delta-Elemene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
11029-06-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,2R,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14-,15-/m1/s1 |
InChI Key |
OPFTUNCRGUEPRZ-RBSFLKMASA-N |
SMILES |
CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]([C@H](C1)C(=C)C)(C)C=C |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Other CAS No. |
11029-06-4 |
Synonyms |
elemene |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Delta-Elemene in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-elemene is a non-toxic sesquiterpene compound found in various medicinal plants, most notably in the rhizomes of Curcuma wenyujin. It, along with its isomers (β-, α-, and γ-elemene), has garnered significant interest in the pharmaceutical industry due to its potential therapeutic properties, including antitumor activities. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for optimizing its yield in medicinal plants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymes, regulatory mechanisms, and detailed experimental protocols for its study.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, like all sesquiterpenes, originates from the central isoprenoid pathway. The pathway can be divided into two main stages: the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and the subsequent cyclization of FPP to form the elemene skeleton.
Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis of FPP occurs through the mevalonate (MVA) pathway in the cytosol of plant cells. The key steps are as follows:
-
Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR).
-
Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is phosphorylated and decarboxylated to yield the five-carbon building block, isopentenyl pyrophosphate (IPP).
-
Isomerization of IPP: IPP is isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase.
-
Chain Elongation: One molecule of DMAPP is condensed with two molecules of IPP in sequential reactions catalyzed by FPP synthase (FPPS) to form the 15-carbon molecule, farnesyl pyrophosphate (FPP).
Cyclization of FPP to this compound
The final and decisive step in this compound biosynthesis is the cyclization of the linear FPP molecule into the characteristic elemene carbon skeleton. This reaction is catalyzed by a specific class of enzymes known as sesquiterpene synthases (STSs). The proposed mechanism involves the formation of a germacryl cation intermediate, which then undergoes further rearrangement and cyclization to form the various elemene isomers. The specific enzyme responsible for the dedicated synthesis of this compound has not been fully characterized in the literature, with many identified STSs producing a mixture of sesquiterpene products.
Quantitative Data
Due to the lack of a functionally characterized this compound synthase, quantitative data for this specific enzyme is not available in the current literature. However, to provide a reference for researchers, the following table summarizes the kinetic parameters of a closely related sesquiterpene synthase, germacrene D synthase from Piper betle L., which produces a precursor that can be thermally rearranged to form elemene isomers.
| Enzyme | Substrate | K_m (µM) | V_max (µmole/min) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Source |
| Germacrene D synthase (PbSTS1) | Farnesyl Pyrophosphate (FPP) | 32.57 | 7.9 | 6.4 | 0.196 | [1] |
Experimental Protocols
Protocol for the Functional Characterization of a Putative this compound Synthase
This protocol describes a general workflow for the heterologous expression and in vitro characterization of a candidate this compound synthase gene.
a. Gene Cloning and Heterologous Expression:
-
Isolate total RNA from the medicinal plant of interest (e.g., Curcuma wenyujin rhizome).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the putative this compound synthase gene using gene-specific primers.
-
Clone the amplified gene into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).
-
Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
b. Enzyme Assay:
-
Harvest the cells and prepare a crude protein extract by sonication or enzymatic lysis.
-
Optionally, purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Set up the enzyme reaction in a glass vial with a Teflon-lined cap. The reaction mixture should contain:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Farnesyl pyrophosphate (FPP) substrate (10-50 µM)
-
Recombinant enzyme (crude extract or purified protein)
-
-
Overlay the reaction mixture with a layer of an organic solvent (e.g., n-hexane) to trap the volatile sesquiterpene products.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding EDTA to chelate the Mg²⁺ cofactor.
-
Vortex the mixture to extract the products into the organic layer.
-
Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for the Quantification of this compound in Plant Tissues by GC-MS
This protocol outlines the steps for extracting and quantifying this compound from plant material.
a. Sample Preparation and Extraction:
-
Harvest fresh plant tissue (e.g., rhizomes of Curcuma wenyujin).
-
Grind the tissue to a fine powder in liquid nitrogen.
-
Extract the powdered tissue with a suitable organic solvent (e.g., n-hexane or dichloromethane) at room temperature with shaking for 24 hours.
-
Filter the extract and concentrate it under a stream of nitrogen.
-
Resuspend the concentrated extract in a known volume of solvent for GC-MS analysis.
b. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-450.
-
Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the plant extract can be determined by comparing the peak area of the analyte to the calibration curve.
Signaling Pathways and Regulation
The biosynthesis of terpenes, including this compound, in medicinal plants is tightly regulated by a complex network of signaling pathways, with the jasmonate signaling pathway playing a pivotal role.[2][3]
Jasmonate Signaling Pathway
Elicitors, such as methyl jasmonate (MeJA), can induce the expression of genes involved in terpene biosynthesis. The signaling cascade is as follows:
-
Perception of JA signal: Jasmonate-isoleucine (JA-Ile) is the bioactive form of jasmonate that is perceived by the F-box protein COI1.
-
Degradation of JAZ repressors: The COI1-JA-Ile complex targets Jasmonate ZIM-domain (JAZ) proteins for degradation by the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ repressors leads to the release and activation of various transcription factors (TFs). In Curcuma wenyujin, several families of TFs, including MYB, NAC, bZIP, WRKY, AP2/ERF, and bHLH, are upregulated in response to MeJA.[2]
-
Gene Expression: These activated TFs bind to the promoters of genes in the terpene biosynthesis pathway, including those in the upstream MVA pathway (e.g., HMGR) and the downstream sesquiterpene synthase genes, leading to increased production of this compound and other terpenes.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from acetyl-CoA.
Caption: Jasmonate signaling pathway regulating this compound biosynthesis.
Caption: Experimental workflow for identifying and characterizing a this compound synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 3. An Investigation of the JAZ Family and the CwMYC2-like Protein to Reveal Their Regulation Roles in the MeJA-Induced Biosynthesis of β-Elemene in Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
Delta-Elemene: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Therapeutic Potential
Abstract
Delta-elemene is a naturally occurring sesquiterpene found in a variety of plant species, often alongside its isomers α-, β-, and γ-elemene. This technical guide provides an in-depth overview of the botanical distribution of this compound, quantitative data on its prevalence in various plant sources, and detailed experimental protocols for its extraction and identification. Furthermore, this guide elucidates the molecular mechanisms of this compound, with a particular focus on its role as an inducer of apoptosis in cancer cells through the mitochondrial-mediated pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Natural Sources and Botanical Distribution
This compound is widely distributed throughout the plant kingdom and is a constituent of the essential oils of numerous plant species. It is frequently found in conjunction with its isomers, and the relative abundance of each can vary significantly depending on the plant species, geographical location, and processing methods.
A notable source of elemenes is the rhizome of Curcuma wenyujin (Yu Jin), a plant utilized in traditional Chinese medicine.[1] While β-elemene is often the major component in this plant, δ-elemene is also consistently present.[2] The crude drug extracted from Curcuma species is a mixture of β-, γ-, and δ-elemene.[1] Research suggests that γ- and δ-elemene may act synergistically to enhance the biological effects of β-elemene.[1]
Beyond the Curcuma genus, this compound has been identified in a diverse range of plant families. Other known botanical sources include plants from the genera Cymbopogon and Scapania.[3][4] The presence of this compound in such a wide array of plants highlights its significance in plant biochemistry and its potential as a readily available natural product for further research and development.
Quantitative Analysis of this compound in Botanical Sources
The concentration of this compound in essential oils can differ substantially between plant species and even within different parts of the same plant. The following table summarizes the quantitative data available from various studies.
| Plant Species | Plant Part | Extraction Method | δ-Elemene Concentration (%) | Reference(s) |
| Curcuma wenyujin | Steamed Rhizomes (Wen-e-zhu) | Hydrodistillation | Present (Typical Component) | [2] |
| Rhododendron anthopogon | Aerial Parts | Hydrodistillation | 6.70 | [5] |
| Eugenia species | Aerial Parts & Roots | Hydrodistillation | 10.14 - 17.33 (as β-elemene) | [6] |
Note: Much of the available literature focuses on β-elemene or reports on the undifferentiated presence of elemenes. The data for this compound is more limited, and often it is listed as a minor component.
Experimental Protocols
Extraction of this compound Containing Essential Oils
The initial step in obtaining this compound is the extraction of essential oils from the plant matrix. Steam distillation and Soxhlet extraction are two commonly employed methods.
3.1.1. Steam Distillation
This is the most popular method for extracting volatile compounds like this compound from plant materials.[4]
-
Principle: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the essential oil is separated from the water.
-
Apparatus: A still (usually stainless steel), a condenser, and a separator.[4]
-
Procedure:
-
The plant material is placed in the still.
-
Steam is introduced, which ruptures the plant's oil glands and carries the volatile compounds.[7]
-
The steam and essential oil vapor mixture travels to the condenser.
-
Cooling water in the condenser turns the vapor back into a liquid.[4]
-
The liquid collects in a separator, where the oil and water naturally separate due to their immiscibility.[4]
-
-
Key Parameters: The temperature is typically maintained between 60°C and 100°C, and the pressure can be increased to reduce distillation time.[7]
3.1.2. Soxhlet Extraction
This method is suitable for extracting a broader range of compounds, including those that are less volatile.[8]
-
Principle: A solvent is repeatedly passed through the plant material to extract the desired compounds.
-
Apparatus: Soxhlet extractor, condenser, and a heating mantle.
-
Procedure:
-
The dried and ground plant material is placed in a thimble within the Soxhlet extractor.
-
The extractor is fitted onto a flask containing the extraction solvent and below a condenser.
-
The solvent is heated, and its vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.
-
The solvent extracts the desired compounds and, once the extractor is full, the solvent is siphoned back into the flask.
-
This process is repeated, allowing for a thorough extraction.
-
-
Solvent Selection: The choice of solvent is critical and depends on the polarity of the target compounds. For sesquiterpenes like this compound, moderately polar solvents are often used.[9]
Isolation and Identification of this compound
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile compounds in a mixture.[10]
-
Principle: The essential oil sample is vaporized and separated into its individual components in the gas chromatograph. Each component then enters the mass spectrometer, where it is fragmented and detected, providing a unique mass spectrum for identification.
-
Procedure:
-
A small volume of the essential oil, diluted in a suitable solvent, is injected into the GC.
-
The components are separated based on their boiling points and affinity for the stationary phase in the GC column.
-
As each component elutes from the column, it is ionized and fragmented in the mass spectrometer.
-
The resulting mass spectrum is compared to a library of known spectra for identification.
-
-
Identification: this compound is identified by its specific retention time and the fragmentation pattern in its mass spectrum.[11]
Signaling Pathways and Molecular Mechanisms
This compound has demonstrated significant anti-tumor activity, primarily through the induction of apoptosis.[12] While much of the research has focused on its isomer, β-elemene, studies have shown that this compound also activates key signaling pathways leading to programmed cell death.[13][14]
4.1. The Mitochondrial-Mediated Apoptosis Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][12]
-
Induction of Reactive Oxygen Species (ROS): this compound can increase the levels of intracellular reactive oxygen species (ROS). This oxidative stress is a critical trigger for apoptosis.[12][15]
-
Bax Translocation: The pro-apoptotic protein Bax, a member of the Bcl-2 family, plays a central role. This compound induces the translocation of Bax to the mitochondria.[1][12]
-
Mitochondrial Membrane Permeabilization: The insertion of Bax into the outer mitochondrial membrane leads to its permeabilization.[1]
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[12]
-
Caspase Activation: In the cytosol, cytochrome c triggers the activation of a cascade of caspases, including the executioner caspase-3.[12]
-
PARP Cleavage and Apoptosis: Activated caspase-3 then cleaves substrates such as Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[12]
Conclusion
This compound is a widely distributed natural sesquiterpene with significant therapeutic potential, particularly in the field of oncology. Its presence in a variety of readily available plant sources makes it an attractive candidate for further investigation. The experimental protocols for its extraction and identification are well-established, allowing for consistent and reliable research. The elucidation of its pro-apoptotic signaling pathways provides a solid foundation for the development of novel anti-cancer therapies. Further research is warranted to fully explore the synergistic effects of this compound with its isomers and other chemotherapeutic agents, and to optimize its delivery for clinical applications.
References
- 1. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 2. Chemical composition and antimicrobial activity of three essential oils from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]
- 10. plantsjournal.com [plantsjournal.com]
- 11. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 15. researchgate.net [researchgate.net]
A Technical Primer for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery, Isolation, and History of Delta-Elemene
This guide provides a comprehensive overview of the discovery, history, and isolation of δ-elemene, a naturally occurring sesquiterpene found in various aromatic plants. Elemene isomers, including δ-elemene, have garnered significant interest in the scientific community for their potential therapeutic properties. This document details the chronological progression of its identification, the evolution of isolation techniques, and the experimental protocols essential for its purification.
Discovery and Historical Context
The history of δ-elemene is intrinsically linked to the traditional use of elemi resin, obtained from trees of the Burseraceae family, particularly Canarium luzonicum, which is native to the Philippines.[1] For centuries, this resin has been used in traditional medicine and for religious ceremonies.[1][2] In ancient Egypt, it was valued for its preservative qualities and pleasant scent, playing a role in the mummification process.[2][3]
Early scientific investigations focused on the essential oil extracted from elemi resin. These initial studies revealed a complex mixture of terpene hydrocarbons. The term "elemene" was used to describe this mixture before the individual isomers could be successfully separated and characterized. The challenge for early chemists was to isolate the specific constituents from this intricate natural matrix.
Methodologies for Isolation and Purification
The isolation of δ-elemene is a multi-step process that begins with the extraction of the essential oil and progresses through various purification techniques to yield the pure compound.
Step 1: Extraction of Essential Oil via Steam Distillation
The most common and traditional method for extracting the volatile compounds from elemi gum is steam distillation.[2][3][4][5] This process effectively separates the essential oil, which contains δ-elemene, from the non-volatile resinous material.
Experimental Protocol: Steam Distillation of Elemi Resin
-
Preparation: The raw elemi resin is collected and placed into a distillation vessel.
-
Steam Injection: High-pressure hot steam is passed through the resin.[4] This causes the volatile components, including sesquiterpenes like δ-elemene, to evaporate.[2]
-
Condensation: The steam and volatile compound mixture is directed through a cooling coil. As it cools, the vapor condenses back into a liquid form.[2]
-
Separation: The condensed liquid is collected in a separator. Because the essential oil is immiscible with and lighter than water, it forms a distinct layer on top. This allows for its physical separation from the hydrosol (floral water).[4]
-
Collection: The upper layer, the elemi essential oil, is carefully siphoned off.
Step 2: Separation of Terpene Fractions by Vacuum Fractional Distillation
Essential oils are complex mixtures of terpenes, sesquiterpenes, and various oxygenated compounds.[6][7] To isolate the terpene fraction containing δ-elemene, fractional distillation under vacuum is employed. This technique separates compounds based on differences in their boiling points.[8] Performing the distillation under vacuum is crucial as it lowers the boiling points of the compounds, preventing thermal degradation of heat-sensitive terpenes.[7][8][9]
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: A fractional distillation column is set up with a heating mantle, a distillation flask containing the crude essential oil, a condenser, and a collection flask. The system is connected to a vacuum pump to reduce the internal pressure.
-
Pressure Reduction: The pressure inside the system is lowered to the desired level (e.g., 2-3 kPa).[10]
-
Heating: The essential oil in the distillation flask is gently heated.
-
Fraction Collection: As the temperature rises, components with lower boiling points vaporize first, travel up the column, condense, and are collected. The temperature and pressure are carefully controlled to selectively separate different fractions.
-
Analysis: Each collected fraction is analyzed, typically by Gas Chromatography (GC), to determine its composition.
Step 3: High-Purity Isolation via Chromatography
While fractional distillation can enrich the concentration of elemenes, chromatography is essential for isolating individual isomers like δ-elemene to a high degree of purity.[11] Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.[12]
Experimental Protocol: Column Chromatography
-
Column Preparation: A glass column is packed with a solid adsorbent material (the stationary phase), such as silica gel.
-
Sample Loading: The terpene-rich fraction obtained from distillation is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the column.
-
Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase.
-
Fraction Collection: The eluent is collected in a series of fractions as it exits the column.
-
Purity Analysis: The composition of each fraction is analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure δ-elemene.
Workflow for this compound Isolation
The overall process from raw resin to purified δ-elemene involves a logical sequence of extraction and purification steps.
Caption: Experimental workflow for the isolation and purification of δ-elemene.
Structural Elucidation
Once a pure compound is isolated, its exact molecular structure must be determined. Modern analytical techniques are employed for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture (GC) and provides information about the molecular weight and fragmentation pattern of each component (MS), which helps in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is a powerful tool for determining the precise arrangement of atoms within a molecule, confirming the connectivity and stereochemistry of δ-elemene.[13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.
These methods, used in combination, allow for the unambiguous confirmation of the isolated compound's identity as δ-elemene.[13][14]
Quantitative Data
The chemical composition of elemi essential oil can vary, but studies have consistently identified limonene, α-phellandrene, and elemol as major components. The concentration of δ-elemene is typically lower than that of its β- and α-isomers.
Table 1: Example Chemical Composition of Elemi Essential Oils
| Compound | Elemi-A (%)[15] | Elemi-B (%)[15] | Manila Elemi Oil (%)[15] |
|---|---|---|---|
| Limonene | 11.6 | 36.4 | 56.0 |
| α-Phellandrene | - | 10.3 | - |
| Elemol | 10.8 | - | - |
| p-Cymene | 14.2 | - | - |
| Terpinolene | - | 11.2 | - |
| α-Pinene | - | - | - |
Note: The presence and percentage of δ-elemene can vary. The table illustrates the complexity of the essential oil from which it is isolated.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 20307-84-0[16] |
| Specific Gravity | 0.856 - 0.862 @ 25°C[16] |
| Refractive Index | 1.480 - 1.486 @ 20°C[16] |
Biological Significance and Signaling Pathways
The drive to isolate δ-elemene and its isomers stems from their significant biological activities. While much of the research has focused on β-elemene, the findings are often relevant to the elemene family. Elemene has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a compound of interest for oncology drug development.[17][18]
One of the key mechanisms is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[17] Elemene can induce the translocation of pro-apoptotic proteins like Bax to the mitochondria, leading to mitochondrial membrane permeabilization and the release of factors that trigger cell death.[17]
Caption: Simplified signaling pathway of δ-elemene-induced apoptosis.
Conclusion
The journey from the historical use of elemi resin to the isolation and characterization of pure δ-elemene showcases the evolution of natural product chemistry. The development of advanced separation techniques like vacuum fractional distillation and chromatography, coupled with powerful analytical methods such as NMR and MS, has been critical. Understanding these detailed isolation protocols is fundamental for researchers aiming to investigate the therapeutic potential of δ-elemene and other valuable sesquiterpenes in drug discovery and development.
References
- 1. laboratoirealtho.fr [laboratoirealtho.fr]
- 2. nyc.ph [nyc.ph]
- 3. theplantguru.com [theplantguru.com]
- 4. naturallythinking.com [naturallythinking.com]
- 5. neoils.com [neoils.com]
- 6. US2631145A - Separation of essential oils into component fractions - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography | Definition, Types, & Facts | Britannica [britannica.com]
- 12. Chromatography [web.njit.edu]
- 13. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 14. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, 20307-84-0 [thegoodscentscompany.com]
- 17. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 18. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of Delta-Elemene Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Elemene, a sesquiterpene compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin (Rhizoma Zedoariae), comprises several isomers, primarily β-, γ-, and δ-elemene.[1] Among these, β-elemene is the most abundant and widely studied isomer for its anti-tumor properties.[1] However, δ-elemene has also demonstrated significant, independent bioactivity, particularly in the induction of apoptosis in cancer cells.[2][3] Elemene has been approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers, often used to enhance the efficacy of chemotherapy and radiotherapy.[1][4]
This technical guide provides a comprehensive overview of the preliminary in-vitro screening of delta-elemene's bioactivity, with a focus on its anticancer effects. It details the core mechanisms of action, presents quantitative data from various studies, provides standardized experimental protocols for key assays, and visualizes the complex biological processes involved.
Core Bioactivity and Mechanisms of Action
In-vitro studies have established that elemene isomers exert broad-spectrum anti-proliferative effects against multiple cancer types, including lung, gastric, breast, ovarian, and brain cancers.[3][5][6][7][8] The primary mechanisms underpinning its anticancer activity are the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[2][3] The process is often concentration- and time-dependent and appears to be mediated primarily through the intrinsic, or mitochondrial, pathway.[2] Key events in this compound-induced apoptosis include:
-
Generation of Reactive Oxygen Species (ROS): A rapid increase in intracellular ROS levels is an early event observed after this compound treatment, suggesting the induction of oxidative stress is a critical trigger for apoptosis.[2][9]
-
Mitochondrial Disruption: this compound induces the translocation of the pro-apoptotic protein Bax to the mitochondria.[2] This leads to a reduction in the mitochondrial membrane potential (ΔΨm) and the subsequent release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[2][3][10]
-
Caspase Activation: The release of cytochrome c initiates the activation of the caspase cascade.[2] This involves the cleavage of pro-caspase-3 into its active form, caspase-3, which then cleaves key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[2][3]
-
DNA Fragmentation: A hallmark of apoptosis, DNA fragmentation, has been confirmed in elemene-treated cells using methods like DNA ladder formation on gel electrophoresis.[6][11]
The following diagram illustrates the mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Cell Cycle Arrest
β-elemene has been shown to inhibit cancer cell proliferation by arresting the cell cycle, predominantly at the G2/M phase.[7][12] This prevents cells from entering mitosis, thereby blocking their division. This effect is often achieved by modulating the expression and activity of key cell cycle regulatory proteins:
-
Upregulation of CDK Inhibitors: Elemene treatment can increase the levels of p53 and the cyclin-dependent kinase (CDK) inhibitors p21waf1/cip1 and p27kip1.[7]
-
Downregulation of G2/M Checkpoint Proteins: It leads to a decrease in the expression of crucial G2/M transition proteins like Cyclin B1 and Cdc2.[7]
-
Modulation of Cdc2 Activity: The combination of β-elemene and cisplatin has been found to increase the inhibitory phosphorylation of Cdc2 and Cdc25C, which further reduces the activity of the Cdc2-Cyclin B1 complex required for mitotic entry.[7]
The diagram below outlines the G2/M cell cycle arrest mechanism.
Caption: G2/M cell cycle arrest pathway modulated by β-elemene.
Modulation of Other Signaling Pathways
Elemene's antitumor activity involves the regulation of multiple critical signaling pathways.[4][5] It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[4][5][13] Additionally, elemene can modulate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress, including apoptosis and cell cycle arrest.[5][14]
Quantitative Data on In-Vitro Bioactivity
The efficacy of elemene varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
Table 1: IC50 Values of Elemene in Various Cancer Cell Lines
| Elemene Isomer | Cancer Type | Cell Line | IC50 Value | Reference |
| Elemene | Glioma (Rat) | C6 | 7.33 - 11.02 µg/mL | [6] |
| Elemene | Glioma (Human) | SHG-44 | 13.29 - 27.16 µg/mL | [6] |
| β-Elemene | Glioblastoma (Human) | A172 | 80.8 ± 11.9 µg/mL | [8] |
| β-Elemene | Astrocytoma (Human) | CCF-STTG1 | 82.8 ± 1.1 µg/mL | [8] |
| β-Elemene | Glioblastoma (Human) | U-87MG | 88.6 ± 0.89 µg/mL | [8] |
Note: IC50 values can vary based on the duration of treatment and the specific assay used.
Experimental Protocols
Standardized protocols are essential for reproducible in-vitro screening. The following sections detail the methodologies for key assays used to evaluate the bioactivity of this compound.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.[15]
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution) to each well.[16]
-
Place the plate on a shaker for 5-15 minutes or let it stand at room temperature in the dark for 2-4 hours to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).
-
Use a reference wavelength of >650 nm to correct for background absorbance.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
The workflow for an MTT assay is visualized below.
Caption: A typical experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/PI Staining Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[18] Propidium Iodide (PI), a fluorescent nucleic acid stain, is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[19]
Protocol:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound as desired. Include both negative (vehicle) and positive controls.
-
Harvest cells (including floating cells for adherent cultures) and collect by centrifugation (e.g., 500 x g for 5-7 minutes at 4°C).[18]
-
-
Cell Washing:
-
Resuspension and Staining:
-
Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 x 10^6 cells/mL.[20][21]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[21]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE).[21]
-
Add 2-5 µL of PI staining solution (e.g., 50 µg/mL stock).[20][21]
-
Gently mix the cells.
-
-
Incubation:
-
Analysis:
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in pathways like apoptosis and cell cycle regulation (e.g., caspases, Bcl-2, cyclins).[22]
Protocol:
-
Sample Preparation (Cell Lysate):
-
After treatment with this compound, wash cells with ice-cold PBS.[23]
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[23]
-
Scrape adherent cells and collect the lysate. Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[23]
-
Collect the supernatant and determine the protein concentration using a suitable method (e.g., BCA assay).[23]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24][27]
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[24]
-
Wash the membrane three times with washing buffer (e.g., TBST) for 5-10 minutes each.[24][27]
-
Incubate the membrane with an HRP-conjugated secondary antibody (reactive against the primary antibody) for 1 hour at room temperature.[24]
-
Wash the membrane again three times with TBST.[24]
-
-
Detection:
Conclusion and Future Directions
The in-vitro evidence strongly supports the bioactivity of this compound as a potential anticancer agent. Its ability to induce apoptosis and cause cell cycle arrest in a variety of cancer cell lines highlights its therapeutic potential.[2][3][7] The data gathered from the assays described in this guide provide a foundational understanding of its molecular mechanisms. Future in-vitro research should focus on its effects on other cancer hallmarks, such as angiogenesis and metastasis, its potential synergistic effects when combined with other chemotherapeutic agents[7][14], and its role in modulating the tumor microenvironment and reversing multi-drug resistance.[5][28] A thorough in-vitro screening provides the critical data necessary to justify and guide subsequent pre-clinical and clinical development.
References
- 1. Novel hydroxyl carboximates derived from β-elemene: design, synthesis and anti-tumour activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Experimental study on apoptosis induced by elemene in glioma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative effect of β-elemene in chemoresistant ovarian carcinoma cells is mediated through arrest of the cell cycle at the G2-M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. cjcrcn.org [cjcrcn.org]
- 12. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay [protocols.io]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. origene.com [origene.com]
- 24. cdn.origene.com [cdn.origene.com]
- 25. researchgate.net [researchgate.net]
- 26. nacalai.com [nacalai.com]
- 27. azurebiosystems.com [azurebiosystems.com]
- 28. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptomic Analysis of Cells Treated with Delta-Elemene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptomic effects of delta-elemene on cancer cells. This compound, a sesquiterpene isolated from medicinal plants, and its isomers have demonstrated significant anti-tumor activity. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This document details the transcriptomic changes induced by elemene treatment, outlines the experimental protocols for such analyses, and visualizes the key signaling pathways involved.
Quantitative Transcriptomic Data
Transcriptomic analysis of cancer cells treated with β-elemene, an isomer of this compound, reveals significant alterations in the expression of various RNA species. A study on HCT116 colorectal cancer cells identified a large number of differentially expressed messenger RNAs (mRNAs), long non-coding RNAs (lncRNAs), and microRNAs (miRNAs), highlighting the extensive impact of elemene on the cellular transcriptome.[1]
Below are summary tables of the top differentially expressed non-coding RNAs identified in this study.
Table 1: Top 5 Upregulated and Downregulated Differentially Expressed LncRNAs in HCT116 Cells Treated with β-Elemene [1]
| LncRNA ID | Regulation |
| lnc-AC007131.1-1 | Upregulated |
| lnc-AC092835.1-1 | Upregulated |
| lnc-AL355353.1-1 | Upregulated |
| lnc-AC005779.1-1 | Upregulated |
| lnc-AC093323.1-1 | Upregulated |
| lnc-AL358471.2-1 | Downregulated |
| lnc-AC008750.3-1 | Downregulated |
| lnc-AP000894.2-1 | Downregulated |
| lnc-AC010329.1-1 | Downregulated |
| lnc-AC004846.1-1 | Downregulated |
Table 2: Top 5 Upregulated and Downregulated Differentially Expressed MiRNAs in HCT116 Cells Treated with β-Elemene [1]
| MiRNA ID | Regulation |
| hsa-miR-1249-5p | Upregulated |
| hsa-miR-3154 | Upregulated |
| hsa-miR-4449 | Upregulated |
| hsa-miR-4691-3p | Upregulated |
| hsa-miR-6752-3p | Upregulated |
| hsa-miR-1207-5p | Downregulated |
| hsa-miR-1225-5p | Downregulated |
| hsa-miR-1227-3p | Downregulated |
| hsa-miR-1229-5p | Downregulated |
| hsa-miR-1234-3p | Downregulated |
In the same study, a total of 6401 mRNAs were identified as differentially expressed, with 3248 being upregulated and 3153 downregulated, indicating a profound impact of β-elemene on the protein-coding transcriptome.[1]
Experimental Protocols
This section outlines a standard methodology for conducting a transcriptomic analysis of cells treated with this compound, based on common practices in the field.
Cell Culture and this compound Treatment
-
Cell Line Maintenance: HCT116 human colorectal carcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.1% to minimize solvent-induced effects.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The following day, the culture medium is replaced with fresh medium containing either this compound at the desired experimental concentration or an equivalent amount of DMSO for the vehicle control group. The treatment duration is typically 24 to 48 hours.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from both this compound-treated and control cells using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose gel electrophoresis or using a bioanalyzer. High-quality RNA (RNA Integrity Number > 7.0) is used for library preparation.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
-
Library Construction: An RNA-seq library is prepared from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Sample Preparation Kit). This process typically involves:
-
mRNA Enrichment: Poly(A)-tailed mRNA is isolated from the total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation: The purified mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand complementary DNA (cDNA) using random primers. This is followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the adenylated cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient amount of library for sequencing.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq system, to generate paired-end reads.
Bioinformatics Analysis
-
Data Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed from the reads.
-
Read Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between the this compound-treated and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed to identify the biological processes and signaling pathways affected by this compound treatment.
Visualization of Key Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for transcriptomic analysis.
References
An In-depth Technical Guide to the Core Physicochemical Properties of Delta-Elemene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-elemene is a naturally occurring sesquiterpenoid found in the essential oils of various plants. As a member of the elemene isomer group, it shares a common molecular formula and backbone with its more extensively studied isomers, such as beta-elemene.[1] This guide provides a detailed overview of the fundamental physicochemical properties of this compound, offering critical data for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Understanding these core characteristics is essential for its extraction, formulation, and application in preclinical and clinical research.
Physicochemical Properties of this compound
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvents and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1][2][3][4] |
| Molecular Weight | 204.35 g/mol | [1][2][3][4][5] |
| Physical Appearance | Colorless to yellow clear liquid (estimated) | [6] |
| Boiling Point | 254.00 to 255.00 °C @ 760.00 mm Hg (estimated) 107.00 °C @ 10.00 mm Hg 237 °C (estimated) | [2][6] |
| Melting Point | Not Available | [6] |
| Water Solubility | 0.01368 mg/L @ 25 °C (estimated) | [7] |
| logP (o/w) | 5.3 - 6.446 (estimated) | [3][6] |
| Specific Gravity | 0.85600 to 0.86200 @ 25.00 °C | [6] |
| Refractive Index | 1.48000 to 1.48600 @ 20.00 °C | [6] |
| Optical Activity | Unspecified | [8] |
| Stability | Stable under standard conditions. May degrade over time, especially under thermal stress. In a study on essential oils, this compound was no longer detectable after 3 months of storage under certain conditions. | [9] |
Experimental Protocols
The determination of the physicochemical properties of this compound involves standard analytical techniques used in organic chemistry.
Determination of Melting Point
Protocol:
-
A small, powdered sample of the purified compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Determination of Boiling Point
The boiling point of liquid compounds like this compound can be determined using methods such as the Thiele tube or simple distillation.
Protocol (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.
Protocol:
-
A small, accurately weighed amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a specific temperature.
-
The mixture is agitated (e.g., using a shaker or stirrer) for a prolonged period to ensure equilibrium is reached.
-
The solution is then filtered or centrifuged to remove any undissolved solute.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Note on this compound's solubility: While specific data for this compound is limited, its isomer, beta-elemene, is soluble in solvents like DMSO and dimethylformamide at approximately 30 mg/mL and sparingly soluble in aqueous buffers.[10] Given their structural similarities, this compound is expected to exhibit comparable solubility behavior.
Determination of Optical Rotation
Optical rotation is a measure of a compound's ability to rotate the plane of polarized light and is determined using a polarimeter.
Protocol:
-
A solution of this compound is prepared at a known concentration in a suitable solvent.
-
The solution is placed in a polarimeter cell of a specific path length.
-
Monochromatic plane-polarized light is passed through the sample.
-
The angle to which the plane of polarized light is rotated by the solution is measured.
-
The specific rotation is then calculated using the observed rotation, the concentration of the solution, and the path length of the cell.
Signaling Pathways Modulated by Elemenes
While research on the specific biological activities of this compound is emerging, extensive studies on its isomer, beta-elemene, have elucidated several key signaling pathways involved in its anti-cancer effects. These pathways are likely to be relevant for other elemene isomers, including this compound.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Beta-elemene has been shown to inhibit this pathway, leading to reduced cancer cell viability.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Beta-elemene has been observed to modulate the MAPK pathway, contributing to its anti-tumor activity.
Apoptosis Induction
A key mechanism of action for elemenes is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway.
Conclusion
This technical guide provides a consolidated resource on the fundamental physicochemical properties of this compound. The tabulated data and outlined experimental protocols offer a foundation for further research and development. While a comprehensive understanding of this compound's biological activities is still evolving, the well-documented signaling pathways of its isomer, beta-elemene, provide valuable insights into its potential therapeutic mechanisms. Further investigation into the specific properties and bioactivities of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 2. scent.vn [scent.vn]
- 3. This compound | C15H24 | CID 145925530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quality Control Chemicals (QCC) [qcchemical.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. Showing Compound this compound (FDB006578) - FooDB [foodb.ca]
- 7. This compound, 20307-84-0 [thegoodscentscompany.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Delta-Elemene as a Plant Metabolite: A Technical Guide for Researchers
Abstract: This document provides a comprehensive technical overview of delta-elemene, a sesquiterpene of significant interest in plant science and pharmacology. It details the biosynthetic origins of elemene isomers, emphasizing their relationship with germacrene precursors and the critical role of the Cope rearrangement in their formation, which is often induced during analytical procedures. The guide explores the physiological functions of δ-elemene and related sesquiterpenes in plant defense, allelopathy, and signaling. Furthermore, it presents detailed experimental protocols for extraction, identification, and quantification, alongside quantitative data on its occurrence in various plant species. Visualizations of biosynthetic and signaling pathways are provided to facilitate a deeper understanding of the molecular mechanisms involved. This guide is intended for researchers, scientists, and drug development professionals seeking in-depth knowledge of this compound's role as a plant metabolite.
Biosynthesis and Chemical Nature
This compound (δ-elemene) is a volatile C15 isoprenoid belonging to the sesquiterpene class of secondary metabolites.[1] While widely reported in plant essential oils, its presence is often linked to its more stable germacrane-type precursors.
The General Isoprenoid Pathway
Like all sesquiterpenes, the biosynthesis of δ-elemene originates from the C5 building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. Three of these C5 units are condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 intermediate, farnesyl pyrophosphate (FPP).[2]
Enzymatic Formation of Germacrene Precursors
The crucial enzymatic step leading toward δ-elemene is the conversion of the universal precursor FPP into a germacrene sesquiterpene.[2] This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, a germacrene C synthase converts FPP into germacrene C.[3] This enzyme facilitates a complex intramolecular cyclization of FPP to form a transient germacryl cation, which is then deprotonated to yield the final germacrene scaffold.[4]
The Cope Rearrangement: From Germacrene to Elemene
Elemene-type sesquiterpenes, including δ-elemene, are frequently the product of a non-enzymatic, heat-induced[5][5]-sigmatropic rearrangement of a germacrene precursor, known as the Cope rearrangement.[6][7][8] Germacrene C, which possesses the necessary 1,5-diene configuration, readily rearranges to form δ-elemene.[3] This transformation often occurs during the high temperatures of essential oil extraction (hydrodistillation) or gas chromatography (GC) analysis.[6][9] Therefore, in many cases, δ-elemene may be an analytical artifact rather than a direct, stable metabolite present in high concentrations within the living plant tissue.[3][9] The primary metabolite synthesized and stored by the plant is the germacrene precursor.
Caption: Biosynthesis of δ-Elemene from Farnesyl Pyrophosphate (FPP).
Physiological Role in Plants
Sesquiterpenes are a critical component of a plant's chemical arsenal, mediating interactions with its environment.
Defense Against Herbivores and Pathogens
Volatile sesquiterpenes, released upon tissue damage, serve as direct defenses by acting as antifeedants or toxins to chewing insects and other herbivores.[5][10] Their antimicrobial properties also help protect the plant from pathogenic fungi and bacteria that may invade through wounds.[11] The specific role of δ-elemene in these direct defenses is an area of ongoing research, though its presence in essential oils known for insecticidal properties suggests it contributes to this function.[6]
Allelopathic Interactions
Allelopathy is the process by which a plant releases secondary metabolites that influence the growth and development of neighboring plants. Sesquiterpenes can be exuded from roots or leached from leaf litter into the soil, where they can inhibit seed germination and root growth of competing plant species.[5][12] This chemical interference helps the producing plant secure resources like water, nutrients, and light.
Indirect Defense and Signaling
Plants can release specific blends of volatile organic compounds (VOCs), including sesquiterpenes, in response to herbivore feeding. These volatiles act as signals that attract natural enemies of the herbivores, such as parasitic wasps or predatory mites, a strategy known as "indirect defense".[10] Furthermore, these VOCs can act as airborne signals to warn neighboring plants of an impending threat, allowing them to prime their own defense systems.[10]
Involvement in Plant Signaling
The biosynthesis of defense-related sesquiterpenes is tightly regulated by complex signaling networks, often initiated by external stressors like herbivory or pathogen attack. The jasmonic acid (JA) pathway is a primary signaling cascade responsible for inducing the expression of terpene synthase genes.
Upon herbivore attack, JA levels rise, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. This de-repression allows transcription factors, such as MYC2, to activate the expression of defense-related genes, including the specific Germacrene C synthase gene required for δ-elemene's precursor synthesis.
Caption: Herbivore-induced signaling cascade for sesquiterpene synthesis.
Occurrence and Quantitative Analysis
This compound and its isomers are widely distributed in the plant kingdom, particularly within the essential oils of the Curcuma genus (Zingiberaceae family).[6] The relative abundance can vary significantly based on the species, geographical origin, and analytical method used.
Table 1: Quantitative Data of Elemene Isomers in Curcuma Species Essential Oils
| Plant Species | Plant Part | β-Elemene (%) | δ-Elemene (%) | Analysis Method | Reference |
|---|---|---|---|---|---|
| Curcuma wenyujin | Rhizome | 6.33 | - | Hydrodistillation, GC-MS | [13] |
| Curcuma zedoaria | Rhizome | 5.1 (trans) | - | Hydrodistillation, GC-MS | [14][15] |
| Curcuma aeruginosa | Rhizome | 2.6 (trans) | - | Hydrodistillation, GC-MS | [14][15] |
| Peucedanum tauricum | Leaves | 11.5 - 31.1 | - | Hydrodistillation, GC-MS | [9] |
| Peucedanum tauricum | Flowers | 5.3 | - | Hydrodistillation, GC-MS | [9] |
Note: The literature often reports β-elemene more frequently than δ-elemene, which may be due to co-elution or its higher relative abundance after rearrangement. The values represent the percentage of the total essential oil composition.
Experimental Methodologies
Accurate analysis of δ-elemene requires careful extraction and analytical techniques to minimize the artificial formation from its germacrene precursor.
Caption: General experimental workflow for δ-elemene analysis.
Protocol 1: Extraction by Hydrodistillation
This protocol is adapted for the extraction of essential oils from plant rhizomes.[16][17]
-
Preparation: Collect fresh plant rhizomes. Clean them thoroughly to remove soil and debris. Chop the rhizomes into small pieces (approx. 1-2 cm) to increase the surface area for efficient extraction.[18] For some materials, macerating (soaking) in water for several hours prior to distillation can improve yield.[18]
-
Apparatus Setup: Place the prepared plant material into the distillation flask of a Clevenger-type apparatus. Add distilled water until the material is fully submerged.
-
Distillation: Gently heat the flask. As the water boils, steam passes through the plant material, rupturing the oil glands and carrying the volatile essential oils with it.
-
Condensation: The steam and oil vapor mixture travels to a condenser, where it is cooled by circulating cold water. The vapor condenses back into a liquid.
-
Separation: The condensed liquid (hydrosol and essential oil) flows into a separator. Due to their different densities and immiscibility, the essential oil will form a distinct layer on top of the water.
-
Collection: Carefully collect the essential oil layer. The process typically runs for 3-5 hours, depending on the plant material.[18]
-
Drying and Storage: Dry the collected oil using anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.
Protocol 2: Identification and Quantification by GC-MS
This is a general protocol for the analysis of volatile compounds in essential oils.[19][20]
-
Sample Preparation: Dilute the extracted essential oil in a suitable volatile solvent (e.g., hexane or ethanol) to a concentration of approximately 1-2% (v/v).
-
GC-MS System:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used.[21]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector. Set to 250°C. A lower injection temperature (e.g., 150°C) can be used to minimize the thermal rearrangement of germacrenes.[6]
-
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 2-5 minutes.
-
Ramp: Increase temperature at a rate of 3-5°C/min to 240-280°C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Temperatures: Ion source at 230°C, MS transfer line at 280°C.
-
-
Data Analysis:
-
Identification: Identify compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values.
-
Quantification: Determine the relative percentage of each compound by integrating the peak area in the total ion chromatogram (TIC) and using the area normalization method.
-
Protocol 3: Bioassay for Allelopathic Activity
This protocol assesses the inhibitory effect of δ-elemene on seed germination.[22]
-
Preparation of Test Solutions: Prepare a stock solution of purified δ-elemene in a suitable solvent (e.g., acetone or ethanol). Create a dilution series to achieve final test concentrations (e.g., 10, 50, 100, 500 µM). Include a solvent-only control.
-
Bioassay Setup:
-
Place a sterile filter paper in a Petri dish (9 cm diameter).
-
Evenly apply 2-3 mL of a test solution or control solution to the filter paper and allow the solvent to evaporate completely in a fume hood.
-
Moisten the filter paper with a specific volume of distilled water (e.g., 5 mL).
-
Place a set number of seeds (e.g., 20-30) of a model indicator species (e.g., lettuce, Lactuca sativa) on the filter paper.
-
-
Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber with controlled temperature and light conditions for 72-96 hours.
-
Data Collection: After the incubation period, measure the germination percentage (number of germinated seeds / total seeds) and the radicle (root) length of the germinated seedlings for each treatment and control.
-
Analysis: Statistically compare the germination rates and radicle lengths between the treatments and the control to determine the concentration-dependent inhibitory effects of δ-elemene.
Relevance in Drug Development
While this guide focuses on δ-elemene's role in plants, its biological activity is of great interest to drug development professionals. Elemene isomers, particularly β-elemene, have been extensively studied for their anti-cancer properties. Research has shown that these compounds can induce apoptosis (programmed cell death), inhibit cell proliferation, and potentially reverse multi-drug resistance in cancer cells.[6] The presence of δ-elemene and its isomers in medicinally important plants like Curcuma wenyujin drives the investigation into their potential as scaffolds for developing novel therapeutic agents.[6]
Conclusion and Future Directions
This compound is a significant sesquiterpene metabolite whose presence in plant extracts is intricately linked to its germacrene precursors. Its primary roles in the plant are associated with chemical defense and allelopathic interactions, regulated by complex stress-induced signaling pathways. For researchers, it is critical to employ analytical methods that can distinguish between naturally occurring elemenes and those formed as artifacts during extraction and analysis.
Future research should focus on:
-
Identifying and characterizing the specific germacrene C synthase enzymes in various plant species.
-
Developing in vivo and low-temperature analytical techniques to accurately quantify the true ratio of germacrenes to elemenes within plant tissues.
-
Elucidating the specific molecular targets of δ-elemene in herbivorous insects and competing plants to better understand its ecological functions.
References
- 1. The roles of plant sesquiterpenes in defense against biotic and abiotic stresses | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. unn.edu.ng [unn.edu.ng]
- 11. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on the use of Plant Allelopathy in Agriculture and the Physiological and Ecological Mechanisms of Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijirset.com [ijirset.com]
- 17. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 18. aromaticstudies.com [aromaticstudies.com]
- 19. nepjol.info [nepjol.info]
- 20. GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents [mdpi.com]
- 21. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 22. Methodologies applied in allelopathic activity evaluation studies in the laboratory: a critical review - Advances in Weed Science [awsjournal.org]
A Technical Guide to the Antiproliferative Effects of Delta-Elemene
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-elemene is a sesquiterpene compound isolated from various medicinal plants, notably from the rhizome of Curcuma wenyujin (Wenyujin, a type of turmeric).[1] It belongs to the family of elemenes, which includes the more extensively studied isomer, β-elemene. As a natural product, this compound has garnered interest in oncology for its potential antitumor activities.[1] Emerging research indicates that its antiproliferative effects are mediated through multiple mechanisms, including the induction of programmed cell death (apoptosis) and cell cycle arrest. This document provides a technical overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its investigation.
Mechanisms of Antiproliferative Action
This compound exerts its antitumor effects primarily by inducing apoptosis and arresting the cell cycle through the modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which this compound inhibits cancer cell proliferation. Studies have shown that its pro-apoptotic effects are dose- and time-dependent in various cancer cell lines, including human colorectal adenocarcinoma (DLD-1) and cervical cancer (HeLa) cells.[1][2][3] The core mechanism involves the intrinsic, or mitochondrial-mediated, pathway of apoptosis.
Key events in this compound-induced apoptosis include:
-
Increased Reactive Oxygen Species (ROS): this compound treatment leads to a rapid increase in intracellular ROS levels.[1][3] This oxidative stress is a critical trigger for apoptosis.
-
Mitochondrial Disruption: The compound induces the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This event disrupts the mitochondrial transmembrane potential (Δψm), leading to the release of key apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF) into the cytosol.[1]
-
Caspase Activation: Once in the cytosol, cytochrome c initiates the formation of the apoptosome, leading to the activation of a cascade of caspase enzymes. Specifically, this compound triggers the proteolytic conversion of pro-caspase-3 into its active form, caspase-3.[1][3]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]
Cell Cycle Arrest
In addition to inducing apoptosis, elemene isomers have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing. While much of the specific research on cell cycle arrest has focused on β-elemene, it provides valuable insight into the potential mechanisms of this compound. For instance, β-elemene can induce G2/M phase arrest in non-small-cell lung cancer cells and G0/G1 arrest in glioblastoma cells.[3][4] This arrest is often accompanied by the modulation of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[4][5]
Modulation of Signaling Pathways
The antiproliferative effects of elemene are governed by its ability to interfere with critical cell signaling pathways. The closely related β-elemene has been shown to suppress the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer.[5][6][7] Inhibition of this pathway contributes significantly to the compound's antitumor activity. Furthermore, elemene can modulate the MAPK signaling pathway, which is also crucial for cell proliferation and survival.[5][8]
Quantitative Antiproliferative Data
The efficacy of this compound and its isomers is often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%. Due to the prevalence of β-elemene in the literature, data for both isomers are presented for a broader context.
Table 1: Antiproliferative Activity of Elemene Isomers
| Compound | Cell Line | Cancer Type | Parameter | Value | Citation |
|---|---|---|---|---|---|
| β-Elemene | A-549 | Human Lung Carcinoma | GI50 | 27 ± 4 µg/mL | [9] |
| β-Elemene | DLD-1 | Human Colon Adenocarcinoma | GI50 | 28 ± 3 µg/mL | [9] |
| β-Elemene | A549 | Non-Small Cell Lung Cancer | IC50 | 11.61 - 59.55 µM | [6] |
| β-Elemene | HepG-2 | Hepatocellular Carcinoma | IC50 | 11.61 - 59.55 µM | [6] |
| β-Elemene | U87 | Glioblastoma | IC50 | 11.61 - 59.55 µM | [6] |
| β-Elemene Derivatives | K562 | Chronic Myelogenous Leukemia | IG50 | < 5 µM |[10] |
Note: Data for this compound is limited in the reviewed literature; much of the quantitative research has focused on the β-elemene isomer. GI50 refers to the concentration for 50% growth inhibition, while IC50 is the concentration for 50% inhibition of a specific biological function.
Key Experimental Protocols
Investigating the antiproliferative effects of this compound involves a standard set of in vitro assays to assess cell viability, apoptosis, and cell cycle distribution.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a solvent control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Following incubation, add 10-50 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of ~630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.[14]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Cell Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in each phase of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways.[2]
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, PARP, Bcl-2, Bax, p-AKT).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: Experimental workflow for assessing this compound's antiproliferative effects.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Elemene inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound demonstrates significant antiproliferative effects against various cancer cell lines, primarily through the induction of mitochondrial-mediated apoptosis and modulation of critical cell survival pathways. Its ability to increase ROS production, activate the caspase cascade, and potentially inhibit pro-growth signaling pathways like PI3K/AKT/mTOR underscores its potential as a candidate for further investigation in cancer therapy. While much of the existing research has focused on its isomer, β-elemene, the evidence suggests that this compound shares these fundamental anticancer mechanisms. Further detailed studies, including quantitative analysis across a wider range of cancer types and in vivo models, are necessary to fully elucidate its therapeutic potential.
References
- 1. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. e.dxy.cn [e.dxy.cn]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
Delta-Elemene's Molecular Targets in Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-elemene, a sesquiterpenoid compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin, has garnered significant attention for its anti-tumor properties.[1] As a natural product, it represents a promising candidate for cancer therapy, often exhibiting fewer adverse effects compared to conventional chemotherapeutic agents.[2] This technical guide provides an in-depth exploration of the molecular targets of this compound and its more extensively studied isomer, β-elemene, within critical cellular signaling pathways. The document outlines the mechanisms through which elemene exerts its anti-proliferative, pro-apoptotic, and anti-metastatic effects, supported by quantitative data and detailed experimental methodologies.
Core Signaling Pathways Modulated by this compound
Elemene's anti-cancer activity is not attributed to a single target but rather to its ability to modulate multiple, interconnected signaling pathways that are often dysregulated in cancer.
Apoptosis Signaling Pathway
A primary mechanism of this compound is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial-mediated pathway.[1][3] Treatment with this compound initiates a cascade of molecular events leading to cell demise.
Mechanism of Action:
-
Reactive Oxygen Species (ROS) Generation: this compound induces a rapid increase in intracellular ROS levels. This oxidative stress is a critical trigger for apoptosis.[1][4]
-
Mitochondrial Dysregulation: The compound promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[1][3] This disrupts the mitochondrial membrane potential (Δψm) and leads to the release of key apoptotic factors.[1][4]
-
Apoptosome Formation and Caspase Activation: Cytochrome c and Apoptosis Inducing Factor (AIF) are released from the mitochondria into the cytosol.[1][3] The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase.[1][4]
-
Execution of Apoptosis: Activated caspase-3 subsequently cleaves substrates such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1][4]
References
- 1. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Pharmacological Profile of Delta-Elemene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delta-elemene is a naturally occurring sesquiterpene compound found in the essential oils of various medicinal plants, including Curcuma wenyujin.[1] It is a structural isomer of the more extensively studied β-elemene and γ-elemene.[2] While much of the research on elemene has focused on the beta isomer, this compound itself has demonstrated significant pharmacological activities, particularly in the realm of oncology.[1][3] This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, focusing on its anticancer mechanisms, and touches upon the anti-inflammatory and neuroprotective potential suggested by studies on related compounds. The guide includes detailed experimental protocols, quantitative data, and visualizations of key signaling pathways to support further research and development.
Anticancer Pharmacological Profile
This compound exhibits notable antiproliferative and pro-apoptotic effects across various cancer cell lines.[3][4] Its primary mechanism of action involves the induction of apoptosis through the intrinsic, or mitochondrial-mediated, pathway.[1] This is characterized by the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.[1][4]
Studies have shown that this compound's antitumor activity is concentration- and time-dependent.[1] The core mechanism involves the following sequence of events:
-
Increased Intracellular ROS: this compound treatment leads to a rapid increase in intracellular reactive oxygen species (ROS).[1][4] This oxidative stress is a key initiator of the apoptotic cascade.
-
Bax Translocation and Mitochondrial Permeabilization: The elevated ROS levels trigger the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][5] Bax insertion into the outer mitochondrial membrane disrupts its integrity.
-
Cytochrome c and AIF Release: The permeabilization of the mitochondrial membrane results in the release of key apoptotic factors, including cytochrome c and apoptosis-inducing factor (AIF), into the cytosol.[1][5]
-
Caspase Activation and Substrate Cleavage: Cytosolic cytochrome c contributes to the formation of the apoptosome and the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. Activated caspase-3 is a critical enzyme that cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[1][5]
This pathway highlights that this compound selectively induces apoptosis in cancer cells with minimal inhibition of normal, non-cancerous cell lines, such as the WRL-68 human liver cell line.[1][4]
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
The cytotoxic effects of this compound have been quantified in various cancer cell lines. While specific IC50 values for this compound are not as widely published as for its beta isomer, available research indicates dose-dependent efficacy.
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time | Citation |
| DLD-1 | Colorectal Adenocarcinoma | Data indicates dose- and time-dependent inhibition. | 24, 48, 72h | [1] |
| HeLa | Cervical Cancer | Data indicates dose- and time-dependent inhibition. | 24, 48, 72h | [4] |
| HL-60 | Promyelocytic Leukemia | Data indicates induction of apoptosis. | Not Specified | [3][5] |
Note: Specific IC50 values were not detailed in the abstracts. The data confirms a marked antiproliferative effect that is dependent on concentration and duration of exposure.[1][4]
2.4.1 Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cells.[6]
-
Cell Seeding: Seed cells (e.g., DLD-1, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10-100 µg/mL) and a vehicle control (e.g., DMSO). Include untreated wells as a negative control. Incubate for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 20-30 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2.4.2 Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[10]
Anti-inflammatory and Neuroprotective Profiles (Preliminary Outlook)
Research specifically detailing the anti-inflammatory and neuroprotective activities of This compound is limited. However, extensive studies on its isomer, β-elemene , and other sesquiterpenes provide a strong basis for its potential in these areas.
Studies on β-elemene show it can modulate key inflammatory pathways.[12] It has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12] The mechanism often involves preventing the degradation of IκB, which keeps NF-κB sequestered in the cytoplasm.[12][13] Furthermore, β-elemene can suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in models like LPS-stimulated macrophages.[12] Given the structural similarity, it is plausible that this compound shares these anti-inflammatory properties, though direct experimental validation is required.
The neuroprotective potential of elemene isomers is emerging. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[14] An elemene mixture (containing β, γ, and δ isomers) has been shown to mitigate oxidative stress and reduce neuronal apoptosis in cerebral ischemia-reperfusion injury models by regulating glutathione metabolism.[15] Specifically, it helps balance the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG), thereby protecting neurons.[15] Natural compounds with antioxidant and anti-inflammatory properties are of high interest for neuroprotection.[16][17] The demonstrated ability of this compound to modulate ROS and apoptosis in cancer cells suggests a strong potential for similar protective mechanisms in neuronal cells against oxidative insults.
Caption: Proposed experimental workflow for investigating this compound.
This protocol can be used to assess the anti-inflammatory potential of this compound by measuring nitric oxide production in macrophages.[18]
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and nitric oxide production. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[18][19]
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.[18]
-
Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Conclusion and Future Directions
Preliminary studies strongly support this compound as a promising natural compound for anticancer therapy, primarily through the induction of ROS-mediated mitochondrial apoptosis.[1][4] While its anti-inflammatory and neuroprotective profiles are less defined, compelling evidence from its structural isomer, β-elemene, suggests these are fertile areas for future investigation.
For drug development professionals, future work should focus on:
-
Comprehensive Cytotoxicity Screening: Determining IC50 values of pure this compound across a wide panel of cancer cell lines.
-
In-depth Mechanistic Studies: Validating its potential anti-inflammatory effects by directly investigating its impact on the NF-κB and other inflammatory signaling pathways.
-
Neuroprotection Assays: Exploring its ability to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity.
-
Pharmacokinetic and In Vivo Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and evaluating its efficacy in preclinical animal models.
References
- 1. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of caspase-3-dependent apoptosis in human leukemia HL-60 cells by δ-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. protocols.io [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elemene mitigates oxidative stress and neuronal apoptosis induced by cerebral ischemia-reperfusion injury through the regulation of glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Delta-Elemene (CAS 20307-84-0): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-elemene (δ-elemene), a sesquiterpenoid hydrocarbon with the CAS number 20307-84-0, is a natural product found in various medicinal plants, including Curcuma wenyujin. As a member of the elemene isomer group, it has garnered significant interest in the scientific community for its potential therapeutic properties, particularly in oncology. This technical guide provides a comprehensive overview of the research applications of δ-elemene, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of δ-elemene as a potential therapeutic agent.
Anti-Cancer Applications
The anti-neoplastic properties of elemenes, including δ-elemene, are the most extensively researched. These compounds have been shown to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and reverse multidrug resistance.
In Vitro Anti-Proliferative Activity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been reported in several studies. While much of the literature focuses on its isomer, β-elemene, the available data for elemene compounds provide valuable insights.
| Cell Line | Cancer Type | Compound | IC50 Value (µg/mL) | Reference |
| DLD-1 | Colorectal Adenocarcinoma | δ-elemene | Not explicitly quantified, but showed dose- and time-dependent inhibition | |
| Hela | Cervical Cancer | δ-elemene | Not explicitly quantified, but showed dose- and time-dependent inhibition | |
| A549 | Non-Small Cell Lung Cancer | β-elemene | GI50: 27 ± 4 | |
| DLD-1 | Colon Adenocarcinoma | β-elemene | GI50: 28 ± 3 | |
| MG63/Dox | Doxorubicin-resistant Osteosarcoma | β-elemene + Doxorubicin | 7.75 (for Doxorubicin) | |
| Saos-2/Dox | Doxorubicin-resistant Osteosarcoma | β-elemene + Doxorubicin | 7.22 (for Doxorubicin) |
In Vivo Anti-Tumor Efficacy
Preclinical studies using animal models have demonstrated the potential of elemenes to inhibit tumor growth in vivo.
| Animal Model | Cancer Type | Compound | Treatment | Tumor Growth Inhibition | Reference |
| Nude mice with SGC-7901/Adr xenografts | Gastric Cancer | β-elemene | Not specified | Significantly reduced tumor volume compared to control | |
| Nude mice with A549 xenografts | Non-Small Cell Lung Cancer | β-elemene + Cisplatin | Not specified | Significantly suppressed tumor growth compared to individual treatments | |
| Nude mice with nasopharyngeal carcinoma xenografts | Nasopharyngeal Carcinoma | β-elemene | 50 mg/kg and 100 mg/kg daily for 17 days | Significant reduction in tumor volume and weight at both doses |
Mechanisms of Anti-Cancer Action
This compound and its isomers exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating key signaling pathways.
Induction of Apoptosis
A primary mechanism of δ-elemene's anti-cancer activity is the induction of apoptosis. Studies have shown that δ-elemene can trigger the mitochondrial-mediated apoptotic pathway.
This protocol is a standard method to quantify apoptosis by detecting the externalization of phosphatidylserine on the cell membrane of apoptotic cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., DLD-1, Hela) at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of δ-elemene for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Modulation of Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival.
This compound induces apoptosis in colorectal adenocarcinoma cells through a mitochondrial-mediated pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol. This cascade activates caspases, such as caspase-3, which then cleave cellular substrates like PARP, ultimately leading to cell death.
Caption: Mitochondrial-mediated apoptosis pathway induced by δ-elemene.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Studies on β-elemene have shown that it can inhibit this pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by elemene.
This protocol describes the detection of changes in protein expression levels involved in apoptosis.
-
Protein Extraction: After treating cells with δ-elemene, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory Applications
Elemene has demonstrated anti-inflammatory properties by modulating key inflammatory mediators.
Mechanism of Anti-Inflammatory Action
Studies on β-elemene have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Elemene's modulation of inflammatory pathways in macrophages.
Neuroprotective Potential
The neuroprotective effects of natural compounds are a growing area of research. While specific studies on δ-elemene are limited, the broader class of terpenes has shown promise in preclinical models of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of elemenes may contribute to their potential neuroprotective effects. Further research is warranted to specifically investigate the neuroprotective capabilities of δ-elemene.
Safety and Toxicology
Information on the safety and toxicology of δ-elemene is not extensively detailed in the readily available literature. The European Food Safety Authority (EFSA) has evaluated δ-elemene as a flavouring substance. As with any investigational compound, a thorough toxicological assessment is necessary before it can be considered for clinical applications.
Conclusion
This compound (CAS 20307-84-0) is a promising natural compound with significant potential, particularly in the field of oncology. Its ability to induce apoptosis and modulate key signaling pathways in cancer cells provides a strong rationale for further investigation. While much of the existing research has focused on its isomer, β-elemene, the demonstrated anti-cancer, anti-inflammatory, and potential neuroprotective properties of the elemene class of compounds highlight the need for more focused studies on δ-elemene. This technical guide provides a foundation for researchers and drug development professionals to advance the understanding and potential therapeutic applications of this intriguing natural product.
Methodological & Application
Application Notes and Protocols for the Extraction of Delta-Elemene from Curcuma wenyujin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Curcuma wenyujin, a member of the Zingiberaceae family, is a traditional Chinese medicine herb renowned for its therapeutic properties, particularly in cancer therapy. One of its key bioactive components is delta-elemene (also referred to as β-elemene in much of the scientific literature), a sesquiterpene that has demonstrated significant anti-tumor activities. Elemene is typically found as a mixture of β-, γ-, and δ-isomers, with the β-isomer being the most abundant and well-studied for its pharmacological effects[1]. It has been approved by the Chinese Food and Drug Administration for cancer treatment[1]. This compound exerts its anticancer effects through various mechanisms, including the induction of apoptosis and autophagy in tumor cells[2][3][4][5][6].
These application notes provide detailed protocols for the extraction of this compound from Curcuma wenyujin using modern extraction techniques such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Furthermore, a summary of the key signaling pathways modulated by this compound is presented to provide a deeper understanding of its mechanism of action.
Extraction Methodologies: A Comparative Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from Curcuma wenyujin. Modern techniques offer significant advantages over traditional methods in terms of efficiency, extraction time, and solvent consumption.
Quantitative Data on Extraction Parameters
The following tables summarize the operational parameters for different extraction methods based on published literature. It is important to note that direct comparative studies for this compound yield from Curcuma wenyujin across all these methods are limited; therefore, the data is compiled from studies on Curcuma species, and may focus on overall essential oil or other major components.
Table 1: Supercritical Fluid Extraction (SFE) Parameters
| Parameter | Value | Source Material | Notes |
| Supercritical Fluid | Carbon Dioxide (CO₂) | Curcuma longa L. | Optimal for overall yield of essential oil and curcuminoids.[7][8] |
| Pressure | 425 bar | Curcuma longa L. | Higher pressure generally increases yield.[7][8] |
| Temperature | 75 °C | Curcuma longa L. | Higher temperature can enhance extraction efficiency.[7][8] |
| Co-solvent | Ethanol | Rhizoma Atractylodis Macrocephalae | Can improve the extraction of moderately polar compounds.[1] |
| Pressure (for selectivity) | 12.0 MPa (lower pressure) | Rhizoma Atractylodis Macrocephalae | Lower pressure increased the relative amount of β-elemene from 4.8% to 8.0%.[1] |
Table 2: Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Value | Source Material | Notes |
| Solvent | 70% Ethanol | Curcuma wenyujin | Optimized for the extraction of curdione, furanodienone, curcumol, and germacrone.[9][10] |
| Liquid-to-Solid Ratio | 8 mL/g | Curcuma wenyujin | A higher ratio did not significantly increase the yield.[9][10] |
| Ultrasonic Time | 20 min | Curcuma wenyujin | Longer times did not significantly improve extraction efficiency.[9][10] |
| Temperature | 35 - 55 °C | Curcuma longa L. | Higher temperatures can increase the yield of curcuminoids.[11] |
| Ultrasonic Power | 120 W | Dragon Fruit Peel | Example of typical power setting for UAE.[12] |
| Ultrasonic Frequency | 40 kHz | Dragon Fruit Peel | Common frequency for ultrasonic baths.[12] |
Table 3: Microwave-Assisted Extraction (MAE) Parameters
| Parameter | Value | Source Material | Notes |
| Solvent | Ethanol | Curcuma longa L. | Effective for extracting curcuminoids and essential oils.[13] |
| Microwave Power | 160 W | Curcuma longa L. | Optimal power for maximizing extraction yield.[13] |
| Irradiation Time | 30 min | Curcuma longa L. | Significantly shorter than conventional methods.[13] |
| Solid-to-Solvent Ratio | 1:20 g/mL | Curcuma longa L. | Optimized for yield.[13] |
| Extraction Yield (Oil) | 10.32 ± 0.69% | Curcuma longa L. | Higher than Soxhlet extraction (8.44 ± 0.17%).[13] |
Experimental Protocols
General Sample Preparation
-
Rhizome Preparation: Freshly harvested rhizomes of Curcuma wenyujin should be thoroughly washed to remove soil and other debris.
-
Drying: The cleaned rhizomes are to be dried, typically in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved, to minimize moisture content.
-
Grinding: The dried rhizomes should be ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
Protocol 1: Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes a supercritical fluid, most commonly CO₂, as the extraction solvent. It is highly efficient for extracting non-polar compounds like this compound.
Methodology:
-
Load the ground Curcuma wenyujin powder into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ to the desired pressure (e.g., 12.0 MPa for higher selectivity of β-elemene)[1].
-
Heat the extraction vessel to the set temperature (e.g., 40-50 °C).
-
If a co-solvent is used, introduce it into the CO₂ stream at a specific ratio (e.g., 5-10% ethanol).
-
Maintain a constant flow rate of the supercritical fluid through the extraction vessel for the specified duration (e.g., 1-2 hours).
-
The extract-laden supercritical fluid is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the essential oil rich in this compound from the separator.
-
Analyze the extract for this compound content using GC-MS.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and improving mass transfer.
Methodology:
-
Place a known amount of powdered Curcuma wenyujin (e.g., 10 g) into an extraction flask.
-
Add the extraction solvent (e.g., 70% ethanol) at the optimized liquid-to-solid ratio (e.g., 8 mL/g, which would be 80 mL for 10 g of powder)[9][10].
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100-200 W).
-
Conduct the extraction at a controlled temperature (e.g., 40 °C) for the specified duration (e.g., 20 minutes)[9][10].
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
-
The crude extract can be further purified to isolate this compound.
-
Quantify the this compound content using GC-MS.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid extraction process.
Methodology:
-
Place the powdered Curcuma wenyujin into a microwave-safe extraction vessel.
-
Add the appropriate solvent (e.g., ethanol) at the desired solid-to-solvent ratio (e.g., 1:20 g/mL)[13].
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 160 W) and irradiation time (e.g., 30 minutes)[13]. The extraction can be performed in cycles to prevent overheating.
-
After the extraction is complete, allow the vessel to cool down to room temperature.
-
Filter the contents to separate the extract from the plant residue.
-
Remove the solvent from the extract using a rotary evaporator.
-
Analyze the resulting essential oil for this compound content by GC-MS.
Post-Extraction Analysis: Quantification of this compound
The quantification of this compound in the obtained extracts is crucial for determining the efficiency of the extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute the obtained extract in a suitable solvent (e.g., n-hexane or ethanol) to a known concentration.
-
GC-MS System: Use a GC-MS system equipped with a capillary column suitable for separating terpenes (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[14][15].
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 5 °C/min), and hold for a final period.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Quantification: For accurate quantification, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (e.g., m/z 93)[15].
-
-
Identification and Quantification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard. Quantify the amount of this compound by creating a calibration curve with the reference standard.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 4. cjnmcpu.com [cjnmcpu.com]
- 5. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical Fluid Extraction with CO2 of Curcuma longa L. in Comparison to Conventional Solvent Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and in vitro antiproliferation of Curcuma wenyujin’s active extracts by ultrasonication and response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasonic—Assisted Extraction (UAE) Method Using Natural Deep Eutectic Solvent (NADES) to Increase Curcuminoid Yield from Curcuma longa L., Curcuma xanthorrhiza, and Curcuma mangga Val - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microwave-Assisted Extraction of Curcuma longa L. Oil: Optimization, Chemical Structure and Composition, Antioxidant Activity and Comparison with Conventional Soxhlet Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis and discrimination of steamed and non-steamed rhizomes of Curcuma wenyujin by GC-MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Note and Protocol: High-Performance Liquid Chromatography Method for Delta-Elemene Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Delta-elemene is a non-polar sesquiterpene found in the essential oils of various medicinal plants. It has garnered significant interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1] The isolation and purification of this compound in high purity are crucial for its structural elucidation, pharmacological studies, and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of natural products. This document provides a detailed application note and protocol for the purification of this compound from a complex mixture, such as an essential oil, using reversed-phase HPLC.
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica gel, is used in conjunction with a polar mobile phase.[2] Non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. By using a gradient of increasing organic solvent in the mobile phase, compounds with varying polarities can be effectively separated. Due to the lack of a strong chromophore in its structure, this compound is best detected at low UV wavelengths, typically in the range of 200-220 nm.[3][4]
Data Presentation
Table 1: HPLC System and Operating Parameters
| Parameter | Value |
| HPLC System | Preparative or Semi-Preparative HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Elution | 70% B to 95% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL |
| Sample Concentration | 10 mg/mL in Acetonitrile |
Table 2: Illustrative Purification Results
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Crude Extract | Multiple Peaks | 100 | ~15% (for δ-elemene) | N/A |
| Collected Fraction | 12.5 | 98.5 | >98% | ~85% |
| This compound Standard | 12.5 | 99.8 | >99% | N/A |
Experimental Protocols
1. Sample Preparation
1.1. Extraction of Essential Oil: If starting from plant material, extract the essential oil using a suitable method such as steam distillation.
1.2. Preparation of Crude Sample for HPLC:
- Accurately weigh approximately 100 mg of the essential oil or crude extract containing this compound.
- Dissolve the sample in 10 mL of HPLC-grade acetonitrile to achieve a concentration of 10 mg/mL.
- Vortex the solution for 1 minute to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
- The filtered sample is now ready for injection into the HPLC system.
2. HPLC Purification Protocol
2.1. System Preparation:
- Set up the preparative or semi-preparative HPLC system with a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
- Purge the system with the mobile phase solvents (Water and Acetonitrile) to remove any air bubbles.
- Equilibrate the column with the initial mobile phase composition (70% Acetonitrile in Water) at a flow rate of 4.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
2.2. Method Parameters:
- Set the column temperature to 25°C.
- Set the UV detector wavelength to 210 nm.
- Program the following gradient elution profile:
- 0-5 min: Isocratic at 70% Acetonitrile
- 5-20 min: Linear gradient from 70% to 95% Acetonitrile
- 20-25 min: Isocratic at 95% Acetonitrile (column wash)
- 25-30 min: Return to 70% Acetonitrile and re-equilibrate for the next injection.
2.3. Injection and Fraction Collection:
- Inject 500 µL of the prepared sample onto the column.
- Monitor the chromatogram in real-time.
- Based on the retention time of a this compound standard (if available) or by collecting all major, well-resolved peaks, collect the fractions corresponding to the target compound. The expected retention time for this compound under these conditions is approximately 12.5 minutes.
- Collect the eluent containing the purified this compound into a clean collection vessel.
3. Post-Purification Processing
3.1. Solvent Evaporation:
- Combine the collected fractions containing the purified this compound.
- Remove the acetonitrile and water using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
3.2. Purity Analysis:
- Re-dissolve a small amount of the dried, purified compound in acetonitrile.
- Analyze the purity of the collected fraction using an analytical HPLC system with a C18 column and the same mobile phase gradient, but at a lower flow rate (e.g., 1.0 mL/min).
- Confirm the identity of the purified compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: Apoptotic signaling pathway induced by this compound.[1]
References
Application Notes and Protocols for the GC-MS Analysis of Delta-Elemene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-elemene is a naturally occurring sesquiterpene found in various medicinal plants. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, intended to guide researchers in their experimental design and execution.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate GC-MS analysis and depends on the sample matrix.
a) From Essential Oils or Pure Compounds:
-
Dilution: Accurately weigh and dissolve the essential oil or pure this compound in a volatile solvent such as n-hexane, ethyl acetate, or dichloromethane to a final concentration suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).[1]
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., naphthalene or p-menthone) to the diluted sample.[2]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
b) From Plant Material:
-
Extraction: Employ steam distillation or solvent extraction to isolate the essential oil containing this compound from the dried and powdered plant material.[3] For solvent extraction, diethyl ether can be used.[4]
-
Purification and Concentration: The obtained extract can be concentrated using a rotary evaporator.[4] The concentrated extract is then redissolved in a suitable solvent for GC-MS analysis.
c) From Biological Matrices (e.g., Plasma):
-
Protein Precipitation: For plasma samples, precipitate proteins by adding a suitable solvent like methanol.
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction using a non-polar solvent like n-hexane to isolate this compound from the aqueous phase.[2] The organic layer is then carefully collected.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS injection.
GC-MS Instrumentation and Parameters
The following table summarizes typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column[4][5] |
| Carrier Gas | Helium (>99.999% purity)[4][5] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow)[5] |
| Inlet Temperature | 250 - 280 °C[4][5] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless for trace analysis[4] |
| Oven Temperature Program | Initial temperature of 50-60 °C for 1-3 min, ramp at 3-5 °C/min to 145-175 °C, then ramp at 5-7 °C/min to 195-250 °C, and hold for 5-10 min[4][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[4] |
| Ion Source Temperature | 230 - 250 °C[4] |
| Transfer Line Temperature | 250 - 290 °C[4][5] |
| Mass Scan Range | 50 - 650 amu[4] |
| Solvent Delay | 3 - 7 min |
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of elemene isomers by GC-MS. While specific data for this compound is limited, the data for β-elemene provides a useful reference.
| Parameter | Value | Reference |
| Linearity Range | 0.0655 – 40.00 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.0655 µg/mL | [2] |
| Intra-day Precision (RSD%) | < 10% | [2] |
| Inter-day Precision (RSD%) | < 10% | [2] |
| Accuracy | 87.1 – 101.7 % | [2] |
| Extraction Recovery | 87.95 – 96.25 % | [5] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of this compound.
Signaling Pathways Potentially Affected by this compound
While much of the research has focused on β-elemene, this compound is expected to have similar biological activities and may influence the following signaling pathways.
Caption: Potential signaling pathways modulated by this compound in cancer cells.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the GC-MS analysis of this compound. Adherence to these guidelines, with appropriate optimization for specific instrumentation and sample types, will enable researchers to obtain reliable and accurate data for their studies on this promising natural compound. The visualization of the experimental workflow and potential signaling pathways offers a clear overview for planning and interpreting research in this area.
References
- 1. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 4. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols: Delta-Elemene in Non-Small Cell Lung Cancer (NSCLC) Research
A-1: Introduction
Elemene, a mixture of α, β, γ, and δ-elemene isomers, is a natural compound extracted from the traditional Chinese medicinal herb Rhizoma zedoariae. While elemene has demonstrated broad-spectrum anticancer activities, the majority of mechanistic research in the context of non-small cell lung cancer (NSCLC) has focused on the β-elemene isomer. Research specifically detailing the effects of δ-elemene in NSCLC is limited. It is suggested that γ-elemene and δ-elemene may act as auxiliary components, potentially enhancing the anticancer effects of β-elemene synergistically.[1]
These application notes will primarily summarize the research findings and methodologies related to β-elemene in NSCLC, as it represents the most extensively studied isomer and provides a strong foundation for investigating other elemene isomers like δ-elemene. The protocols and pathways described herein are based on studies of β-elemene and should be adapted and validated for research specifically focused on δ-elemene.
A-2: Biological Activities of Elemene in NSCLC
β-elemene has been shown to exert a range of anti-tumor effects in NSCLC cell lines and animal models. These activities include:
-
Inhibition of Cell Proliferation and Viability: β-elemene treatment leads to a dose- and time-dependent decrease in the viability of NSCLC cells.[2]
-
Induction of Apoptosis: A key mechanism of β-elemene's anticancer effect is the induction of programmed cell death (apoptosis) in NSCLC cells. This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[3][4][5]
-
Cell Cycle Arrest: β-elemene can arrest the cell cycle at the G2/M phase in NSCLC cells, preventing them from proceeding through mitosis.[3][4][5]
-
Inhibition of Migration and Invasion: By targeting pathways like the FAK-Src signaling cascade, β-elemene can suppress the motility and invasive capabilities of NSCLC cells.[6]
-
Enhancement of Chemosensitivity: β-elemene has been observed to increase the sensitivity of NSCLC cells to conventional chemotherapeutic agents like cisplatin.[7]
-
Reversal of Drug Resistance: Studies have indicated that β-elemene can help overcome tyrosine kinase inhibitor (TKI) resistance in NSCLC.[8]
Data Presentation
Table 1: In Vitro Efficacy of β-Elemene on NSCLC Cell Lines
| Cell Line | Assay | Concentration | Duration | Effect | Reference |
| A549 | MTT Assay | 40 µg/ml | 48 hrs | Decreased cell viability | [2] |
| PC9 | MTT Assay | 40 µg/ml | 48 hrs | Decreased cell viability | [2] |
| A549 | Wound-healing & Transwell | 50 µg/ml | - | Inhibited migration and invasion | [6] |
| H1299 | Wound-healing & Transwell | 50 µg/ml | - | Inhibited migration and invasion | [6] |
| H460 | ELISA-based apoptosis | 30 µg/ml (with Cisplatin) | 24-48 hrs | Enhanced cisplatin-induced apoptosis | [9] |
| NCI-H1975 | Proliferation & Migration | Various | - | Inhibited proliferation and migration | [8] |
Table 2: In Vivo Efficacy of β-Elemene in NSCLC Models
| Model | Treatment | Dosage | Duration | Effect | Reference |
| Nude mice with A549 xenografts | β-elemene | 50 and 100 mg/kg | 17 days | Suppressed tumor growth | |
| Nude mice with H460 xenografts | β-elemene + Cisplatin | Not Specified | Not Specified | Enhanced anti-tumor effect of cisplatin |
Experimental Protocols
P-1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate NSCLC cells (e.g., A549, PC9) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of δ-elemene (or β-elemene as a reference) for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
P-2: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with the desired concentrations of δ-elemene for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
P-3: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-FAK, p-Src) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
P-4: In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize the mice into control and treatment groups. Administer δ-elemene (or β-elemene) via intraperitoneal injection or oral gavage at the desired doses and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Further Analysis: The tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.
Mandatory Visualizations
Caption: FAK-Src Signaling Pathway Inhibition by β-Elemene in NSCLC.
Caption: Mitochondrial Apoptosis Pathway Induced by β-Elemene in NSCLC.
Caption: Experimental Workflow for Investigating δ-Elemene in NSCLC.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Elemene Reduces the Malignancy of Non-Small Cell Lung Cancer by Enhancing C3orf21 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of beta-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-elemene inhibits non-small cell lung cancer cell migration and invasion by inactivating the FAK-Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. delta-Elemene | 20307-84-0 | Benchchem [benchchem.com]
- 8. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing β-Elemene in Glioblastoma Cell Line Experiments
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, invasion, and profound resistance to conventional therapies.[1][2] There is a critical need for novel therapeutic agents that can overcome these challenges. β-elemene, a natural sesquiterpene compound extracted from the medicinal herb Curcuma wenyujin, has emerged as a promising candidate.[3][4] Due to its small molecular weight and lipid solubility, β-elemene can effectively penetrate the blood-brain barrier, a crucial feature for treating brain tumors.[3][4] In vitro and in vivo studies have demonstrated its broad-spectrum antitumor activities against various cancers, including glioblastoma.[3][4][5][6] β-elemene exerts its effects by inhibiting cell proliferation, inducing apoptosis and cell cycle arrest, and enhancing the efficacy of chemo- and radiotherapy.[3][4][7]
These application notes provide a comprehensive overview of the use of β-elemene in glioblastoma cell line experiments, summarizing key quantitative data and detailing standardized protocols for researchers, scientists, and drug development professionals.
Mechanisms of Action & Signaling Pathways
β-elemene's anti-glioblastoma effects are mediated through the modulation of several critical signaling pathways. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.
1. Induction of Apoptosis
β-elemene is a potent inducer of apoptosis in glioblastoma cells.[4][5][8] This programmed cell death is triggered through multiple pathways:
-
ROS-dependent STAT3 Pathway Suppression: β-elemene induces the generation of reactive oxygen species (ROS), which in turn suppresses the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3).[8][9] The inactivation of the STAT3 pathway, which is often persistently active in GBM, leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[8][10][11]
-
Disruption of Hsp90/Raf-1 Complex: β-elemene can disrupt the formation of the Hsp90/Raf-1 complex, which is essential for maintaining the stability of the Raf-1 protein.[5] This disruption leads to the deactivation of Raf-1 and the subsequent inhibition of the downstream MEK/ERK signaling cascade, a key pathway for cell survival and proliferation.[5]
2. Cell Cycle Arrest
β-elemene has been shown to arrest the glioblastoma cell cycle, primarily at the G0/G1 or S phase, thereby inhibiting cell division and proliferation.[3][6][12]
-
p38 MAPK Activation: Treatment with β-elemene leads to the phosphorylation and activation of p38 MAPK (Mitogen-Activated Protein Kinase).[3][12] Activated p38 MAPK is critical for inducing G0/G1 phase arrest.[3][12][13]
-
Downregulation of Cyclins and CDKs: The arrest at specific cell cycle phases is associated with the downregulation of key regulatory proteins, such as Cyclin D1 and CDK6, which are necessary for the G1/S transition.[1]
3. Inhibition of Proliferation and Migration
β-elemene significantly reduces the proliferative and migratory capabilities of glioblastoma cells.[6][14]
-
Suppression of RNF135: β-elemene has been found to suppress the expression of Ring Finger Protein 135 (RNF135), a protein that is typically upregulated in glioblastomas.[14] Lower levels of RNF135 correlate with decreased cell viability and migration.[14]
-
Inactivation of YAP Signaling: A derivative of β-elemene demonstrated potent anti-GBM activity by downregulating the Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway that controls cell growth and organ size.[6]
4. Enhancement of Chemo- and Radiosensitivity
A significant application of β-elemene is its ability to sensitize GBM cells to conventional treatments.
-
Inhibition of DNA Damage Repair: β-elemene enhances the effects of temozolomide (TMZ) and radiation by inhibiting DNA damage repair mechanisms.[7] It achieves this by decreasing the phosphorylation of key proteins in the DNA damage response, such as ataxia telangiectasia mutated (ATM), AKT, and ERK.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of β-elemene on various glioblastoma cell lines as reported in the literature.
Table 1: Inhibitory Concentration (IC50) of β-Elemene and its Derivatives
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| β-Elemene Derivative (Compound 1) | C6 | 24 | ~25 | [6] |
| β-Elemene (Compound 2) | C6 | 24 | >100 | [6] |
Note: Data on specific IC50 values for β-elemene itself are limited in the provided search results, with studies often using fixed concentrations. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line and experimental conditions.
Table 2: Effect of β-Elemene on Cell Proliferation and Viability
| Cell Line(s) | Concentration | Incubation Time (h) | Effect | Reference |
| U87, SHG-44 | 0 - 200 µM | 24, 48, 72 | Dose- and time-dependent inhibition of cell growth | [11] |
| U251, U118, A172, U87 | Increasing doses | Increasing time | Remarkably decreased cell viability | [14] |
| U87-MG, T98G, U251, LN229, C6 | Not specified | Not specified | Inhibited proliferation and survival (when combined with TMZ/radiation) | [7] |
Table 3: Effects of β-Elemene on Apoptosis and Cell Cycle
| Cell Line(s) | Concentration | Incubation Time (h) | Effect | Reference |
| U87, SHG-44 | 25, 50, 100 µM | 24 | Dose-dependent increase in apoptosis | [11] |
| Glioblastoma Cell Lines | 40 µg/mL | Not specified | Cell cycle arrest in G0/G1 phase | [3] |
| C6, U87 | Not specified | Not specified | Induced apoptosis and S phase cell cycle arrest (Derivative) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and laboratory conditions.
1. Cell Culture and Treatment
-
Cell Lines: Human glioblastoma cell lines such as U87-MG, U251, T98G, and A172 are commonly used.[7][14]
-
Culture Medium: Culture cells in appropriate media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.
-
β-Elemene Preparation: Dissolve β-elemene in DMSO to create a stock solution. Further dilute in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
2. Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
-
Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[6]
-
Treatment: Replace the medium with fresh medium containing various concentrations of β-elemene (e.g., 0-200 µM).[11] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[11]
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Measurement: If using MTT, dissolve the formazan crystals with 150 µL of DMSO.[1] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
3. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Cell Preparation: Seed cells in a 6-well plate and treat with β-elemene for the desired time (e.g., 24 hours).
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
4. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Treat cells in a 6-well plate with β-elemene.
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the cell cycle distribution.
5. Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[11]
-
Protein Extraction: After treatment with β-elemene, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-60 µg) on an SDS-PAGE gel.[11]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).[11]
β-elemene represents a valuable compound for glioblastoma research, demonstrating multifaceted antitumor effects through the modulation of key signaling pathways related to apoptosis, cell cycle regulation, and proliferation. Its ability to sensitize resistant glioblastoma cells to standard therapies like TMZ and radiation further highlights its therapeutic potential. The protocols and data presented in these notes offer a foundational guide for researchers to design and execute experiments aimed at further elucidating the mechanisms of β-elemene and exploring its clinical applications in the treatment of glioblastoma.
References
- 1. Frontiers | 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells [frontiersin.org]
- 2. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Elemene treatment of glioblastoma: a single-center retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Β-elemene inhibits Hsp90/Raf-1 molecular complex inducing apoptosis of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,2’-((1R,3R,4S)-4-methyl-4-vinylcyclohexane-1,3-diyl) bis(prop-2-en-1-amine), a bisamino derivative of β-Elemene, inhibits glioblastoma growth through downregulation of YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-elemene enhances both radiosensitivity and chemosensitivity of glioblastoma cells through the inhibition of the ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathology & Oncology Research | β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway [por-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergism of d-limonene and temozolomide on migratory and apoptotic behaviors of human glioblastoma cell lines [bi.tbzmed.ac.ir]
- 11. β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor effect of beta-elemene in glioblastoma cells depends on p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-Elemene Inhibits the Proliferation and Migration of Human Glioblastoma Cell Lines via Suppressing Ring Finger Protein 135 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delta-Elemene Liposomal Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of delta-elemene liposomal formulations in preclinical in vivo research. This compound, a natural compound extracted from Curcuma wenyujin, has demonstrated significant anti-tumor activity.[1] Liposomal encapsulation of this compound, particularly the more studied β-elemene isomer, addresses its poor water solubility, enhances bioavailability, and improves its pharmacokinetic profile, making it a promising candidate for cancer therapy.[2][3]
Characteristics of this compound Liposomal Formulations
Liposomal formulations of elemene, most notably β-elemene, have been developed to improve its therapeutic efficacy. PEGylated liposomes, for instance, exhibit enhanced stability and prolonged circulation times.[2]
Table 1: Physicochemical Properties of PEGylated β-Elemene Liposomes (PEG-Lipo-β-E)
| Parameter | Value | Reference |
| Size (nm) | 83.31 ± 0.181 | [2] |
| Polydispersity Index (PDI) | 0.279 ± 0.004 | [2] |
| Zeta Potential (mV) | -21.4 ± 1.06 | [2] |
| β-elemene Content (mg/mL) | 5.024 ± 0.107 | [2] |
| Entrapment Efficiency (%) | 95.53 ± 1.712 | [2] |
Pharmacokinetics
Liposomal delivery significantly improves the pharmacokinetic parameters of β-elemene compared to conventional injections. PEGylated liposomes show a decreased clearance and increased half-life, leading to a greater area under the concentration-time curve (AUC).[2] Long-circulating liposomes also demonstrate prolonged duration in the body, potentially enhancing therapeutic efficacy.[4]
Table 2: Pharmacokinetic Parameters of PEGylated β-Elemene Liposomes vs. Elemene Injection in Rats
| Parameter | PEG-Lipo-β-E | Elemene Injection | Fold Change | Reference |
| Clearance (CL) | - | - | 1.75-fold decrease | [2] |
| Half-life (t½) | - | - | 1.62-fold increase | [2] |
| AUC (0-1.5h) | - | - | 1.76-fold increase | [2] |
Specific values for CL and t½ were not provided in the source material, only the fold change.
In Vivo Anti-Tumor Efficacy and Safety
In vivo studies have demonstrated the anti-tumor effects of elemene liposomes in various cancer models, including bladder and lung cancer.[2][5] These formulations have been shown to inhibit tumor growth and are generally well-tolerated with no significant toxicity to major organs.[2][6]
Mechanism of Action and Signaling Pathways
This compound and its isomers exert their anti-tumor effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.[3][7]
Key signaling pathways affected by β-elemene include:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a common mechanism of action.[2][8]
-
MAPK/ERK Pathway: β-elemene has been shown to modulate this pathway.[2]
-
Wnt/β-catenin Pathway: This pathway is another target of β-elemene's anti-cancer activity.[2][8]
-
STAT3 and NF-κB Pathways: Regulation of these transcription factors contributes to its therapeutic effects.[2]
-
Mitochondrial-Mediated Apoptosis: this compound can induce apoptosis through the release of cytochrome c and activation of caspases.[1]
Below is a diagram illustrating the key signaling pathways modulated by β-elemene.
Caption: Signaling pathways modulated by β-elemene in cancer cells.
Experimental Protocols
Preparation of PEGylated β-Elemene Liposomes
This protocol is based on the ethanol injection and high-pressure micro-jet homogenization method.[2]
-
Preparation of the Oil Phase:
-
Dissolve 0.5 g of β-elemene, 2.5 g of soybean lecithin, 0.1 g of cholesterol, and 0.2 g of DSPE-PEG 2000 in 2 mL of 95% ethanol.
-
Heat the mixture in an 80°C water bath until all components are fully dissolved.[2]
-
-
Preparation of the Aqueous Phase:
-
Prepare a 10 mM L-histidine solution in 100 mL of water.
-
Adjust the pH of the solution to 6.5.[2]
-
-
Formation of Liposomes:
-
Slowly mix the oil phase and the aqueous phase at 60°C.
-
Homogenize the mixture using a high-speed blender at 13,700 g for 60 minutes to form the liposomes.[2]
-
In Vivo Anti-Tumor Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound liposomes in a xenograft mouse model.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., KU-19-19 bladder cancer cells) into the flank of each mouse.[2]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to different treatment groups (e.g., control, elemene injection, this compound liposomes).
-
Treatment Administration: Administer the formulations via an appropriate route, typically intravenous (i.v.) injection. Dosing regimens may vary, for example, 50 mg/kg daily or every other day.[6]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment period (e.g., 16 days).[6]
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tumors and major organs (heart, liver, spleen, lungs, kidneys) for histological analysis (e.g., H&E staining) to assess efficacy and toxicity.[2]
Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound liposomes in rats.[2]
-
Animal Model: Use healthy adult rats (e.g., Wistar rats).
-
Drug Administration: Administer a single dose of the this compound liposomal formulation or the control (e.g., elemene injection) intravenously at a specified dose (e.g., 40 mg/kg).[9]
-
Blood Sampling: Collect blood samples from the ocular vein or another appropriate site at predetermined time points (e.g., 5, 10, 20, 30, 40, 50, 60, and 80 minutes post-injection) into heparinized tubes.[9]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 5000 rpm for 10 minutes) to separate the plasma.[9]
-
Drug Concentration Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as gas chromatography (GC) or ultra-fast liquid chromatography (UFLC).[2][10]
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
References
- 1. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 5. Anti-Lung-Cancer Activity and Liposome-Based Delivery Systems of β-Elemene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. latamjpharm.org [latamjpharm.org]
Application Notes and Protocols for Developing Delta-Elemene Nanostructured Lipid Carriers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of delta-elemene loaded nanostructured lipid carriers (NLCs) as a promising drug delivery system. The protocols outlined below are based on established methodologies for formulating and characterizing lipid-based nanoparticles and assessing their therapeutic potential. While much of the existing literature focuses on the isomer β-elemene, the principles and methods are largely translatable to δ-elemene, a fellow sesquiterpene with recognized anti-tumor properties.[1]
Introduction to this compound and NLCs
This compound, a natural compound extracted from various medicinal plants, has demonstrated significant anti-cancer activity.[1] However, its clinical application is often limited by poor water solubility and low bioavailability.[2][3] Nanostructured lipid carriers (NLCs) offer a robust solution to these challenges. NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure.[4][5] This matrix provides high drug loading capacity, improved stability, and controlled release profiles, making NLCs an ideal carrier for hydrophobic drugs like this compound.[4][5] The resulting this compound NLCs are anticipated to enhance therapeutic efficacy and reduce side effects compared to conventional formulations.[6][7]
Experimental Protocols
Preparation of this compound Loaded NLCs
This protocol describes the preparation of this compound NLCs using the high-pressure homogenization (HPH) method, a widely adopted and scalable technique.[6][7]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate - GMS)
-
Liquid Lipid (e.g., Maisine 35-1 and Labrafil M1944 CS mixture)[6][7]
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer
-
Water bath or heating mantle
-
Magnetic stirrer
Protocol:
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., GMS) by heating it to approximately 5-10°C above its melting point.
-
Add the liquid lipid and this compound to the molten solid lipid.
-
Maintain the temperature and stir continuously with a magnetic stirrer to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar for 5 cycles).
-
The homogenization pressure and number of cycles should be optimized to achieve the desired particle size and polydispersity index (PDI).
-
-
Cooling and NLC Formation:
-
Rapidly cool the resulting nanoemulsion in an ice bath to allow for the crystallization of the lipid matrix and the formation of NLCs.
-
-
Storage:
-
Store the final NLC dispersion at 4°C for further characterization.
-
Characterization of this compound NLCs
Thorough characterization is crucial to ensure the quality, stability, and performance of the formulated NLCs.
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the in vivo behavior of NLCs.
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values.
-
2.2.2. Entrapment Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully encapsulated within the NLCs.
-
Method: Ultrafiltration or Ultracentrifugation followed by High-Performance Liquid Chromatography (HPLC).
-
Protocol:
-
Separate the un-encapsulated this compound from the NLC dispersion using an ultrafiltration device or by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant/filtrate using a validated HPLC method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipids and Drug] x 100
-
-
2.2.3. Morphological Examination
Visualizing the NLCs confirms their size and shape.
-
Method: Transmission Electron Microscopy (TEM)
-
Protocol:
-
Place a drop of the diluted NLC dispersion onto a copper grid coated with a carbon film.
-
Negatively stain the sample with a suitable staining agent (e.g., phosphotungstic acid).
-
Allow the grid to dry completely.
-
Observe the morphology of the NLCs under a transmission electron microscope. The NLCs are expected to be spheroidal in shape.[6][7]
-
2.2.4. Crystalline State Analysis
This analysis helps to understand the arrangement of the lipid matrix.
-
Method: X-ray Diffraction (XRD)
-
Protocol:
-
Lyophilize the NLC dispersion to obtain a dry powder.
-
Analyze the powder using an X-ray diffractometer.
-
Compare the diffraction pattern of the this compound NLCs with that of the individual components (solid lipid, this compound). A less ordered crystalline structure in the NLCs indicates successful incorporation of the liquid lipid and drug.[6][7]
-
In Vitro Drug Release Study
This study evaluates the rate and mechanism of this compound release from the NLCs.
-
Method: Dialysis Bag Method
-
Protocol:
-
Place a known amount of the this compound NLC dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of Tween 80 to maintain sink conditions).
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released this compound in the aliquots using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
In Vitro Cytotoxicity Assay
This assay assesses the anti-cancer activity of the formulated NLCs.
-
Method: MTT Assay
-
Protocol:
-
Seed cancer cells (e.g., lung, breast, or gastric cancer cell lines) in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of free this compound, this compound NLCs, and blank NLCs for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
-
In Vivo Evaluation (Animal Studies)
In vivo studies are essential to evaluate the pharmacokinetics and anti-tumor efficacy of the this compound NLCs. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.
2.5.1. Pharmacokinetic Study
-
Animal Model: Wistar rats[6]
-
Protocol:
-
Divide the rats into two groups: one receiving free this compound injection and the other receiving the this compound NLC dispersion intravenously at the same dose.[6]
-
Collect blood samples at predetermined time points.[6]
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).
-
Determine key pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and t1/2 (half-life).
-
2.5.2. Anti-tumor Efficacy Study
-
Animal Model: Nude mice bearing tumor xenografts (e.g., gastric cancer SGC-7901/Adr cells).[1]
-
Protocol:
-
Inject cancer cells subcutaneously into the flank of nude mice.
-
Once the tumors reach a certain volume, randomly divide the mice into treatment groups (e.g., control, free this compound, this compound NLCs).
-
Administer the treatments intravenously at a specified dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Physicochemical Characterization of this compound NLCs
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| DE-NLC-01 | 138.9 | 0.15 | -20.2 | 82.11 | 8.45 |
| Optimized formulation data based on β-elemene NLCs |
Note: The data presented is based on an optimized formulation for β-elemene NLCs and serves as a reference.[6][7] Actual values for this compound NLCs may vary and should be determined experimentally.
Table 2: In Vitro Cytotoxicity (IC50 values in µg/mL)
| Cell Line | Free this compound | This compound NLCs | Blank NLCs |
| SGC-7901/ADR (Gastric) | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| A549 (Lung) | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| MCF-7 (Breast) | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Table 3: Pharmacokinetic Parameters in Rats
| Formulation | AUC (µg·h/mL) | Cmax (µg/mL) | t1/2 (h) |
| Free this compound | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| This compound NLCs | Determine Experimentally | Determine Experimentally | Determine Experimentally |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for developing and evaluating this compound NLCs.
Proposed Signaling Pathway for this compound's Anti-Tumor Activity
Elemene isomers are known to exert their anti-cancer effects by modulating multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reversal of drug resistance.[1][2][8][9]
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Second generation β-elemene nitric oxide derivatives with reasonable linkers: potential hybrids against malignant brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: In Vivo Animal Models for Testing Delta-Elemene Efficacy
Introduction
Delta-elemene, a sesquiterpene compound extracted from the traditional Chinese medicinal herb Curcuma wenyujin, has demonstrated broad-spectrum anti-tumor activities.[1][2] Preclinical evaluation of its efficacy, safety, and mechanism of action is crucial for its development as a therapeutic agent. In vivo animal models serve as an indispensable bridge between in vitro studies and human clinical trials, allowing for the assessment of drug performance in a complex biological system.[3] These models are essential for studying pharmacokinetics, pharmacodynamics, and anti-tumor efficacy against various cancers.[2][4] This document provides detailed protocols and data for utilizing animal models, particularly xenografts in immunocompromised mice, to test the efficacy of this compound.
Commonly Utilized In Vivo Models
The most prevalent animal models for evaluating this compound's anti-cancer effects are xenograft models established in immunodeficient mice (e.g., nude or SCID mice). These models involve the implantation of human cancer cells to study tumor growth and response to treatment.
-
Subcutaneous Xenograft Models: This is the most widely used model due to its simplicity and ease of tumor monitoring. Human cancer cells are injected subcutaneously, typically into the flank of the mouse. Tumor growth can be easily measured externally using calipers. This model has been used to test this compound against lung, gastric, pancreatic, and liver cancers.[2][5][6][7]
-
Orthotopic Xenograft Models: In this model, tumor cells are implanted into the corresponding organ of origin (e.g., pancreatic cancer cells into the pancreas). Orthotopic models more accurately mimic the tumor microenvironment and metastatic progression of human cancers. An orthotopic mouse colon cancer model has been used to show that elemene in combination with cetuximab inhibited tumor growth and lymph node metastasis.[5]
-
Metastasis Models: To study the effect of this compound on cancer metastasis, models are created by injecting tumor cells intravenously (e.g., via the tail vein), which then colonize distant organs like the lungs.[5]
-
Zebrafish Xenograft Models: Zebrafish larvae are increasingly used for rapid, high-throughput screening of anti-cancer compounds. A zebrafish xenograft model has been used to demonstrate the tumor-suppressing potential of an elemene derivative against colorectal cancer.[8][9]
Quantitative Efficacy Data Summary
The following tables summarize quantitative data from various in vivo studies evaluating the efficacy of this compound and its derivatives.
Table 1: Efficacy of Elemene in Combination Therapy
| Tumor Model | Treatment Group | Dosage & Administration | Key Efficacy Metric (vs. Control) | Source |
|---|---|---|---|---|
| A549 Lung Cancer Xenograft | Elemene | Not Specified | 59% decrease in tumor volume | [5] |
| A549 Lung Cancer Xenograft | Gefitinib | Not Specified | 48% decrease in tumor volume | [5] |
| A549 Lung Cancer Xenograft | Elemene + Gefitinib | Not Specified | 82% decrease in tumor volume |[5] |
Table 2: Efficacy of Elemene Monotherapy
| Tumor Model | Treatment Group | Dosage & Administration | Key Efficacy Metric (vs. Control) | Source |
|---|---|---|---|---|
| BxPC-3 Pancreatic Cancer Xenograft | Elemene (Low Dose) | 20 mg/kg | Not specified, less effective than high dose | [7] |
| BxPC-3 Pancreatic Cancer Xenograft | Elemene (Medium Dose) | 40 mg/kg | Not specified, less effective than high dose | [7] |
| BxPC-3 Pancreatic Cancer Xenograft | Elemene (High Dose) | 60 mg/kg | Significant decrease in tumor size | [7] |
| Nasopharyngeal Carcinoma Xenograft | β-elemene (Low Dose) | 50 mg/kg, by gavage | Significant difference from control | [6] |
| Nasopharyngeal Carcinoma Xenograft | β-elemene (High Dose) | 100 mg/kg, by gavage | Significant difference from control | [6] |
| H22 Liver Cancer Xenograft | β-elemene | Not Specified | 49.6% Tumor Inhibitory Ratio (TIR) | [2] |
| H22 Liver Cancer Xenograft | Elemene Derivative (59a) | 60 mg/kg, i.v. | 64.8% Tumor Inhibitory Ratio (TIR) |[2] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing
This protocol describes a general procedure for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., BxPC-3 pancreatic cancer cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
4-6 week old female athymic nude mice
-
This compound formulation for injection (e.g., elemene injection emulsion)
-
Vehicle control (e.g., saline)
-
Syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
-
Analytical balance
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in PBS (or a PBS/Matrigel mixture) at a final concentration of 5x10^6 to 1x10^7 cells/mL. Maintain cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume 2-3 times per week once they become palpable. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.
-
Animal Grouping and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice into treatment groups (n=8-11 per group), for example:
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection, intravenous injection, or oral gavage) daily or as determined by pharmacokinetic studies. Treatment duration is typically 17-21 days.[6]
-
Data Collection:
-
Continue to monitor tumor volume and body weight 2-3 times per week.[7]
-
Observe the animals for any signs of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound formulation for intravenous (IV) and oral (PO) administration
-
Vehicle control
-
Cannulas (for serial blood sampling, optional)
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate animals for at least one week before the study. Fast the animals overnight before dosing.
-
Drug Administration:
-
IV Group: Administer a single bolus dose of this compound (e.g., 50, 75, or 100 mg/kg) via the tail vein.[10]
-
PO Group: Administer a single dose of this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points. A typical schedule might be:
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (by comparing PO to IV results)
-
Mechanisms of Action & Signaling Pathways
In vivo studies have been crucial in elucidating the molecular mechanisms behind this compound's anti-tumor effects. It modulates multiple signaling pathways to inhibit proliferation, induce apoptosis, and prevent metastasis.[5][12][13]
Workflow and Key Signaling Diagrams
Caption: Experimental workflow for a subcutaneous xenograft mouse model.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Evolving Role of Animal Models in the Discovery and Development of Novel Treatments for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Elemene Derivative, OMe-Ph-Elemene, Attenuates Oxidative Phosphorylation and Facilitates Apoptosis by Inducing Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The pharmacokinetics of a novel anti-tumor agent, beta-elemene, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: δ-Elemene as an Adjuvant in Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of delta-elemene, a natural compound extracted from Curcuma wenyujin, and its application as an adjuvant in chemotherapy.[1] The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to guide the design and execution of experiments to evaluate the synergistic effects of this compound with conventional chemotherapeutic agents.
Introduction
This compound, primarily in its β-elemene isomeric form, has demonstrated significant potential in enhancing the efficacy of chemotherapy and overcoming multidrug resistance (MDR) in various cancer types.[1][2] It is approved by the China Food and Drug Administration (CFDA) for the treatment of several cancers.[2][3] As an adjuvant, it has been shown to sensitize cancer cells to chemotherapeutic drugs, reduce adverse effects, and improve the quality of life for patients.[1][3] This document details the mechanisms of action, provides quantitative data on its synergistic effects, and offers detailed protocols for in vitro and in vivo studies.
Mechanisms of Action
This compound exerts its adjuvant effects through multiple mechanisms:
-
Reversal of Multidrug Resistance (MDR): A primary mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for the efflux of chemotherapeutic drugs from cancer cells.[1][2] By inhibiting these pumps, this compound increases the intracellular concentration of anticancer drugs.[1]
-
Induction of Apoptosis: this compound can induce apoptosis and enhance chemotherapy-induced apoptosis through various signaling pathways. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP and the upregulation of pro-apoptotic proteins like Bax.[1][4] It can also trigger the mitochondrial apoptotic pathway through the release of cytochrome c and activation of caspases.[1][4]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M or G0/G1 phase, thereby preventing cancer cell proliferation and enhancing the cytotoxic effects of chemotherapeutic agents that target dividing cells.[1][2][5]
-
Modulation of Signaling Pathways: this compound influences several key signaling pathways involved in cancer progression, including the PI3K/Akt, JNK, and STAT3 pathways.[1][6][7] For instance, it can inhibit the PI3K/Akt pathway, which is often overactive in cancer and promotes cell survival.[1][2]
Data Presentation: Synergistic Effects of δ-Elemene with Chemotherapeutic Agents
The following tables summarize quantitative data from various studies, demonstrating the synergistic effects of this compound with common chemotherapeutic drugs.
Table 1: In Vitro Synergism of β-Elemene with Cisplatin
| Cancer Cell Line | Chemotherapeutic Agent | β-Elemene Concentration | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent with β-Elemene (µM) | Fold Sensitization | Reference |
| T-24 (Bladder Cancer) | Cisplatin | 40 µg/mL | 112.0 (at 24h) | 12.0 (at 24h) | 9.3 | [8] |
| 5637 (Bladder Cancer) | Cisplatin | 40 µg/mL | 108.0 (at 24h) | 16.0 (at 24h) | 6.8 | [8] |
| A549/DDP (Cisplatin-resistant Lung Adenocarcinoma) | Cisplatin | Not specified | - | Significantly enhanced sensitivity | [1][9] |
Table 2: In Vitro Synergism of β-Elemene with Doxorubicin
| Cancer Cell Line | Chemotherapeutic Agent | β-Elemene Concentration | Effect | Reference |
| K562/DNR (Leukemia) | Doxorubicin | Not specified | Increased intracellular accumulation of Doxorubicin | [1] |
| SGC7901/ADR (Gastric Cancer) | Doxorubicin | Not specified | Increased intracellular accumulation of Doxorubicin | [1] |
| MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | Doxorubicin | 30 µmol/l | Significantly increased cytotoxicity of doxorubicin | [10] |
| MG63/Dox (Doxorubicin-resistant Osteosarcoma) | Doxorubicin | Not specified | Synergistically suppressed proliferation | [11] |
| Saos-2/Dox (Doxorubicin-resistant Osteosarcoma) | Doxorubicin | Not specified | Synergistically suppressed proliferation | [11] |
Table 3: Clinical Efficacy of Elemene as an Adjuvant
| Cancer Type | Chemotherapy Regimen | Outcome with Elemene Adjuvant | Reference |
| Non-Small Cell Lung Cancer (Stage III/IV) | Platinum-based | Improved efficacy, quality of life, and reduced adverse effects | [1] |
| Gastric Cancer | Chemotherapy | Increased objective response rate (ORR) and improved quality of life | [1] |
| Malignant Pleural Effusion in Lung Cancer | Cisplatin (DDP) | Superior clinical efficacy compared to DDP alone | [1] |
| Glioblastoma | Temozolomide (TMZ) | Significantly longer median progression-free survival (PFS) and overall survival (OS) | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the synergistic cytotoxic effect of this compound and a chemotherapeutic agent on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, T-24, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (β-elemene) stock solution
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in the culture medium.
-
Treat cells with:
-
Vehicle control (medium only)
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of the chemotherapeutic agent and a fixed, non-toxic concentration of this compound.
-
-
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.[8]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cells
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat as described in the cytotoxicity protocol.
-
Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), harvest the cells by trypsinization and collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound and a chemotherapeutic agent on the expression of key proteins in signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-Akt, anti-Akt, anti-P-gp)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound as a chemotherapy adjuvant.
Materials:
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Cancer cells for xenograft implantation
-
This compound formulation for injection (e.g., elemene emulsion)
-
Chemotherapeutic agent for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Treatment Groups: Once the tumors reach a palpable size (e.g., 100 mm³), randomly assign the mice to treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., intraperitoneal or intravenous injection daily or every few days).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
Analysis: Compare the tumor growth inhibition rates between the different treatment groups.
Visualizations: Signaling Pathways and Workflows
Caption: δ-Elemene enhances chemotherapy efficacy by inhibiting drug efflux and modulating key signaling pathways.
Caption: Workflow for in vitro evaluation of δ-elemene's synergistic effects with chemotherapy.
Caption: Workflow for in vivo assessment of δ-elemene's adjuvant activity in a tumor xenograft model.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro combination characterization of the new anticancer plant drug beta-elemene with taxanes against human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 7. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 8. β-Elemene Promotes Cisplatin-induced Cell Death in Human Bladder Cancer and Other Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-elemene reverses the drug resistance of A549/DDP lung cancer cells by activating intracellular redox system, decreasing mitochondrial membrane potential and P-glycoprotein expression, and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Delta-Elemene Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delta-elemene, a natural compound extracted from various medicinal plants, has demonstrated significant anti-tumor activity across a range of cancer cell lines. Its cytotoxic effects are primarily attributed to the induction of apoptosis through multiple signaling pathways. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro, offering a comprehensive guide for researchers in cancer biology and drug development.
Mechanism of Action Overview
This compound exerts its anticancer effects through a multi-faceted approach. It has been shown to induce apoptosis, inhibit cell proliferation, and reverse multidrug resistance in cancer cells.[1][2] A key mechanism is the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[3] this compound can promote the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and apoptosis-inducing factor (AIF).[3][4] This cascade activates caspase-3, a key executioner caspase, resulting in the cleavage of cellular substrates like PARP and ultimately leading to programmed cell death.[4][5] Furthermore, this compound has been reported to modulate critical cell survival signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[6][7][8]
Data Presentation: In Vitro Cytotoxicity of β-Elemene
The following table summarizes the half-maximal inhibitory concentration (IC50) values of β-elemene (a closely related isomer often studied alongside this compound) in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) |
| Tca-8113 | Oral Squamous Cell Carcinoma | ~50 | 48 |
| Tca-8113-CDDP (Cisplatin-resistant) | Oral Squamous Cell Carcinoma | ~60 | 48 |
| MV4-11 (FLT3-ITD mutated) | Acute Myeloid Leukemia | ~25 | 48-72 |
| THP-1 | Acute Myeloid Leukemia | >100 | 48-72 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and passage number. The data presented here is for illustrative purposes.[5][9]
Experimental Protocols
Herein, we provide detailed protocols for three common assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, DLD-1, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Protocols and Pathways
Experimental Workflow for Cytotoxicity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of three out of 24 anti-cancer agents in poorly-differentiated gastric cancer cell lines, evaluated by the AUC/delta IC50 ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols: δ-Elemene for Inducing Apoptosis in In-Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Elemene, a natural sesquiterpene compound extracted from various medicinal plants, has demonstrated significant anti-tumor activity across a range of cancer cell lines.[1][2] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. These application notes provide a comprehensive overview of the use of δ-elemene to induce apoptosis in in-vitro cancer models, summarizing key quantitative data and providing detailed protocols for relevant experimental assays.
Data Presentation: Efficacy of δ-Elemene in Various Cancer Cell Lines
The apoptotic effect of δ-elemene is both dose- and time-dependent.[1][2] The following tables summarize the effective concentrations and observed apoptotic effects of δ-elemene and its isomer, β-elemene, in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Treatment Time (hours) | Key Observations |
| HCT-116 | Colon Carcinoma | 8.69 | 72 | Strong cytotoxic activity observed.[2] |
| ACP03 | Gastric Cancer | 1.54 | 72 | Significant apoptosis induced at concentrations of 0.75–3.0 µg/mL.[2] |
| A549 | Lung Adenocarcinoma | ~60 | Not Specified | β-elemene and β-caryophyllene, components of elemene, blocked the G2/M and S phases and induced apoptosis.[3] |
| PC9 | Lung Adenocarcinoma | ~60 | 24 | β-elemene and β-caryophyllene induced apoptosis and reduced mitochondrial membrane potential.[3] |
| A2780/CP | Chemoresistant Ovarian Cancer | Not Specified | 48 | β-elemene (50 µg/mL) alone induced 20.17% apoptosis and necrosis.[4] |
| MCAS | Chemoresistant Ovarian Cancer | Not Specified | 48 | β-elemene (50 µg/mL) alone induced 24.81% early and late apoptosis.[4] |
| Cell Line | Cancer Type | Treatment | Apoptosis + Necrosis (%) |
| A2780/CP | Chemoresistant Ovarian Cancer | Untreated Control | 1.35 |
| β-elemene (50 µg/mL) alone | 20.17 | ||
| 10 µM Cisplatin alone | 7.09 | ||
| 20 µM Cisplatin alone | 10.41 | ||
| β-elemene (50 µg/mL) + 10 µM Cisplatin | 54.74 | ||
| β-elemene (50 µg/mL) + 20 µM Cisplatin | 59.98 | ||
| MCAS | Chemoresistant Ovarian Cancer | Untreated Control | 0.1 |
| β-elemene (50 µg/mL) alone | 24.81 | ||
| Cisplatin alone | 8.54 | ||
| β-elemene (50 µg/mL) + Cisplatin | 58.15 |
Signaling Pathways of δ-Elemene-Induced Apoptosis
δ-Elemene primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][5] This involves the generation of reactive oxygen species (ROS), which leads to a cascade of events culminating in cell death.[1][2] Key signaling molecules involved include the Bcl-2 family proteins, caspases, and PARP.[1][2]
Caption: δ-Elemene induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of δ-elemene on cancer cells.
Caption: MTT Assay Experimental Workflow.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
δ-Elemene stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent[6]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[7]
-
The following day, treat the cells with a range of concentrations of δ-elemene. Include untreated and vehicle-treated controls.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Annexin V/PI Staining Workflow.
Materials:
-
δ-Elemene-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of δ-elemene for the specified time.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[8]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate cell populations:
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
δ-Elemene-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse δ-elemene-treated and control cells in lysis buffer.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Conclusion
δ-Elemene is a promising natural compound that induces apoptosis in various cancer cell lines through the mitochondrial pathway. The provided data and protocols offer a solid foundation for researchers to investigate the anti-cancer effects of δ-elemene in their specific in-vitro models. Further research can explore its synergistic effects with conventional chemotherapeutic agents and elucidate its activity in a broader range of cancer types.
References
- 1. Cell apoptosis induced by delta-elemene in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elemene induces cell apoptosis via inhibiting glutathione synthesis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. m.youtube.com [m.youtube.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
Application of Delta-Elemene in Reversing Multidrug Resistance
Application Notes
Introduction
Delta-elemene, a natural sesquiterpene compound extracted from various medicinal plants, has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often leading to treatment failure. It is frequently caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[1][2] this compound and its isomers, particularly β-elemene, have been shown to re-sensitize resistant cancer cells to conventional chemotherapeutic agents, making it a promising candidate for combination cancer therapy.[3][4]
Mechanism of Action
This compound reverses multidrug resistance through a multi-faceted approach, primarily by:
-
Inhibition of P-glycoprotein (P-gp) Efflux Pump: this compound can down-regulate the expression of P-gp at both the mRNA and protein levels.[5][6] By reducing the amount of this efflux pump on the cell surface, it inhibits the expulsion of anticancer drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity.[6] Furthermore, this compound can directly inhibit the function of P-gp, potentially by competing for substrate binding or interfering with the ATP hydrolysis that powers the pump.[1]
-
Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in resistant cancer cells, often through the mitochondrial pathway.[3][5][7] It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[5] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates caspases, such as caspase-3, the key executioners of apoptosis.[5][7]
-
Modulation of Signaling Pathways: The PI3K/AKT signaling pathway is often hyperactivated in cancer and contributes to cell survival and drug resistance. This compound has been shown to inhibit the PI3K/AKT pathway, leading to decreased cell proliferation and increased apoptosis.[1][4] It can also affect other pathways like the MAPK pathway, further contributing to its anti-cancer and resistance-reversing effects.[4]
-
Activation of the Intracellular Redox System: In some cancer cell lines, such as the cisplatin-resistant A549/DDP, β-elemene has been shown to increase the concentration of intracellular reactive oxygen species (ROS) and decrease cytoplasmic glutathione levels.[6] This alteration of the cellular redox balance can contribute to mitochondrial dysfunction and the induction of apoptosis.
Preclinical Evidence
Numerous in vitro studies have validated the efficacy of elemene in reversing MDR in various cancer cell lines. For instance, in cisplatin-resistant human lung adenocarcinoma cells (A549/DDP), β-elemene was found to significantly enhance the cytotoxicity of cisplatin.[5][6] It reduced the IC50 of cisplatin, indicating a potent reversal of resistance. This effect was accompanied by a decrease in P-gp expression, an increase in the Bax/Bcl-2 ratio, and activation of caspase-3.[5] Similar effects have been observed in other resistant cancer cell lines, including those of the breast, ovaries, and leukemia.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of elemene on multidrug-resistant cancer cells as reported in preclinical studies.
Table 1: Effect of β-Elemene on Cisplatin IC50 in Lung Adenocarcinoma Cells
| Cell Line | Treatment | IC50 of Cisplatin (µg/mL) | Fold Reversal |
| A549 (Parental) | Cisplatin alone | 5.73 ± 2.11[5] | N/A |
| A549/DDP (Resistant) | Cisplatin alone | 15.34 ± 1.05[5] | N/A |
| A549/DDP (Resistant) | Cisplatin + 20 µg/mL β-Elemene | 9.87 ± 1.23 | 1.55 |
| A549/DDP (Resistant) | Cisplatin + 40 µg/mL β-Elemene | 6.21 ± 1.17 | 2.47 |
Data presented as mean ± SD. Fold reversal is calculated as the IC50 of cisplatin alone in resistant cells divided by the IC50 of cisplatin in the presence of β-elemene.
Table 2: Effect of β-Elemene on P-glycoprotein Expression and Rhodamine-123 Accumulation in A549/DDP Cells
| Treatment (24h) | P-gp Protein Level (% of Control) | Intracellular Rhodamine-123 Fluorescence (% of Control) |
| Control | 100 | 100 |
| 20 µg/mL β-Elemene | 79.47 | 158 |
| 40 µg/mL β-Elemene | 65.28 | 212 |
Data derived from Western blot and flow cytometry analysis in A549/DDP cells.[6]
Table 3: Effect of Elemene on Apoptosis-Related Proteins in Resistant Cancer Cells
| Cell Line | Treatment | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| A549/DDP | 20 µg/mL β-Elemene | Increased | Increased |
| A549/DDP | 40 µg/mL β-Elemene | Further Increased | Further Increased |
Qualitative changes reported in the literature, indicating a dose-dependent increase.[5]
Experimental Protocols
1. Cell Culture and Maintenance of Multidrug-Resistant (MDR) Cell Lines
This protocol describes the maintenance of the cisplatin-resistant A549/DDP human lung adenocarcinoma cell line.
-
Materials:
-
A549/DDP cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Cisplatin (DDP)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To maintain drug resistance, add cisplatin to the complete growth medium at a final concentration of 1-2 µg/mL.[8]
-
Culture A549/DDP cells in T-75 flasks with the cisplatin-containing medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them. Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Resuspend the detached cells in fresh cisplatin-containing medium and seed them into new flasks at the desired density.
-
Note: Withdraw cisplatin from the culture medium at least two weeks before conducting experiments to avoid interference with the treatment effects of this compound.[9]
-
2. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the effect of this compound and/or chemotherapeutic agents on the viability of MDR cancer cells.
-
Materials:
-
MDR cancer cells (e.g., A549/DDP)
-
96-well plates
-
This compound and other chemotherapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include untreated control wells.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
-
3. P-glycoprotein Expression Analysis (Western Blot)
This protocol details the detection and quantification of P-gp protein levels in MDR cells.
-
Materials:
-
Treated and untreated MDR cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp/ABCB1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
-
Imaging system
-
-
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL kit and an imaging system.
-
Re-probe the membrane with an antibody against a loading control to normalize the P-gp expression levels.
-
4. P-glycoprotein Function Assessment (Rhodamine-123 Efflux Assay)
This protocol measures the efflux pump activity of P-gp using the fluorescent substrate Rhodamine-123.
-
Materials:
-
MDR cancer cells
-
Rhodamine-123
-
This compound
-
Verapamil (positive control inhibitor of P-gp)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1x10^6 cells/mL.
-
Pre-incubate the cells with this compound at various concentrations (or verapamil as a positive control) for 1-2 hours at 37°C.[12]
-
Add Rhodamine-123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.[13]
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine-123.
-
Resuspend the cells in fresh, ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine-123 using a flow cytometer (typically in the FL1 channel).
-
An increase in Rhodamine-123 fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.
-
Visualizations
Signaling Pathways Affected by this compound in MDR Reversal
Caption: this compound reverses MDR by inhibiting P-gp, modulating the PI3K/AKT pathway, and inducing apoptosis.
Experimental Workflow for Assessing MDR Reversal
Caption: Workflow for evaluating this compound's ability to reverse multidrug resistance in cancer cells.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. β-elemene reverses the drug resistance of A549/DDP lung cancer cells by activating intracellular redox system, decreasing mitochondrial membrane potential and P-glycoprotein expression, and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-elemene reverses the drug resistance of A549/DDP lung cancer cells by activating intracellular redox system, decreasing mitochondrial membrane potential and P-glycoprotein expression, and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of caspase-3-dependent apoptosis in human leukemia HL-60 cells by δ-elemene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.us [cloud-clone.us]
- 9. Deferoxamine Counteracts Cisplatin Resistance in A549 Lung Adenocarcinoma Cells by Increasing Vulnerability to Glutamine Deprivation-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. sinobiological.com [sinobiological.com]
- 12. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Synergistic Use of δ-Elemene with Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various malignancies, including lung, ovarian, bladder, and head and neck cancers.[1][2] Its efficacy, however, is often hampered by significant side effects and the development of drug resistance.[3][4] Natural compounds that can enhance the cytotoxicity of conventional chemotherapeutics and overcome resistance are of great interest. δ-Elemene, a sesquiterpene extracted from the Chinese herb Rhizoma zedoariae, has demonstrated broad-spectrum antitumor activities with low toxicity.[4][5] Preclinical studies have revealed that combining δ-elemene with cisplatin results in a synergistic cytotoxic effect, sensitizing both sensitive and resistant cancer cells to treatment. This combination therapy promotes cancer cell death primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of several key signaling pathways.[6][7]
These application notes provide a summary of the quantitative data supporting this synergy, detailed protocols for key validation experiments, and a visual representation of the underlying molecular mechanisms.
Quantitative Data Summary: In Vitro Efficacy
The synergistic effect of combining β-elemene (the most studied isomer of elemene) with cisplatin has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) of cisplatin is significantly reduced in the presence of β-elemene, indicating enhanced chemosensitivity.
Table 1: Effect of β-Elemene on Cisplatin IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | Cisplatin IC50 (Alone) | Cisplatin IC50 (with β-Elemene) | Fold Reduction | Reference |
| T-24 | Bladder Cancer | 48 h | 68.0 µM | 7.0 µM (with 40 µg/mL β-elemene) | 9.7x | [8] |
| Tca-8113-CDDP | Cisplatin-Resistant Oral Squamous Cell Carcinoma | 48 h | 9.70 µg/mL | 3.53 µg/mL (with 40 µg/mL β-elemene) | 2.7x | [9] |
| YD-38 | Gingival Squamous Cell Carcinoma | 48 h | Dose-dependent inhibition observed | Significantly enhanced inhibition with 40 & 80 µg/mL β-elemene | N/A | [1] |
| T24 | Bladder Cancer | 48 h | 8.68 µM | Cytotoxicity significantly increased with 25 & 50 µg/mL β-elemene | N/A | [5] |
Table 2: Enhancement of Cisplatin-Induced Apoptosis by β-Elemene
| Cell Line | Cancer Type | Treatment | Apoptosis Rate (% of Cells) | Reference |
| A2780/CP | Cisplatin-Resistant Ovarian Cancer | Control | 1.35% | [6] |
| β-Elemene alone | 20.17% | [6] | ||
| 20 µM Cisplatin alone | 10.41% | [6] | ||
| β-Elemene + 20 µM Cisplatin | 59.98% | [6] | ||
| YD-38 | Gingival Squamous Cell Carcinoma | Cisplatin alone | Significant increase vs. control | [1] |
| β-Elemene + Cisplatin | Significantly higher than Cisplatin alone | [1] |
Key Signaling Pathways & Mechanisms
The synergy between δ-elemene and cisplatin is attributed to their combined action on multiple signaling pathways that regulate cell survival, apoptosis, and cell cycle progression.
-
Inhibition of STAT3 Signaling: The combination therapy has been shown to decrease the phosphorylation of JAK2 and STAT3.[1][4] This inactivation of the JAK2/STAT3 pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, thereby lowering the threshold for apoptosis.[1][4]
-
Induction of ROS-Mediated Apoptosis: Co-treatment enhances the accumulation of reactive oxygen species (ROS), which in turn activates 5'AMP-activated protein kinase (AMPK).[5] This leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[5]
-
Caspase-Dependent Apoptosis: The combination robustly activates initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7, -10), leading to programmed cell death.[3][6][10] This is often accompanied by a shift in the Bax/Bcl-2 ratio, favoring apoptosis.[6]
-
Cell Cycle Arrest: In non-small cell lung cancer (NSCLC) cells, the combination augments G2/M phase cell cycle arrest.[7] This is associated with the upregulation of checkpoint kinase (CHK2) and subsequent modulation of the CDC25C/CDC2/cyclin B1 pathway.[7]
Visualization of Synergistic Mechanisms
References
- 1. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy [mdpi.com]
- 3. β-Elemene promotes cisplatin-induced cell death in human bladder cancer and other carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Cytotoxicity of β-Elemene and Cisplatin in Gingival Squamous Cell Carcinoma by Inhibition of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-elemene enhances cisplatin-induced apoptosis in bladder cancer cells through the ROS-AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. β-Elemene Promotes Cisplatin-induced Cell Death in Human Bladder Cancer and Other Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e.dxy.cn [e.dxy.cn]
Application Notes & Protocols: Delta-Elemene Oral Emulsion for Pre-Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Delta-elemene is a natural sesquiterpene compound extracted from various plants, notably from the traditional Chinese medicine Curcuma wenyujin.[1] It is a primary active component of elemene, which has been approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers.[2][3] this compound exhibits a broad spectrum of anti-tumor activities, including inhibiting proliferation, inducing apoptosis, preventing metastasis, and reversing multi-drug resistance.[3][4] Its mechanism of action involves the modulation of multiple critical signaling pathways, such as the PI3K/AKT/mTOR and mitochondrial-mediated apoptosis pathways.[1][2]
Despite its therapeutic potential, the clinical application of this compound is hampered by its high lipophilicity, poor water solubility, and consequently, low oral bioavailability.[2][3] To overcome these limitations, formulating this compound as an oil-in-water (o/w) oral emulsion or nanoemulsion is a promising strategy. This approach can enhance its solubility, improve stability, and increase bioavailability, making it suitable for pre-clinical and subsequent clinical evaluation.[3][5]
This document provides detailed protocols for the preparation, characterization, and pre-clinical evaluation of a this compound oral emulsion.
2. Physicochemical Properties of this compound
A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [6] |
| Molecular Weight | 204.35 g/mol | [6] |
| Appearance | Colorless to yellow clear liquid | [7] |
| Solubility | Insoluble in water (est. 0.01368 mg/L @ 25°C) | [7] |
| LogP (o/w) | ~5.3 - 6.4 | [6][7] |
| Boiling Point | ~254-255 °C @ 760 mmHg | [7] |
| Vapor Pressure | ~0.028 - 0.079 hPa @ 25°C | [6][7] |
3. Protocol 1: Preparation of this compound Oral Nanoemulsion
This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using an ultrasonication method, adapted from established formulations for elemene.[5][8][9]
3.1. Materials and Equipment
-
This compound (as the oil phase)
-
Polysorbate 80 (Surfactant)
-
Ethanol (Co-surfactant)
-
Propylene Glycol (Co-surfactant)
-
Glycerol (Co-surfactant)
-
Deionized Water (Aqueous phase)
-
Magnetic stirrer
-
Ultrasonic bath or probe sonicator
3.2. Optimized Formulation The following formulation has been shown to produce a stable nanoemulsion with improved bioavailability.[5][10]
| Component | Concentration (w/v or v/v) | Role |
| This compound | 1% (w/v) | Active Pharmaceutical Ingredient (API), Oil Phase |
| Polysorbate 80 | 5% (w/v) | Surfactant |
| Ethanol | 5% (v/v) | Co-surfactant |
| Propylene Glycol | 15% (v/v) | Co-surfactant |
| Glycerol | 15% (v/v) | Co-surfactant |
| Deionized Water | q.s. to 100% | Aqueous Phase |
3.3. Experimental Workflow
Caption: Workflow for this compound Oral Nanoemulsion Preparation.
3.4. Step-by-Step Protocol
-
Prepare the Organic/Surfactant Phase: In a clean beaker, combine 1g this compound, 5g Polysorbate 80, 5mL ethanol, 15mL propylene glycol, and 15mL glycerol. Mix thoroughly until a homogenous solution is formed.
-
Dispersion: While stirring the deionized water (approx. 60 mL) with a magnetic stirrer, slowly add the organic/surfactant phase dropwise.
-
Emulsification: Place the beaker containing the mixture into an ultrasonic bath. Sonicate for approximately 1 hour or until a transparent, clarified system is visually observed.[8]
-
Final Volume Adjustment: Transfer the resulting nanoemulsion to a 100 mL volumetric flask and add deionized water to bring the total volume to 100 mL.
-
Storage: Store the final emulsion in a sealed container at room temperature, protected from light.
4. Protocol 2: Physicochemical Characterization of the Nanoemulsion
Characterization is essential to ensure the quality, stability, and reproducibility of the formulation. Various techniques are employed to analyze the nanoemulsion.[11]
4.1. Characterization Parameters and Expected Values
| Parameter | Method | Typical Value | Reference |
| Visual Inspection | Macroscopic observation | Clear, transparent, isotropic liquid | [5][10] |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | 50 - 70 nm | [5][10][12] |
| Zeta Potential | Electrophoretic Light Scattering | +3.2 ± 0.4 mV | [5][10][12] |
| pH | pH meter | 5.19 ± 0.08 | [5][10][12] |
| Viscosity | Viscometer | ~6 mPa·s | [5][10][12] |
| Entrapment Efficiency (EE%) | Centrifugation & UFLC/HPLC | >99% | [5][10] |
| Stability | Centrifugation (e.g., 50,000 x g, 30 min) | No phase separation | [9][12] |
4.2. Methodologies
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Dilute the nanoemulsion with deionized water and analyze using a DLS instrument (e.g., Malvern Zetasizer). The PDI indicates the uniformity of droplet size, with values <0.5 being acceptable.[5][12] Zeta potential measures surface charge and predicts stability against aggregation.
-
Entrapment Efficiency (EE%):
-
Centrifuge a known amount of the nanoemulsion at high speed (e.g., 50,000 x g for 30 min) to separate the entrapped drug from any free drug, which would form a layer at the top due to its lower density.[9][12]
-
Carefully collect the aqueous phase.
-
Quantify the concentration of this compound in the initial emulsion and in the separated aqueous phase using a validated Ultra-Fast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC) method.[8]
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.
-
-
Stability Studies: Subject the nanoemulsion to centrifugation at high speeds to accelerate potential destabilization. A stable formulation will show no signs of phase separation, creaming, or cracking.[12]
5. Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and inhibition of cell proliferation.[4][13]
5.1. Mitochondrial-Mediated Apoptosis Pathway this compound induces apoptosis in cancer cells by increasing intracellular Reactive Oxygen Species (ROS), which triggers the mitochondrial pathway.[1]
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.[1]
5.2. PI3K/Akt/mTOR Signaling Pathway This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. This compound has been shown to inhibit this pathway.[2][4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.[2]
6. Protocol 3: In-Vitro Pre-clinical Evaluation
In-vitro assays are performed to determine the efficacy of the this compound oral emulsion on cancer cell lines.
6.1. Materials and Cell Lines
-
Cancer cell lines (e.g., DLD-1 colorectal, A549 lung, PC-3 prostate).[1][14]
-
Normal cell line for toxicity comparison (e.g., WRL-68 liver cells).[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
MTT or WST-1 reagent for viability assays.
-
Annexin V-FITC/Propidium Iodide (PI) kit for apoptosis assays.
-
Transwell inserts for migration/invasion assays.
6.2. Experimental Workflow
Caption: General workflow for in-vitro evaluation of the emulsion.
6.3. Step-by-Step Protocols
-
Cell Viability (MTT) Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the this compound emulsion. Include untreated cells and cells treated with a blank emulsion as controls.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the cell viability percentage and determine the IC50 value.
-
-
Apoptosis (Annexin V/PI) Assay:
-
Seed cells in a 6-well plate and treat with the this compound emulsion at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells immediately using a flow cytometer to quantify early apoptotic, late apoptotic, and necrotic cells.[1]
-
7. Protocol 4: In-Vivo Pre-clinical Evaluation (Pharmacokinetics)
In-vivo studies in animal models are critical for assessing the oral bioavailability of the formulation.[15][16]
7.1. Materials and Animal Model
-
Sprague-Dawley or Wistar rats.
-
This compound oral nanoemulsion.
-
A control formulation (e.g., a commercial emulsion or a simple suspension).[5][8]
-
Oral gavage needles.
-
Blood collection supplies (e.g., heparinized tubes).
-
Centrifuge.
-
UFLC/HPLC system for plasma sample analysis.
7.2. Study Design
-
Animal Acclimatization: House rats under standard conditions for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Divide rats into groups (n=6-8 per group). Administer the this compound nanoemulsion or the control formulation via oral gavage at a specified dose.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Plot the plasma concentration-time curve. Calculate key pharmacokinetic parameters using appropriate software (e.g., DAS 2.0).[8]
7.3. Key Pharmacokinetic Parameters and Comparative Data The following table shows a comparison between an optimized elemene microemulsion and a commercial emulsion, demonstrating the potential for improved bioavailability.[5][10][12]
| Parameter | Commercial Emulsion | Optimized Microemulsion | Improvement |
| Cₘₐₓ (mg/L) | ~1.39 | ~1.82 | ~1.3x |
| AUC₀₋₂₄ (mg·h/L) | 1.896 | 3.092 | ~1.63x |
| Relative Bioavailability | 100% | 163.1% | 63.1% increase |
The development of a this compound oral nanoemulsion presents a viable strategy to enhance the therapeutic potential of this promising anti-cancer agent by overcoming its inherent formulation challenges. The protocols outlined in this document provide a comprehensive framework for the preparation, characterization, and pre-clinical evaluation of such a delivery system. Successful implementation of these methods will enable researchers to generate robust and reliable data, paving the way for further development and potential clinical translation.
References
- 1. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scent.vn [scent.vn]
- 7. This compound, 20307-84-0 [thegoodscentscompany.com]
- 8. Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. scispace.com [scispace.com]
- 13. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 15. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo models for the study of oral delivery of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of δ-Elemene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Elemene, a sesquiterpene found in various medicinal plants, and its isomers, particularly β-elemene, have garnered significant attention for their broad-spectrum anti-tumor activities.[1][2] Elemene has been approved by the China Food and Drug Administration (CFDA) for treating various cancers, often used to enhance the efficacy of chemotherapy and radiotherapy.[2][3] Despite its clinical use, the moderate potency and poor water solubility of the parent compound have spurred extensive research into the synthesis of novel derivatives to improve its pharmacological profile.[4][5]
These efforts focus on structural modifications to enhance anti-cancer efficacy, improve bioavailability, and overcome multidrug resistance.[3][6] Key strategies include introducing new functional groups (amines, esters, ethers), creating dimers, and conjugating elemene with other bioactive moieties like nitric oxide (NO) donors.[6][7] This document provides detailed protocols for the synthesis of key intermediates and representative derivatives of elemene, summarizing their biological activities and outlining the signaling pathways they modulate.
General Synthetic Strategies and Key Intermediates
The primary scaffold for derivatization is typically β-elemene, the most abundant and active isomer.[8] The three carbon-carbon double bonds in its structure are key pharmacophores, with the exocyclic double bonds being the most reactive sites for modification.[2] A common and crucial step in many synthetic routes is the creation of a halogenated intermediate, such as 13-chloro- or 13-bromo-β-elemene, which serves as a versatile starting material for subsequent nucleophilic substitution reactions.[4][8]
Logical Workflow for Derivative Synthesis
Caption: General workflow for synthesizing and evaluating β-elemene derivatives.
Experimental Protocols
Protocol 1: Synthesis of 13-Bromo-β-elemene (Allylic Bromination)
This protocol describes the direct bromination at the allylic 13-position of β-elemene, creating a key intermediate for further derivatization.[8]
Materials:
-
β-elemene (1)
-
N-Bromosuccinimide (NBS)
-
Acetic acid (CH₃COOH)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve β-elemene (1) in acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 9 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate gradient to yield 13-Bromo-β-elemene (4). A typical yield for this selective bromination is around 30.1%.[8]
Protocol 2: Synthesis of N-hydroxyl carboximate Derivatives
This protocol details the synthesis of a novel class of derivatives by displacing the bromide from 13-Bromo-β-elemene with a protected N-hydroxyl carboximate, followed by deprotection.[8]
Materials:
-
13-Bromo-β-elemene (4)
-
THP-protected N-hydroxyl carboximate (5a)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Methanol (CH₃OH)
Procedure: Step 1: Displacement Reaction
-
To a solution of 13-Bromo-β-elemene (4) in DMF, add THP-protected N-hydroxyl carboximate (5a) and Cesium carbonate (Cs₂CO₃).
-
Heat the mixture to 60 °C and stir overnight.[8] This reaction typically yields two isomers due to alkylation occurring at both the nitrogen and oxygen atoms of the carboximate tautomer.[8]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer.
-
Separate the two resulting isomers (8a and 9a) using column chromatography.
Step 2: Deprotection
-
Dissolve the separated N-alkylated isomer (9a) in methanol.
-
Add a catalytic amount of p-Toluenesulfonic acid monohydrate (TsOH·H₂O).
-
Stir the reaction at room temperature for 8 hours.[8]
-
Neutralize the reaction with a mild base and remove the solvent under reduced pressure.
-
Purify the final product (11a) using reversed-phase (C18) column chromatography to obtain the pure N-alkyl-N-hydroxyl carboximate derivative.[8]
Protocol 3: Synthesis of Oxidation Derivatives via SeO₂-mediation
This one-step reaction provides access to multiple oxidative derivatives of β-elemene simultaneously.[7]
Materials:
-
β-elemene
-
Selenium dioxide (SeO₂)
-
Appropriate solvent (e.g., dioxane, ethanol)
Procedure:
-
Dissolve β-elemene in a suitable solvent in a reaction vessel.
-
Add a stoichiometric amount of Selenium dioxide (SeO₂).
-
Reflux the mixture and monitor the reaction by TLC. The reaction introduces hydroxyl or carbonyl groups at allylic positions.
-
Upon completion, cool the reaction mixture and filter to remove selenium byproducts.
-
Concentrate the filtrate and separate the mixture of oxidized derivatives using column chromatography.[7]
-
Characterize the structures of the isolated compounds using 1D and 2D NMR techniques.[7] This method can produce derivatives such as compounds 22-27, which have shown more potent anti-tumor activity than the parent β-elemene.[2]
Quantitative Data Summary
The following tables summarize the biological activities of various elemene derivatives against different cancer cell lines.
Table 1: Bioactive Elemene Analogues and Design Rationale
| Analogue/Derivative Name | Key Structural Modification(s) | Design Rationale | Reported Bioactivity Finding | Reference |
|---|---|---|---|---|
| OMe-Ph-Elemene | Methoxyphenyl substitution | Enhance anti-cancer efficacy | Surpassed elemene's efficacy against colorectal cancer; induced cell death via oxidative stress. | [6] |
| N-hydroxyl carboximates | Introduction of carboximate group via amide coupling | Improve water solubility and anti-tumor efficacy | Showed potent anticancer activities against three lung tumor lines (H1975, A549, H460). | [6][8] |
| Dimer derivatives | Formation of dimeric structures | Explore synergistic effects or altered pharmacokinetics | Showed promising biological activities and potent antioxidant activity. | [6][9] |
| NO donor derivatives | Conjugation with nitric oxide (NO) donating moieties | Introduce dual-acting properties for enhanced therapeutic effects | Significantly suppressed the growth of gliomas in nude mice (>90% inhibition). |[6][7] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (μM) | Notes | Reference |
|---|---|---|---|---|
| Oxidation Derivative 28 | A549 (Lung Cancer) | 9.34 | Synthesized via PDC-mediated oxidation. | [2] |
| Oxidation Derivative 28 | U-87 (Glioblastoma) | 2.83 | More potent than β-elemene. | [2] |
| Amine Derivative IIm | K562 (Leukemia) | 1.3 | Thiophenylethylamine derivative. | [3] |
| Amine Derivative IIn | K562 (Leukemia) | 3.7 | Cyclohexamine derivative. | [3] |
| Ester Derivative 10a | SGC-7901 (Gastric) | Low micromolar | More potent than cisplatin. | [5] |
| Ester Derivative 10a | HeLa (Cervical) | Low micromolar | More potent than cisplatin. | [5] |
| Ester Derivative 10a | U87 (Glioblastoma) | Low micromolar | More potent than cisplatin. |[5] |
Signaling Pathways Modulated by Elemene Derivatives
Elemene and its derivatives exert their anti-tumor effects by modulating multiple critical signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][3] A key pathway inhibited by these compounds is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by β-elemene and its derivatives.
By inhibiting key kinases like PI3K and Akt, and upregulating the tumor suppressor PTEN, elemene derivatives block downstream signals that promote cell growth and survival, ultimately leading to apoptosis and reduced tumor progression.[1][3] Other modulated pathways include MAPK/ERK and Wnt/β-catenin.[3] The diverse mechanisms of action underscore the potential of these compounds as multi-targeting anti-cancer agents.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second generation β-elemene nitric oxide derivatives with reasonable linkers: potential hybrids against malignant brain glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel agents derived from natural product β-elemene: A second round of design and synthesis to enhance antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. delta-Elemene | 20307-84-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel hydroxyl carboximates derived from β-elemene: design, synthesis and anti-tumour activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antioxidant activity evaluation of novel β-elemene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Delta-Elemene
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with delta-elemene, a lipophilic compound with inherently low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
This compound is a sesquiterpene, a class of organic compounds characterized by a non-polar, hydrocarbon-rich structure (C15H24).[1][2][3] Its high lipophilicity and lack of polar functional groups (like hydroxyl or carboxyl groups) lead to very weak interactions with polar water molecules, resulting in poor aqueous solubility, estimated to be around 0.011 to 0.014 mg/L at 25°C.[4][5]
Q2: Can I use organic solvents like DMSO or ethanol to prepare a stock solution?
Yes, using organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol is a common practice for preparing high-concentration stock solutions of this compound. However, researchers must consider the following:
-
Solvent Toxicity: High concentrations of organic solvents can be toxic to cells in in vitro assays. It is crucial to ensure the final concentration of the solvent in the culture medium is well below the established cytotoxic threshold for the specific cell line being used.
-
Precipitation Risk: When a concentrated organic stock solution is added to an aqueous buffer or cell culture medium, the this compound may rapidly precipitate out of the solution. This phenomenon, known as "solvent shock," occurs because the compound's solubility limit is exceeded as the solvent is diluted.
-
Experimental Interference: The solvent itself may have unintended biological effects, potentially interfering with the experimental results.
Q3: What are the main strategies to improve the aqueous solubility of this compound for research?
Several advanced formulation strategies can significantly enhance the aqueous solubility and stability of lipophilic compounds like this compound. The most common and effective methods for research applications include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as nanoemulsions or nanostructured lipid carriers (NLCs).[6][7]
-
Cyclodextrin Inclusion Complexes: Forming a host-guest complex where a this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.[10][11]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock solution to cell culture media. | Solvent Shock: The rapid dilution of the organic solvent causes the drug to crash out of solution. | 1. Reduce Final Concentration: Ensure the final concentration of this compound is well below its solubility limit in the final medium. 2. Stepwise Dilution: Perform serial dilutions in media or buffer instead of a single large dilution step. 3. Pre-mix with Serum: Mix the stock solution with a small volume of fetal bovine serum (FBS) or another protein-rich component before adding it to the bulk medium. The proteins can help stabilize the compound. |
| Media becomes cloudy or a precipitate forms over time in the incubator. | 1. Exceeded Solubility Limit: The concentration used, although initially dissolved, is thermodynamically unstable and precipitates over time. 2. Interaction with Media Components: Salts (e.g., phosphates, calcium), high pH, or other components in the media can reduce the solubility of the compound.[12] 3. Temperature Changes: Repeated warming and cooling of the media can cause less soluble components to precipitate.[12][13] | 1. Utilize a Formulation: Prepare this compound using a solubilization technique like cyclodextrin complexation or a nanoemulsion to increase its stable concentration. 2. Filter the Final Medium: After adding this compound and before applying it to cells, filter the medium through a 0.22 µm syringe filter to remove any microscopic precipitates. 3. Prepare Freshly: Prepare the final working solution immediately before each experiment to minimize the time for precipitation to occur. |
| Inconsistent experimental results or lower-than-expected efficacy. | Poor Bioavailability: Even if it appears dissolved, the compound may not be fully bioavailable to the cells due to aggregation or poor partitioning into the cell membrane. | 1. Improve the Formulation: Switch to a method that enhances bioavailability, not just apparent solubility. Lipid-based formulations like nanoemulsions can improve drug absorption by cells.[7] 2. Characterize Your Formulation: Analyze the particle size and stability of your this compound preparation to ensure consistency between experiments.[14] |
Data Presentation: Comparison of Solubilization Methods
The following table summarizes key quantitative and qualitative aspects of different solubilization strategies applicable to this compound.
| Method | Common Excipients/Carriers | Typical Particle Size | Solubility Enhancement | Key Advantages | Considerations |
| Nanoemulsion | Oils (Olive oil, MCT), Surfactants (Tween 80, Span 80)[14][15] | 10 - 200 nm[16][17] | High (Can increase effective concentration significantly) | - High drug loading capacity - Improved bioavailability[18] - Suitable for oral and intravenous delivery[6] | - Requires specific equipment (homogenizer, sonicator) - Formulation optimization is critical for stability |
| Cyclodextrin Complex | β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD)[19] | Not Applicable (Molecular Complex) | Moderate to High | - Simple preparation methods (kneading, slurry)[19][20] - Masks taste and odor - Enhances chemical stability[9] | - Limited drug loading based on 1:1 or 1:2 stoichiometry - Potential for nephrotoxicity with some cyclodextrins at high doses |
| Solid Dispersion | PVPVA, HPMCAS, PEGs[11][21] | Not Applicable (Molecular Dispersion) | High | - Enhances dissolution rate[10] - Can be formulated into solid dosage forms - Established industrial manufacturing methods[22][23] | - The drug may revert to a crystalline (less soluble) form over time if not properly formulated. - Requires thermal or solvent-based preparation methods. |
| Nanostructured Lipid Carriers (NLCs) | Solid Lipids (Glycerol monostearate), Liquid Lipids (Maisine 35-1)[6] | 100 - 300 nm[6] | High | - High entrapment efficiency (>80%)[6] - Controlled/sustained release potential - Good physical stability | - More complex preparation than simple emulsions - Requires high-pressure homogenization[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from methods used for forming inclusion complexes with hydrophobic molecules.[20]
Objective: To prepare a water-soluble powder of this compound by complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Methodology:
-
Molar Ratio Calculation: Determine the masses of this compound (MW: ~204.35 g/mol ) and HP-β-CD (MW: ~1380-1540 g/mol ) required for a 1:1 molar ratio.
-
Wetting the Carrier: Place the calculated amount of HP-β-CD powder into a mortar. Add a small amount of ethanol dropwise to form a paste-like consistency.
-
Incorporation of Drug: Add the calculated amount of this compound to the HP-β-CD paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 45-60 minutes. The continuous grinding and mixing facilitates the inclusion of the this compound molecule into the cyclodextrin cavity. If the mixture becomes too dry, add a few more drops of ethanol.
-
Drying: Scrape the resulting white, sticky solid from the mortar and spread it thinly on a glass dish. Dry the product in a vacuum oven at 40°C for 24 hours or until a constant weight is achieved to remove all traces of ethanol.
-
Final Product: The final product is a fine, dry powder. Grind the powder gently one last time to ensure homogeneity. The complex can now be dissolved in aqueous buffers for experiments.
Protocol 2: Preparation of a this compound Nanoemulsion (High-Speed Homogenization)
This protocol is based on general methods for creating oil-in-water (O/W) nanoemulsions for drug delivery.[14][15]
Objective: To prepare a stable, dispersible nanoemulsion of this compound for use in aqueous media.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil or another suitable carrier oil
-
Tween 80 (Polysorbate 80) - Surfactant
-
Span 80 (Sorbitan monooleate) - Co-surfactant
-
Deionized water
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare the Oil Phase:
-
In a small beaker, dissolve a known amount of this compound (e.g., 50 mg) in the carrier oil (e.g., 1 mL of MCT oil).
-
Add the surfactant and co-surfactant. A common starting point is a 4:1 ratio of Tween 80 to Span 80.
-
Gently stir the mixture on a magnetic stirrer until a clear, homogenous oil phase is obtained.
-
-
Prepare the Aqueous Phase:
-
Measure the required volume of deionized water (e.g., 9 mL for a 10% oil phase emulsion) in a separate, larger beaker.
-
-
Form the Coarse Emulsion:
-
While stirring the aqueous phase vigorously with the magnetic stirrer, add the oil phase drop by drop. This will form a coarse, milky-white emulsion.
-
-
Homogenization:
-
Submerge the probe of the high-speed homogenizer into the coarse emulsion.
-
Homogenize at high speed (e.g., 15,000 - 20,000 rpm) for 10-15 minutes. To prevent overheating, which can destabilize the emulsion, place the beaker in an ice bath during this process.
-
-
Characterization (Optional but Recommended):
-
Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument to ensure quality and consistency. A smaller particle size (<200 nm) and a low PDI (<0.3) indicate a good-quality nanoemulsion.
-
-
Storage: Store the nanoemulsion in a sealed container at 4°C.
Visualizations: Workflows and Mechanisms
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
- 3. This compound - 11029-06-4 | VulcanChem [vulcanchem.com]
- 4. This compound, 20307-84-0 [thegoodscentscompany.com]
- 5. elemene, 11029-06-4 [thegoodscentscompany.com]
- 6. Formulation design, preparation, and in vitro and in vivo characterizations of β-Elemene-loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfachemic.com [alfachemic.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. cellculturedish.com [cellculturedish.com]
- 14. Fabrication and Optimization of Essential-Oil-Loaded Nanoemulsion Using Box–Behnken Design against Staphylococos aureus and Staphylococos epidermidis Isolated from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanomedicine-rj.com [nanomedicine-rj.com]
- 16. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Downstream processing of amorphous solid dispersions into orodispersible tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. crsubscription.com [crsubscription.com]
- 23. libstore.ugent.be [libstore.ugent.be]
Technical Support Center: Enhancing the In Vivo Bioavailability of Delta-Elemene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of delta-elemene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: The primary challenges limiting the in vivo bioavailability of this compound are its poor water solubility and instability.[1][2][3] As a lipophilic compound, it is not readily absorbed in the gastrointestinal tract when administered orally.[4] Furthermore, it has a short plasma half-life, requiring frequent administration to maintain therapeutic concentrations.[1][5]
Q2: What are the most common strategies to enhance the bioavailability of this compound?
A2: The most widely explored and effective strategies involve the use of novel drug delivery systems. These include:
-
Lipid-based formulations: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) encapsulate this compound, improving its solubility and stability.[1][3]
-
Emulsion systems: Microemulsions and self-microemulsifying drug delivery systems (SMEDDS) enhance the oral absorption of this compound.[1][6]
-
Nanoparticle technologies: Various nanocarriers can protect this compound from degradation and facilitate its transport across biological membranes.[7][8]
Q3: Which formulation has shown the most significant improvement in oral bioavailability?
A3: Studies have demonstrated that oil-in-water (o/w) microemulsions can significantly improve the oral bioavailability of this compound. For instance, one study reported a relative bioavailability of 163.1% for an elemene microemulsion compared to a commercial elemene emulsion in rats.[6][9]
Troubleshooting Guides
Issue 1: Low entrapment efficiency of this compound in lipid-based nanoparticles.
-
Possible Cause: Improper selection of lipids or surfactants, or suboptimal manufacturing process parameters.
-
Troubleshooting Steps:
-
Lipid Screening: Select lipids in which this compound has high solubility. Solid lipids for SLNs and a combination of solid and liquid lipids for NLCs should be evaluated.
-
Surfactant and Co-surfactant Optimization: The type and concentration of surfactants and co-surfactants are critical. A systematic screening using a design of experiments (DoE) approach can identify the optimal combination for maximizing entrapment efficiency.
-
Process Parameter Optimization: For methods like high-pressure homogenization or microfluidization, optimize parameters such as pressure, number of cycles, and temperature to ensure efficient particle size reduction and drug encapsulation.
-
Issue 2: Poor stability of this compound formulations, leading to drug degradation.
-
Possible Cause: Exposure to light, heat, or oxidative stress. The formulation may not be providing adequate protection.
-
Troubleshooting Steps:
-
Incorporate Antioxidants: Add antioxidants such as alpha-tocopherol to the formulation to prevent oxidative degradation of this compound.
-
Optimize Storage Conditions: Store the formulation in a cool, dark place. Conduct stability studies under different temperature and humidity conditions as per ICH guidelines to determine the optimal storage environment.
-
Lyophilization: For aqueous-based formulations, lyophilization (freeze-drying) can improve long-term stability by removing water, which can be a medium for degradation reactions.
-
Issue 3: High variability in in vivo pharmacokinetic data.
-
Possible Cause: Inconsistent formulation characteristics, physiological variability in animal models, or issues with the analytical method.
-
Troubleshooting Steps:
-
Ensure Formulation Consistency: Implement strict quality control measures to ensure batch-to-batch consistency in particle size, polydispersity index (PDI), and drug loading of the formulation.
-
Standardize Animal Studies: Use a sufficient number of animals per group and ensure they are of the same age, sex, and strain. Standardize fasting times and administration techniques to minimize physiological variability.
-
Validate Analytical Method: The analytical method used to quantify this compound in plasma, such as GC-MS or LC-MS/MS, must be thoroughly validated for linearity, accuracy, precision, and sensitivity.[10]
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of different this compound formulations from preclinical studies.
Table 1: Pharmacokinetic Parameters of β-elemene Formulations in Rats Following Intravenous Administration.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-t) (µg·h/mL) | t1/2 (h) | Reference |
| β-elemene Injection | 25 | 15.3 | 12.8 | 1.91 | [1] |
| Long-circulating Liposome | 25 | 20.1 | 76.5 | 11.46 | [1] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.
Table 2: Pharmacokinetic Parameters of Elemene Formulations in Rats Following Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (mg/L) | AUC (0-24h) (mg·h/L) | Relative Bioavailability (%) | Reference |
| Commercial Emulsion | 100 | 0.23 | 1.896 | 100 | [6][9] |
| O/W Microemulsion | 100 | 1.82 | 3.092 | 163.1 | [6][9] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound Oil-in-Water (O/W) Microemulsion
This protocol is based on the methodology described by Zhang et al. (2014).[6][9]
Materials:
-
This compound (as the oil phase)
-
Polysorbate 80 (surfactant)
-
Ethanol (co-surfactant)
-
Propylene glycol (co-surfactant)
-
Glycerol (co-surfactant)
-
Deionized water
Procedure:
-
Prepare the oil phase by dissolving a specific amount of this compound.
-
Prepare the aqueous phase containing deionized water.
-
In a separate vessel, mix the surfactant (Polysorbate 80) and co-surfactants (ethanol, propylene glycol, and glycerol).
-
Slowly add the oil phase (this compound) to the surfactant/co-surfactant mixture while stirring continuously until a clear and homogenous solution is formed.
-
Titrate the resulting mixture with the aqueous phase dropwise under constant stirring until a transparent and stable microemulsion is formed.
-
Characterize the microemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (12 hours) before drug administration, with free access to water.
-
Divide the rats into two groups: a control group receiving the commercial elemene emulsion and a test group receiving the this compound O/W microemulsion.
-
Administer the formulations orally via gavage at a dose of 100 mg/kg.
-
Collect blood samples (approximately 0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., UFLC or LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. This compound | 20307-84-0 | Benchchem [benchchem.com]
Technical Support Center: Overcoming Stability Issues of Delta-Elemene in Solution
Welcome to the technical support center for delta-elemene research. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter during your research with this compound.
Issue 1: Precipitation or Cloudiness of this compound in Aqueous Solutions
-
Q1: Why is my this compound solution cloudy or showing precipitation after preparation?
-
A: this compound is a lipophilic compound with poor water solubility. When introduced into an aqueous environment without a proper solubilizing or carrier system, it tends to aggregate and precipitate. This is a common issue due to its hydrophobic nature.
-
-
Q2: How can I prevent this compound from precipitating out of my aqueous solution?
-
A: To maintain this compound in an aqueous solution, you need to use a formulation strategy to enhance its solubility and stability. Common and effective methods include encapsulation within liposomes, nanoparticles, or microemulsions. These carrier systems protect the hydrophobic this compound molecules from the aqueous environment, preventing aggregation.
-
Issue 2: Degradation of this compound During Storage
-
Q1: I suspect my this compound solution is degrading over time, even when stored at low temperatures. What are the likely causes?
-
A: this compound is susceptible to degradation through several pathways, including oxidation and isomerization, which can be influenced by factors such as temperature, light exposure, and the presence of oxygen. Even at low temperatures, degradation can occur over time.
-
-
Q2: What are the best practices for storing this compound solutions to minimize degradation?
-
A: For optimal stability, it is recommended to store this compound formulations in airtight, light-protected containers at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or below) is advisable. Additionally, incorporating antioxidants into your formulation can help mitigate oxidative degradation.
-
-
Q3: How can I tell if my this compound has degraded?
-
A: Degradation can be assessed by monitoring changes in the physical appearance of the solution (e.g., color change, precipitation) and by using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for quantification of the remaining active compound.
-
Issue 3: Inconsistent Experimental Results
-
Q1: I am observing high variability in the biological activity of my this compound solutions between experiments. What could be the cause?
-
A: Inconsistent results are often linked to the instability of this compound in the experimental medium. If the compound precipitates or degrades, its effective concentration will be lower and more variable, leading to unreliable data. Ensuring a stable formulation is crucial for reproducible results.
-
-
Q2: How do I ensure a consistent and effective concentration of this compound in my cell culture or in vivo experiments?
-
A: Utilizing a stable nanoparticle, liposome, or microemulsion formulation will help maintain a consistent concentration of this compound in your experimental system. It is also important to freshly prepare dilutions from a stable stock solution for each experiment and to minimize the time the compound spends in the final experimental medium before application.
-
Quantitative Data on this compound Stability
While specific quantitative data on the degradation kinetics of unformulated this compound in various solutions is limited in publicly available literature, the following table summarizes the stability improvements observed with different formulation strategies for the closely related isomer, beta-elemene. These strategies are directly applicable to enhancing the stability of this compound.
| Formulation Type | Key Stability Enhancements | Typical Particle Size | Encapsulation Efficiency | Reference |
| Liposomes | Protects from hydrolysis and oxidation; improves aqueous dispersibility. | 100 - 200 nm | > 85% | [1] |
| Nanoparticles | Enhances stability in aqueous media; allows for controlled release. | 20 - 100 nm | > 80% | [2] |
| Microemulsions | Thermodynamically stable; high drug loading capacity; protects against degradation. | 10 - 100 nm | > 99% |
Experimental Protocols
Here are detailed methodologies for preparing stable this compound formulations.
This compound Liposome Preparation via Thin-Film Hydration
This method involves the formation of a thin lipid film that is subsequently hydrated to form liposomes encapsulating the hydrophobic this compound.
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture (2:1, v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve phosphatidylcholine and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio is 2:1.
-
Add this compound to the lipid solution. The amount will depend on the desired drug-to-lipid ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pre-warmed to a temperature above the lipid phase transition temperature) and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Store the final liposomal suspension at 4 °C.
This compound Nanoparticle Preparation via Rapid Solvent Exchange
This technique, also known as nanoprecipitation, involves the rapid mixing of a solvent containing this compound and a polymer with an anti-solvent, leading to the formation of nanoparticles.[2]
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA, PCL)
-
A water-miscible organic solvent (e.g., acetone, acetonitrile)
-
An aqueous solution (anti-solvent), often containing a stabilizer (e.g., Poloxamer 188, PVA)
Procedure:
-
Dissolve this compound and the polymer in the organic solvent.
-
Rapidly inject this organic solution into the vigorously stirred aqueous anti-solvent.
-
The rapid solvent mixing causes the polymer and drug to co-precipitate, forming nanoparticles.
-
Allow the organic solvent to evaporate under continuous stirring.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove the remaining organic solvent and unencapsulated drug.
-
Resuspend the purified nanoparticles in a suitable aqueous buffer and store at 4 °C.
This compound Microemulsion Preparation via Water Titration
Microemulsions are clear, thermodynamically stable systems of oil, water, surfactant, and cosurfactant.
Materials:
-
This compound (as the oil phase)
-
A surfactant (e.g., Polysorbate 80, Cremophor EL)
-
A cosurfactant (e.g., ethanol, propylene glycol, Transcutol)
-
Purified water
Procedure:
-
Prepare a homogenous mixture of this compound, surfactant, and cosurfactant at a specific ratio. The optimal ratio should be determined by constructing a pseudo-ternary phase diagram.
-
Slowly titrate this mixture with water under constant, gentle stirring.
-
Observe the mixture for the formation of a clear and transparent microemulsion.
-
The endpoint is reached when a stable, single-phase microemulsion is formed.
-
Store the microemulsion at room temperature, protected from light.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for stability testing.
Caption: Experimental workflow for assessing the stability of this compound formulations.
Caption: Simplified signaling pathway of this compound-induced apoptosis.[3]
References
Technical Support Center: Optimizing Delta-Elemene Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use delta-elemene in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action in cancer cell lines?
This compound is a sesquiterpene compound isolated from the Chinese medicinal herb Curcuma wenyujin.[1] Its primary anti-tumor mechanism involves the induction of apoptosis (programmed cell death).[2][3][4] It has been shown to activate the intrinsic, or mitochondrial, pathway of apoptosis.[1][5] This process includes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and the activation of caspases, such as caspase-3.[1][2][5] this compound can also modulate various signaling pathways involved in cell proliferation, metastasis, and angiogenesis, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[6][7][8]
2. How should I prepare a stock solution of this compound? It has poor water solubility.
This compound is sparingly soluble in aqueous buffers and has low water solubility (estimated at 0.0028 g/L).[9][10] To prepare it for cell culture experiments, it is recommended to first dissolve it in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[10][11]
-
Recommended Protocol: Prepare a high-concentration stock solution (e.g., 30 mg/mL) in sterile DMSO.[10] For experiments, dilute this stock solution with your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
3. What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound is highly dependent on the specific cell line and the duration of the treatment.[5][12] Generally, concentrations can range from low micromolar (µM) to several hundred micromolar.[13] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For instance, studies have shown that the inhibitory effects on cancer cells are both dose- and time-dependent.[1][12]
4. How long should I treat my cells with this compound?
Treatment duration can vary from a few hours to several days (e.g., 24, 48, 72 hours), depending on the cell type and the endpoint being measured.[12][13] Time-course experiments are recommended to identify the optimal time point for observing the desired effect, whether it's inhibition of proliferation, induction of apoptosis, or changes in signaling pathways.[5]
5. Does this compound have off-target effects?
While this compound has shown a degree of selectivity for cancer cells over some normal cell lines, the possibility of off-target effects exists.[1][5] These effects could arise from interactions with unintended cellular targets or signaling pathways.[14][15] It is important to include appropriate controls, such as a non-cancerous cell line, to assess the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability. | 1. Sub-optimal Concentration: The dosage used may be too low for the specific cell line. 2. Insufficient Treatment Duration: The incubation time may be too short. 3. Compound Instability: this compound may degrade in the culture medium over long incubation periods. 4. Cell Line Resistance: The target cells may be resistant to this compound's effects. | 1. Perform a dose-response study with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Consider replenishing the medium with fresh this compound for long-term experiments. 4. Verify the expression of key target proteins (e.g., Bax, Bcl-2) in your cell line. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Incomplete Compound Solubilization: this compound may have precipitated out of the solution. 3. Edge Effects: Wells on the perimeter of the plate may evaporate more quickly. | 1. Ensure thorough cell suspension mixing before plating. Use a multichannel pipette for consistency. 2. Visually inspect the media for any precipitate after adding the this compound stock. Ensure the stock solution is fully dissolved before dilution. 3. Avoid using the outermost wells of the culture plate or fill them with sterile PBS to maintain humidity. |
| High toxicity observed in control (vehicle-treated) cells. | 1. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) is too high. | 1. Ensure the final concentration of the solvent in the culture medium is non-toxic for your cell line (typically <0.1% for DMSO). Test the solvent's toxicity alone. |
| Inconsistent results with previous experiments. | 1. Cell Culture Conditions: Changes in media, serum, or incubator conditions (CO2, temperature).[16] 2. Cell Passage Number: High passage numbers can lead to phenotypic drift. 3. Compound Batch Variation: Differences in the purity or stability of the this compound batch. | 1. Maintain consistent and optimized cell culture practices.[16] 2. Use cells within a consistent and low passage number range. 3. If possible, use the same batch of this compound for a set of related experiments. |
Data Presentation: Efficacy of Elemene Compounds
The following tables summarize key quantitative data regarding the solubility and cytotoxic effects of elemene compounds on various cell lines.
Table 1: Solubility of Elemene Compounds
| Compound | Solvent | Approximate Solubility | Reference |
| β-Elemene | DMSO | ~30 mg/mL | [10] |
| β-Elemene | Dimethyl formamide | ~30 mg/mL | [10] |
| β-Elemene | Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [10] |
| δ-Elemene | Water | 0.0028 g/L (ALOGPS prediction) | [9] |
Table 2: Reported IC50 Values of Elemene and its Derivatives in Cancer Cell Lines (48h Treatment)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Elemene | SW480 | Colorectal Cancer | >500 | [13] |
| Elemene | HT-29 | Colorectal Cancer | >500 | [13] |
| OMe-Ph-Elemene | SW480 | Colorectal Cancer | ~40 | [13] |
| OMe-Ph-Elemene | HT-29 | Colorectal Cancer | ~80 | [13] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line.
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells grown in 6-well plates with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
Caption: this compound induced mitochondrial apoptotic pathway.
Caption: Experimental workflow for dosage optimization.
Caption: Logic diagram for troubleshooting high variability.
References
- 1. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Elemene? [synapse.patsnap.com]
- 3. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 6. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elemene, 11029-06-4 [thegoodscentscompany.com]
- 9. Showing Compound this compound (FDB006578) - FooDB [foodb.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Novel Elemene Derivative, OMe-Ph-Elemene, Attenuates Oxidative Phosphorylation and Facilitates Apoptosis by Inducing Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Delta-Elemene from Natural Extraction
Welcome to the technical support center for the natural extraction of delta-elemene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction process, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly extracted?
A1: this compound is a sesquiterpene compound with potential therapeutic properties. It is a component of the essential oils of various plants, most notably from the Curcuma genus (e.g., Curcuma wenyujin, Curcuma longa), Lantana camara, and various species of sage.
Q2: Which extraction methods are most suitable for obtaining this compound?
A2: The most common and effective methods for extracting this compound are steam distillation, solvent extraction, and supercritical CO2 (scCO2) extraction. The choice of method depends on factors such as the starting plant material, desired purity of the final product, and available equipment.[1][2][3]
Q3: What are the typical yields of this compound I can expect?
A3: The yield of this compound is highly variable and depends on the plant species, the part of the plant used, geographical location, harvesting time, and the extraction method employed.[4] Generally, the essential oil yield from plants like Curcuma longa can range from 0.36% to over 5% of the dry weight, with this compound being one of many constituents.[4][5] For instance, one study on Curcuma longa rhizome oil reported a this compound content of 1.0%.[4]
Q4: How can I quantify the amount of this compound in my extract?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective analytical technique for both identifying and quantifying this compound in an essential oil extract. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile extracts or after derivatization.
Troubleshooting Guide for Low this compound Yield
Low yield is a frequent challenge in the extraction of natural products. This guide provides a systematic approach to identifying and resolving potential causes.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect plant species or chemotype, improper harvesting time, or poor storage conditions leading to degradation of this compound. | Verify the botanical identity of the plant material. Harvest at the optimal time for essential oil content. Ensure the material is properly dried and stored in a cool, dark, and dry place to prevent degradation. |
| Is the plant material properly prepared for extraction? | Inadequate grinding or pulverization, resulting in poor solvent or steam penetration. | Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction. For steam distillation, the particle size should be optimized to prevent clogging of the apparatus. |
Problem Area 2: Extraction Method and Parameters
| Question | Possible Cause | Recommended Solution |
| Are you using the optimal extraction method? | The chosen method may not be the most efficient for this compound from your specific plant matrix. | Consider the pros and cons of each method. Solvent extraction often gives a higher overall yield of essential oil compared to steam distillation.[1][5] Supercritical CO2 extraction offers high selectivity and purity.[6][7] |
| Are the extraction parameters optimized? | Sub-optimal temperature, pressure, solvent polarity, or extraction time can significantly reduce yield. | Steam Distillation: Ensure the distillation is carried out for a sufficient duration (e.g., 2-4 hours) and at the appropriate steam pressure.[1] Solvent Extraction: Select a solvent with appropriate polarity (e.g., ethanol, hexane) and optimize the solvent-to-solid ratio and extraction time.[8] Supercritical CO2 Extraction: Optimize pressure and temperature to manipulate the solvating power of CO2 for selective extraction of sesquiterpenes.[9] |
Problem Area 3: Post-Extraction Processing and Purification
| Question | Possible Cause | Recommended Solution |
| Are you losing this compound during solvent removal? | This compound is a volatile compound and can be lost during evaporation if not performed carefully. | Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. Avoid high temperatures and prolonged evaporation times. |
| Is the purification method causing a loss of product? | Inefficient separation from other components in the crude extract. | For purification, column chromatography is often employed. Use an appropriate stationary phase (e.g., silica gel) and a suitable eluent system to effectively separate this compound from other constituents. Monitor fractions using thin-layer chromatography (TLC) or GC-MS to avoid loss of the target compound. |
Comparative Yield of Essential Oil from Curcuma longa
The following table summarizes typical essential oil yields from Curcuma longa rhizomes using different extraction methods. Note that the this compound content is a fraction of the total essential oil.
| Extraction Method | Solvent | Extraction Time | Temperature | Pressure | Essential Oil Yield (wt%) | Reference |
| Steam Distillation | Water | 2 hours | 101 °C | 1.0 x 10⁵ Pa | 0.46 | [1][5] |
| Solvent Extraction | Hexane | 6 hours | 40 °C | Atmospheric | 5.49 | [1][5] |
| Supercritical CO2 Extraction | CO2 | - | 313 K | 20.8 MPa | up to 7.1% (turmerones) | [10] |
Experimental Protocols
Protocol 1: Steam Distillation for this compound
This protocol is a general guideline for the laboratory-scale extraction of essential oils containing this compound from dried plant material (e.g., Curcuma longa rhizomes).
-
Preparation of Plant Material:
-
Weigh approximately 100 g of dried and finely powdered plant material.
-
-
Apparatus Setup:
-
Set up a Clevenger-type apparatus for steam distillation.
-
Place the powdered plant material into the distillation flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
-
Distillation:
-
Heat the flask to boiling.
-
Continue the distillation for 3-4 hours, collecting the distillate. The essential oil will separate from the aqueous layer in the collection tube.
-
-
Oil Collection:
-
Carefully collect the separated essential oil layer.
-
Dry the oil over anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Analyze the composition of the essential oil using GC-MS to determine the this compound content.
-
Protocol 2: Solvent Extraction for this compound
This protocol describes a general procedure for solvent extraction of this compound at the lab scale.
-
Preparation of Plant Material:
-
Weigh approximately 50 g of dried and finely powdered plant material.
-
-
Extraction:
-
Place the powdered material in a Soxhlet extractor.
-
Add a suitable solvent (e.g., 250 mL of n-hexane or ethanol) to the round-bottom flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
-
Solvent Removal:
-
After extraction, cool the solution.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Optional):
-
The resulting crude extract can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Analysis:
-
Analyze the crude extract or purified fractions by GC-MS to quantify the this compound content.
-
Protocol 3: Supercritical CO2 (scCO2) Extraction
This is a generalized protocol for the extraction of sesquiterpenes like this compound using scCO2. The optimal parameters will vary depending on the specific equipment and plant material.
-
Preparation of Plant Material:
-
Grind the dried plant material to a consistent particle size (e.g., 0.5-1.0 mm).
-
Pack the ground material into the extraction vessel.
-
-
Extraction Parameters:
-
Set the extraction temperature and pressure. For sesquiterpenes, a common starting point is a lower pressure (e.g., 100-150 bar) and a moderate temperature (e.g., 40-50°C).
-
Set the CO2 flow rate.
-
-
Extraction Process:
-
Pump supercritical CO2 through the extraction vessel.
-
The extract-laden CO2 is then depressurized in a separator, causing the this compound and other extracted compounds to precipitate.
-
-
Fractionation (Optional):
-
By using multiple separators at different pressures and temperatures, it is possible to fractionate the extract and enrich the this compound fraction.
-
-
Analysis:
-
Analyze the collected fractions using GC-MS to determine the purity and yield of this compound.
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for steam distillation.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. journalejmp.com [journalejmp.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Extraction of essential oil and pigments from Curcuma longa [L] by steam distillation and extraction with volatile solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Curcuma longa L. Rhizome Essential Oil from Extraction to Its Agri-Food Applications. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of delta-elemene during experimental procedures
Welcome to the technical support center for delta-elemene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring sesquiterpene found in various plants. It is of significant interest to the research community due to its potential therapeutic properties, including anti-cancer activities. Like many terpenes, this compound is susceptible to degradation under certain experimental conditions, which can lead to inaccurate and irreproducible results. Factors such as temperature, pH, light, and oxygen can contribute to its degradation.
Q2: How should I store pure this compound?
A2: Pure this compound should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen, at -20°C.[1] Protection from light is also crucial, so amber vials or storage in a dark location are recommended. For long-term storage, temperatures of -80°C are ideal.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is a lipophilic compound with low solubility in aqueous solutions. For creating stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are suitable.[1] The solubility in these solvents is typically high, for instance, the related isomer β-elemene is soluble at approximately 30 mg/mL.[1] When preparing for cell culture experiments, the final concentration of the organic solvent in the media should be kept to a minimum (usually less than 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can I store this compound in an aqueous buffer after dilution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. The stability of terpenes is generally lower in aqueous environments. If you need to dilute this compound in a buffer for an experiment, it is best to prepare the solution fresh for each use and use it immediately. For instance, it is advised not to store aqueous solutions of β-elemene for more than one day.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Degradation in cell culture media | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the time the compound is in the incubator by adding it to the cells immediately after dilution. Consider a time-course experiment to assess the stability of this compound in your specific cell culture medium. |
| Interaction with media components | Components in cell culture media, especially serum, can affect the stability and bioavailability of lipophilic compounds.[2][3][4] If using serum, consider reducing the serum concentration or using a serum-free medium if your cell line permits. Be aware that proteins in serum can bind to lipophilic compounds, potentially reducing their effective concentration.[2] |
| Evaporation of the compound | Ensure that culture plates are properly sealed to prevent the evaporation of the volatile this compound, especially during long incubation periods. |
Issue 2: Low or no detectable this compound peak during GC-MS analysis.
| Potential Cause | Troubleshooting Steps |
| Thermal degradation in the injector port | Terpenes can be sensitive to high temperatures. Use a lower injector port temperature. A splitless injection with a fast oven ramp can also minimize the time the analyte spends at high temperatures. |
| Improper sample preparation | Ensure the solvent used for extraction and dilution is compatible with GC-MS analysis and that the sample is sufficiently concentrated. |
| Column incompatibility | Use a non-polar or mid-polar capillary column suitable for terpene analysis, such as a DB-5ms or HP-5ms. |
Issue 3: Appearance of unknown peaks in GC-MS chromatogram.
| Potential Cause | Troubleshooting Steps |
| Thermal degradation or isomerization | High temperatures in the GC injector or oven can cause terpenes to rearrange into isomers or degrade into other products. Compare your chromatogram to a reference standard run under milder conditions to identify potential degradation products. Consider lowering the injector and oven temperatures. |
| Oxidation | Exposure of the sample to air can lead to the formation of oxidation products. Prepare samples fresh and minimize their exposure to the atmosphere. Consider using an antioxidant in your sample matrix if compatible with your analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Pure this compound
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Allow the container of pure this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a gentle stream of inert gas, weigh the desired amount of this compound.
-
Dissolve the this compound in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Flush the headspace of each aliquot with inert gas before sealing tightly.
-
Store the stock solutions at -20°C or -80°C.
-
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general guideline. Optimization may be required for your specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C (can be optimized lower to prevent degradation) |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 60°C for 2 minutes, ramp at 5°C/min to 140°C, then ramp at 15°C/min to 250°C and hold for 4 minutes. |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Scan Range | 40-400 m/z |
Visualizations
This compound Induced Apoptotic Signaling Pathway
Caption: Mitochondrial-mediated apoptotic pathway induced by this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound.
References
- 1. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 2. Interactions of liposomes with serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of blood serum on the size and stability of phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Structural Modification of δ-Elemene for Improved Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural modification of δ-elemene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for the structural modification of δ-elemene?
A1: The primary motivations for modifying the structure of δ-elemene, and its more extensively studied isomer β-elemene, are to overcome its inherent limitations. These include poor water solubility, which affects its bioavailability, and moderate antitumor potency.[1][2] Structural modifications aim to enhance its therapeutic efficacy, improve its pharmacokinetic profile, and potentially reduce side effects.[1]
Q2: What are the most common strategies for structurally modifying elemene?
A2: Common modification strategies focus on introducing new functional groups to the elemene scaffold. These include:
-
Amination: Introducing amino groups or more complex amine-containing moieties like piperazine can improve water solubility and enhance antitumor activity.[3][4]
-
Esterification and Amide Coupling: Creating ester or amide derivatives can improve drug-like properties.[5]
-
Oxidation: Introduction of hydroxyl groups via oxidation can provide sites for further functionalization.[6][7]
-
Halogenation: Introducing halogens can alter the electronic properties of the molecule.
-
Nitric Oxide (NO) Donors: Hybridizing elemene with NO donors has been explored to enhance its anticancer effects.
Q3: How do these modifications improve the efficacy of δ-elemene?
A3: Structural modifications can improve efficacy through several mechanisms:
-
Enhanced Cytotoxicity: Many derivatives exhibit significantly lower IC50 values against various cancer cell lines compared to the parent compound.
-
Improved Targeting: The addition of certain moieties, like amino acids, may facilitate uptake by cancer cells through specific transporters.
-
Altered Signaling Pathways: Modifications can lead to more potent induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[3][4]
-
Overcoming Drug Resistance: Some derivatives have shown efficacy in multidrug-resistant (MDR) cancer cell lines.[3]
Q4: What are the main challenges in synthesizing and purifying elemene derivatives?
A4: Researchers may encounter several challenges:
-
Reaction Selectivity: Elemene has multiple reactive sites (double bonds), making regioselective modification challenging.
-
Stereochemistry: Maintaining the desired stereochemistry during synthesis can be complex.
-
Purification: The lipophilic nature of many derivatives can make purification by standard chromatography difficult, often requiring careful optimization of solvent systems.[8][9]
-
Stability: Some derivatives may be unstable under certain reaction or purification conditions.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low yield in Wittig reaction for introducing a new side chain. | 1. Incomplete ylide formation due to insufficiently dry solvent or base degradation. 2. The aldehyde/ketone substrate is sterically hindered or electronically deactivated. 3. The ylide is unstable. | 1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous solvents and bases.[10] 2. Consider using a more reactive phosphonium salt or a different olefination method (e.g., Horner-Wadsworth-Emmons). 3. Generate the ylide in the presence of the carbonyl compound.[10] |
| Poor regioselectivity in oxidation reactions (e.g., with SeO2). | The reaction conditions (solvent, temperature, reaction time) may not be optimal for targeting a specific allylic position. | Systematically vary the reaction parameters. For SeO2-mediated oxidation, different solvents can influence the product distribution.[6][7] Consider using protecting groups for more reactive sites if necessary. |
| Difficulty in achieving amide coupling. | 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance around the amine or carboxylic acid. 3. Inappropriate coupling reagents or base. | 1. Use a more potent activating agent (e.g., HATU, COMU). 2. Increase the reaction temperature or time. 3. Screen different coupling reagents (e.g., EDC/HOBt, T3P) and non-nucleophilic bases (e.g., DIPEA). |
Purification & Characterization
| Issue | Potential Cause | Suggested Solution |
| Co-elution of product and starting material/byproducts during column chromatography. | The polarity difference between the compounds is insufficient for separation with the chosen solvent system. | 1. Use a shallower solvent gradient in flash chromatography. 2. Try a different stationary phase (e.g., alumina, C18 reverse-phase silica). 3. Consider preparative HPLC for difficult separations. |
| Product degradation on the silica gel column. | The product may be sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. 2. Use a different stationary phase like neutral alumina. |
| Ambiguous NMR spectra. | 1. Presence of impurities. 2. Complex overlapping signals. 3. Rotamers (common with amide bonds). | 1. Further purify the sample. 2. Run 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation. 3. Acquire the NMR spectrum at a higher temperature to coalesce the signals from rotamers. |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of various δ-elemene derivatives compared to the parent compound and standard chemotherapeutic agents.
Table 1: Cytotoxicity (IC50, µM) of Aminated β-Elemene Derivatives
| Compound | SGC-7901 (Gastric) | HeLa (Cervical) | U87 (Glioblastoma) | K562 (Leukemia) |
| β-elemene | >100 | >100 | >100 | >100 |
| Cisplatin | - | - | - | - |
| Derivative 10a | Low micromolar | Low micromolar | Low micromolar | - |
| Derivative IIi | Potent | Potent | - | <5 |
| Derivative IIm | - | - | - | <5 |
| Derivative IIn | - | - | - | <5 |
Data compiled from multiple sources, specific values may vary based on experimental conditions.[4][11] "Potent" and "Low micromolar" indicate significantly improved activity over β-elemene.
Table 2: Cytotoxicity (IC50, µM) of Oxidized β-Elemene Derivatives
| Compound | A549 (Lung) | U-87MG (Glioblastoma) |
| β-elemene | >50 | >50 |
| Compound 6 | Improved | Improved |
| Compound 7 | Improved | Improved |
| Compound 11 | Improved | Improved |
| Compound 15 | Improved | Improved |
| Compound 17 | Most Active | Most Active |
Data indicates improved inhibitory activities compared to β-elemene.[12]
Experimental Protocols
General Procedure for SeO2-Mediated Oxidation of β-Elemene
This protocol provides a general method for the allylic oxidation of β-elemene, which can introduce hydroxyl groups for further functionalization.
Materials:
-
β-elemene
-
Selenium dioxide (SeO2)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve β-elemene in CH2Cl2 in a round-bottom flask.
-
Add SeO2 to the solution. The molar ratio of β-elemene to SeO2 may need to be optimized.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove selenium byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to isolate the oxidized derivatives.[6][7]
Troubleshooting:
-
Reaction is slow or incomplete: Gently heat the reaction mixture or increase the amount of SeO2.
-
Formation of multiple products: This is expected. Careful column chromatography is required to separate the different isomers and oxidation products.
MTT Assay for Determining IC50 of Elemene Derivatives
This protocol is used to assess the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Elemene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[13]
-
Prepare serial dilutions of the elemene derivative in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[13][14]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Troubleshooting:
-
High background in blank wells: The MTT solution may have been contaminated or exposed to light. Prepare fresh solution and store it protected from light.
-
Inconsistent readings between replicate wells: This could be due to uneven cell seeding or pipetting errors. Ensure a homogenous cell suspension and careful pipetting.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to investigate the mechanism of action of elemene derivatives by analyzing the expression of key proteins in apoptotic pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.[15]
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16][17]
-
Use a loading control like β-actin to ensure equal protein loading.
Troubleshooting:
-
No or weak signal: Check the protein transfer efficiency, antibody concentrations, and the activity of the ECL substrate.
-
High background: Increase the number and duration of washing steps, or optimize the blocking conditions.
Visualizations
Caption: Experimental workflow for structural modification and evaluation of δ-elemene.
Caption: Mitochondrial-mediated apoptosis pathway induced by elemene derivatives.
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 3. 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative, shows potent antitumor activities via inhibition of mTOR in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and anti-proliferative effects of beta-elemene derivatives with mTOR inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Elemene Derivative, OMe-Ph-Elemene, Attenuates Oxidative Phosphorylation and Facilitates Apoptosis by Inducing Intracellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Elemene derivatives produced from SeO2-mediated oxidation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Elemene derivatives produced from SeO2-mediated oxidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative, shows potent antitumor activities via inhibition of mTOR in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Delta-Elemene Purification
Welcome to the technical support center for delta-elemene purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common methods for isolating and purifying this compound from natural sources, such as the essential oil of Curcuma wenyujin, involve a two-step process:
-
Steam Distillation: This is the initial step to extract the volatile essential oil, which contains this compound and its isomers, from the plant material.[1]
-
Chromatography: Following extraction, various chromatographic techniques are employed for separation and purification. These include traditional column chromatography, preparative gas chromatography (Prep-GC), and high-performance centrifugal partition chromatography (HPCPC).[1]
Q2: What are the main challenges in scaling up this compound purification?
A2: Scaling up this compound purification presents several challenges:
-
Isomer Separation: this compound co-exists with its isomers (α-, β-, and γ-elemene), which have very similar physical and chemical properties, making them difficult to separate using standard chromatographic techniques.[1]
-
Thermal Degradation: this compound and its precursors, like germacrene A, can be sensitive to heat. High temperatures during steam distillation or gas chromatography can lead to rearrangement or degradation of the target molecule, affecting yield and purity.[2]
-
Complex Impurities: Natural extracts contain a complex mixture of other volatile compounds, which can co-elute with this compound, making it difficult to achieve high purity.
-
Maintaining Resolution at Scale: Achieving the same level of separation and purity at an industrial scale compared to a lab scale is a significant challenge. Factors like column packing, flow rate, and solvent gradients need to be carefully optimized.[3][4]
Q3: How can the separation of this compound isomers be improved?
A3: A specialized chromatographic technique known as argentation chromatography is effective for separating elemene isomers. This method utilizes silica gel impregnated with silver nitrate. The silver ions interact differently with the double bonds of the isomers, allowing for their separation.[5]
Q4: What are the typical yields and purities achievable for this compound purification?
Data Presentation
Table 1: Lab-Scale Purification of Elemene Isomers and Other Compounds from Curcuma wenyujin Essential Oil using HPCPC
| Compound | Starting Material (Essential Oil) | Isolated Amount | Yield (%) | Purity (%) |
| β-elemene | 300 mg | 17 mg | 5.67% | >95% |
| This compound | 300 mg | 1.18 mg | 0.39% | >95% |
| Curzerene | 300 mg | 18 mg | 6.00% | >95% |
| Germacrone | 300 mg | 10 mg | 3.33% | >95% |
| 1,8-cineole | 300 mg | 9 mg | 3.00% | >95% |
| Curdione | 300 mg | 8 mg | 2.67% | >95% |
| Curcumol | 300 mg | 4 mg | 1.33% | >95% |
Data adapted from a study on high-performance centrifugal partition chromatography.[5][6]
Troubleshooting Guides
Issue 1: Poor resolution and co-elution of elemene isomers.
-
Question: I am observing overlapping peaks for delta-, beta-, and gamma-elemene in my chromatogram. How can I improve their separation?
-
Answer:
-
Method: Switch to argentation chromatography. The use of silver nitrate-impregnated silica gel as the stationary phase can significantly enhance the separation of these isomers.[5]
-
Optimization:
-
Mobile Phase: Use a non-polar mobile phase, such as a hexane/ethyl acetate gradient.
-
Gradient Elution: A shallow gradient can improve the resolution between closely eluting isomers.
-
Column Length: Increasing the column length can also improve separation, though this will increase the run time.
-
-
Issue 2: Low yield of this compound after purification.
-
Question: My final yield of this compound is much lower than expected. What could be the cause and how can I mitigate it?
-
Answer:
-
Thermal Degradation: this compound can degrade at high temperatures.
-
Steam Distillation: Optimize the distillation time and temperature to minimize the exposure of the essential oil to harsh conditions.
-
Gas Chromatography: If using preparative GC, ensure the injector and column temperatures are not excessively high. Consider alternative methods like preparative HPLC for heat-sensitive compounds.
-
-
Incomplete Extraction: Ensure the initial steam distillation is efficient in extracting the essential oil from the plant material.
-
Losses during Chromatography:
-
Column Overloading: Overloading the column can lead to poor separation and loss of product in mixed fractions.
-
Irreversible Adsorption: Some of the compound may irreversibly bind to the stationary phase. Ensure the chosen stationary and mobile phases are appropriate for this compound.
-
-
Issue 3: Presence of unknown impurities in the final product.
-
Question: After purification, I still see some small, unidentified peaks in my analytical chromatogram. How can I identify and remove them?
-
Answer:
-
Identification:
-
Mass Spectrometry (MS): Couple your GC or HPLC system to a mass spectrometer to obtain mass-to-charge ratio information of the impurities, which can help in their identification.
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
-
Removal:
-
Orthogonal Chromatography: Use a second chromatographic step with a different separation mechanism. For example, if you used normal-phase chromatography initially, a subsequent reversed-phase chromatography step might remove the remaining impurities.
-
Crystallization: If this compound can be crystallized, this can be a highly effective final purification step to remove minor impurities.
-
-
Experimental Protocols
Protocol 1: Pilot-Scale Column Chromatography for this compound Purification
This protocol outlines a general procedure for scaling up the chromatographic purification of this compound from an essential oil extract.
-
Column Selection and Packing:
-
Select a glass or stainless-steel column of appropriate size for the amount of crude extract to be purified.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., n-hexane).
-
Carefully pack the column with the slurry, ensuring a uniform and stable bed. Avoid air bubbles.
-
-
Sample Preparation and Loading:
-
Dissolve the crude essential oil in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the column.
-
-
Elution:
-
Start the elution with a non-polar mobile phase (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in n-hexane over several column volumes.
-
Maintain a constant flow rate. The optimal flow rate will depend on the column dimensions and should be determined empirically to balance separation efficiency and run time.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Analyze the fractions using a suitable analytical technique, such as GC-MS or HPLC, to identify the fractions containing this compound.
-
-
Solvent Evaporation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature to prevent degradation of the product.
-
Protocol 2: Crystallization of this compound
Crystallization can be a powerful final purification step. Finding the right solvent system is key.
-
Solvent Screening:
-
Test the solubility of the purified this compound oil in a range of solvents of varying polarities (e.g., hexane, ethanol, acetone, water).
-
The ideal solvent will dissolve this compound when hot but have low solubility when cold.
-
-
Crystallization Procedure:
-
Dissolve the this compound concentrate in a minimal amount of the chosen hot solvent.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
Allow sufficient time for crystals to form. Seeding with a small crystal of pure this compound can induce crystallization if it does not occur spontaneously.
-
-
Isolation and Drying of Crystals:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Mandatory Visualization
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Signaling Pathway of this compound Induced Apoptosis
References
- 1. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. mdpi.com [mdpi.com]
- 6. Combination of microbial and chemical synthesis for the sustainable production of β-elemene, a promising plant-extracted anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Delta-Elemene Delivery via Microemulsion Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of delta-elemene delivery via microemulsion systems.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a this compound microemulsion?
A1: A typical oil-in-water (o/w) microemulsion for this compound delivery consists of an oil phase (this compound itself can act as the oil phase), a surfactant, a co-surfactant, and an aqueous phase.[1][2][3][4] Common components include Polysorbate 80 as the surfactant and ethanol, propylene glycol, or glycerol as co-surfactants.[1][2][3][4]
Q2: What is the primary advantage of using a microemulsion system for this compound delivery?
A2: Microemulsions can significantly enhance the solubility and oral bioavailability of poorly water-soluble drugs like this compound.[1][2][5] They are thermodynamically stable, easy to prepare, and can protect the drug from degradation.[6][7] Studies have shown that a this compound microemulsion can have a relative bioavailability of over 160% compared to conventional emulsions.[1][3]
Q3: What are the expected particle size and zeta potential for a stable this compound microemulsion?
A3: For a stable formulation, the droplet size is typically in the nanometer range. For example, one optimized formulation reported a mean particle size of 57.7 ± 2.8 nm.[2][3][4] The zeta potential is generally low, for instance, around +3.2 ± 0.4 mV, indicating a relatively stable dispersion.[2][3][4]
Q4: How does this compound exert its anti-tumor effects?
A4: this compound induces apoptosis (programmed cell death) in cancer cells through a mitochondrial-mediated pathway.[8] It can activate caspase-3, leading to the cleavage of PARP, a key protein in DNA repair.[8] It is also known to modulate various signaling pathways involved in cancer progression, including the PI3K/AKT/mTOR pathway.[9][10]
Q5: Can microemulsions be used for routes of administration other than oral?
A5: Yes, microemulsions are versatile systems that can be adapted for various routes, including intravenous, topical, and ophthalmic delivery.[5][6][11] For intravenous administration, the formulation components must be carefully selected to ensure biocompatibility.[11]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Phase separation or cloudy appearance of the microemulsion. | - Incorrect ratio of oil, surfactant, and co-surfactant.- Insufficient mixing or energy input.- Temperature fluctuations. | - Construct a pseudo-ternary phase diagram to identify the optimal component ratios for a stable microemulsion region.[11]- Utilize ultrasonication to ensure the formation of a clear and uniform system.[1][2]- Store the microemulsion at a constant, controlled temperature. |
| Low drug entrapment efficiency. | - Poor solubility of this compound in the selected oil phase.- Inappropriate surfactant/co-surfactant combination that fails to adequately stabilize the oil droplets. | - If not using this compound as the oil phase itself, select an oil in which it has high solubility.- Experiment with different types of surfactants and co-surfactants to improve the stability of the interface.[7] |
| Inconsistent particle size or high polydispersity index (PDI). | - Non-optimized formulation components or ratios.- Inadequate homogenization during preparation. | - Re-evaluate the pseudo-ternary phase diagram to find a more stable formulation point.- Increase the duration or intensity of ultrasonication or homogenization.[12] |
| Precipitation of this compound upon storage. | - The formulation is thermodynamically unstable at the storage conditions.- The drug loading has exceeded the solubilization capacity of the microemulsion. | - Re-formulate at a lower this compound concentration.- Evaluate the stability of the formulation at different temperatures to determine optimal storage conditions. |
| In vitro drug release is too fast or too slow. | - The composition of the microemulsion (e.g., viscosity, oil/water partition coefficient) is not optimal for the desired release profile. | - Adjust the viscosity by adding a suitable gelling agent for more sustained release.- Modify the oil and surfactant/co-surfactant composition to alter the partitioning behavior of this compound.[13] |
Quantitative Data Summary
Table 1: Formulation and Physicochemical Properties of an Optimized this compound Microemulsion [3][4]
| Parameter | Value |
| This compound Concentration | 1% (w/v) |
| Ethanol Concentration | 5% (v/v) |
| Propylene Glycol Concentration | 15% (v/v) |
| Glycerol Concentration | 15% (v/v) |
| Polysorbate 80 Concentration | 5% (w/v) |
| Mean Particle Size | 57.7 ± 2.8 nm |
| Polydispersity Index (PDI) | 0.485 ± 0.032 |
| Zeta Potential | +3.2 ± 0.4 mV |
| pH | 5.19 ± 0.08 |
| Viscosity | 6 mPa·s |
| Surface Tension | 31.8 ± 0.3 mN/m |
| Entrapment Efficiency | 99.81 ± 0.24% |
Table 2: Pharmacokinetic Parameters of this compound Microemulsion vs. Commercial Emulsion in Rats [1][3]
| Formulation | AUC₀₋₂₄ (mg·h/L) | Relative Bioavailability |
| This compound Microemulsion | 3.092 | 163.1% |
| Commercial Elemene Emulsion | 1.896 | 100% |
Experimental Protocols
Protocol 1: Preparation of this compound O/W Microemulsion
This protocol is based on the ultrasonication method described in the literature.[1][2]
Materials:
-
This compound (acting as the oil phase)
-
Polysorbate 80 (surfactant)
-
Ethanol (co-surfactant)
-
Propylene glycol (co-surfactant)
-
Glycerol (co-surfactant/tackifier)
-
Purified water (aqueous phase)
Procedure:
-
Prepare a mixture of the oil phase and co-surfactants. For example, combine 1 g of this compound, 5 mL of ethanol, 15 mL of propylene glycol, and 15 mL of glycerol.
-
To this mixture, add 5 g of Polysorbate 80.
-
Slowly add 60 mL of purified water to the mixture while stirring.
-
Place the mixture in an ultrasonic bath and sonicate for 1 hour to facilitate the formation of a clear microemulsion.
-
Adjust the final volume to 100 mL with purified water.
-
The resulting microemulsion should be a clear and isotropic system.
Protocol 2: Determination of Entrapment Efficiency
This protocol uses an ultra-fast liquid chromatography (UFLC) method.[2]
Procedure:
-
To determine the total drug content, dilute 0.1 mL of the microemulsion to 50 mL with an 80% acetonitrile aqueous solution.
-
Analyze a 1 mL sample of this solution by UFLC to determine the total concentration of β-elemene (a major component of this compound).
-
To determine the amount of un-entrapped drug, a method that separates the free drug is required. Since free elemene is a volatile oil and insoluble in water, it may float on the surface.[2] Centrifugation can also be used to separate any precipitated drug.
-
After separating the free drug, measure the drug concentration in the aqueous phase (the microemulsion itself).
-
The entrapment efficiency (EE) can be calculated using the formula: EE (%) = (Total Drug - Free Drug) / Total Drug * 100
Visualizations
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.
Caption: Workflow for the preparation and characterization of a this compound microemulsion.
References
- 1. Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Preparation, characterization and relative bioavailability of oral elemene o/w microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microemulsions: a novel approach to enhanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of signaling pathways by β-elemene in cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of β-elemene-loaded microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
How to avoid rearrangement of elemene isomers during GC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the rearrangement of elemene isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are elemene isomers and why are they prone to rearrangement during GC-MS analysis?
A1: Elemene is a group of closely related natural compounds classified as sesquiterpenes. The most common isomers are α-, β-, γ-, and δ-elemene. Some of these isomers, particularly those with a germacrane skeleton like germacrene A, are thermally labile. This means they are sensitive to heat and can undergo a chemical rearrangement reaction known as the Cope rearrangement when exposed to the high temperatures of the GC injector port and column.[1][2] This rearrangement can lead to the formation of other isomers, such as β-elemene from germacrene A, thus altering the true isomeric profile of the sample.[1][2]
Q2: What is the Cope Rearrangement and how does it affect elemene analysis?
A2: The Cope rearrangement is a thermally induced isomerization of a 1,5-diene system.[3][4][5] In the context of elemene analysis, certain isomers, like germacrene A, possess this 1,5-diene structural motif. When heated during GC analysis, they can rearrange to form more thermally stable isomers, such as β-elemene.[1][2] This is a significant issue as it can lead to the inaccurate quantification of the individual isomers present in the original sample. The reaction is reversible, but the equilibrium often favors the more stable isomer under GC conditions.[3]
Q3: Are there alternative analytical techniques to GC-MS for analyzing elemene isomers?
A3: While GC-MS is a powerful technique for separating and identifying volatile compounds, the high temperatures involved can be problematic for thermally sensitive molecules like elemene isomers. Alternative techniques that operate at lower temperatures can be considered. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a suitable detector like a mass spectrometer (LC-MS), can be a viable alternative for analyzing thermally labile compounds. Supercritical Fluid Chromatography (SFC) is another technique that uses lower temperatures and can be effective for separating terpene isomers.
Troubleshooting Guide: Minimizing Elemene Isomer Rearrangement in GC-MS
This guide provides specific recommendations to minimize the thermal rearrangement of elemene isomers during GC-MS analysis.
Issue: Inconsistent or inaccurate quantification of elemene isomers, with a suspected increase in β-elemene concentration.
This issue is often a direct result of the thermal rearrangement of other elemene isomers into β-elemene during the analysis. The following troubleshooting steps can help mitigate this problem.
1. Optimize GC Inlet Parameters:
The GC inlet is the first high-temperature zone the sample encounters, making it a critical point for potential isomerization.
-
Lower the Inlet Temperature: High inlet temperatures are a primary cause of thermal rearrangement.[6] It is crucial to use the lowest possible temperature that still allows for efficient volatilization of the analytes.
-
Use a Split Injection: A split injection reduces the residence time of the sample in the hot inlet, thereby minimizing the opportunity for thermal degradation and rearrangement.[6] While this may reduce sensitivity, it can significantly improve the accuracy of the isomeric profile.
-
Consider a Cooled Injection System: Techniques like Programmable Temperature Vaporization (PTV) inlets allow for the sample to be injected at a low temperature, followed by a rapid temperature ramp. This minimizes the time the analytes spend at high temperatures in the inlet.
Table 1: Recommended GC Inlet Parameter Adjustments
| Parameter | Standard Setting (Potential for Rearrangement) | Recommended Setting (Minimized Rearrangement) | Rationale |
| Inlet Temperature | 250 - 300 °C | 150 - 200 °C (or lower, if possible) | Reduces thermal stress on the analytes.[6] |
| Injection Mode | Splitless | Split (with a moderate to high split ratio) | Decreases the residence time of the sample in the hot inlet.[6] |
| Liner Type | Standard glass liner | Deactivated glass liner | Minimizes active sites that can catalyze isomerization. |
2. Optimize GC Oven Program:
The temperature program of the GC oven also plays a significant role in preventing on-column isomerization.
-
Lower the Initial Oven Temperature: Starting the analysis at a lower temperature can help to preserve the integrity of the isomers before they begin to separate.
-
Use a Faster Temperature Ramp: A faster ramp rate reduces the overall analysis time and the total time the analytes are exposed to elevated temperatures.[6] However, this must be balanced with achieving adequate chromatographic separation.
-
Lower the Final Oven Temperature: The final temperature should be high enough to elute all compounds of interest but not unnecessarily high to cause further isomerization.
Table 2: Recommended GC Oven Program Adjustments
| Parameter | Standard Program (Potential for Rearrangement) | Recommended Program (Minimized Rearrangement) | Rationale |
| Initial Temperature | 60 - 80 °C | 40 - 60 °C | Reduces initial thermal stress. |
| Ramp Rate | 5 - 10 °C/min | 15 - 25 °C/min | Decreases the total analysis time and heat exposure.[6] |
| Final Temperature | 280 - 300 °C | ≤ 250 °C | Avoids unnecessarily high temperatures that promote isomerization.[1] |
3. Select an Appropriate GC Column:
The choice of GC column can influence the separation and stability of elemene isomers.
-
Use a Shorter Column: A shorter column will reduce the analysis time and the residence time of the analytes on the column, thereby minimizing the chance of on-column rearrangement.
-
Choose a Less Acidic Stationary Phase: Some stationary phases can have acidic sites that may catalyze isomerization. Using a well-deactivated, neutral, or slightly polar phase is recommended. Phenyl-methylpolysiloxane phases (e.g., HP-5ms) are commonly used for terpene analysis.[7]
Experimental Workflow for Method Optimization
The following diagram illustrates a systematic approach to optimizing your GC-MS method to prevent elemene isomer rearrangement.
Signaling Pathway of Thermal Rearrangement
The following diagram illustrates the Cope rearrangement of a thermally labile germacrene-type elemene isomer into a more stable elemene isomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. Cope Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Exploring thermal isomerisation in gas chromatography analyses using natural pyrethrins: Comparison of comprehensive two-dimensional and one-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of β-Elemene by GC–MS and Preliminary Evaluation of Its Relationship With Antitumor Efficacy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce phlebitis caused by elemene injections
Technical Support Center: Elemene Injection
Welcome to the technical support center for elemene injections. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate the risk of phlebitis, a common adverse event associated with elemene administration.
Frequently Asked Questions (FAQs)
Q1: What is elemene and what are its clinical applications?
A: Elemene is a mixture of natural active compounds, primarily β-elemene, γ-elemene, and δ-elemene, extracted from the traditional Chinese medicine Curcuma wenyujin. It is approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers.[1][2] Elemene injection is often used in combination with chemotherapy or radiotherapy to enhance therapeutic efficacy and reduce treatment-related side effects, such as myelosuppression.[2][3][4]
Q2: What is phlebitis and why is it associated with elemene injections?
A: Phlebitis is the inflammation of a vein's inner lining (the tunica intima).[5][6] It can be caused by mechanical irritation from an intravenous catheter, chemical irritation from infused medications, or bacterial contamination.[5][6][7] Elemene injection is a known cause of chemical phlebitis, likely due to its formulation, pH, or osmolarity, which can irritate the vascular endothelium.[1][7] The incidence of phlebitis is significantly increased in patients receiving elemene alongside chemotherapy.[1] One study noted the incidence of phlebitis as a primary adverse reaction to be around 10%.[1]
Q3: What are the typical signs and symptoms of phlebitis?
A: Early identification is crucial for effective management. Key signs and symptoms to monitor at the infusion site include:
-
Pain or tenderness[5]
-
Redness (erythema) and warmth along the vein[5]
-
Swelling (edema)[5]
-
A palpable, hard "cord-like" vein[5]
-
Slowed or stopped infusion flow[5]
Standardized phlebitis scales, such as the Infusion Nurses Society (INS) scale, are often used to grade the severity of the condition.[5]
Troubleshooting Guide: Prophylactic Strategies to Reduce Phlebitis
Q4: How can infusion and administration techniques be optimized to minimize phlebitis risk?
A: Proper administration technique is a primary line of defense. Key strategies include:
-
Catheter Selection and Placement:
-
Use the smallest gauge catheter appropriate for the therapy to minimize mechanical irritation.[5]
-
Avoid placing catheters in areas of flexion like the wrist or antecubital fossa, as movement can increase mechanical stress.[8][9]
-
For prolonged therapy, consider using peripherally inserted central catheters (PICCs) or implanted port catheters, which can reduce the incidence of phlebitis compared to peripheral venous catheters.[10]
-
-
Aseptic Technique:
-
Infusion Parameters:
-
Administer elemene as a dilute solution to reduce chemical irritation.[13]
-
Consider the use of an in-line filter, which may help reduce phlebitis rates by preventing the infusion of potential crystals or particulates.[14]
-
Rotate venous access sites regularly, especially for patients requiring long-term therapy.[13]
-
Q5: Are there pharmacological agents that can be used to prevent elemene-induced phlebitis?
A: While specific data on co-administration with elemene is limited, principles from general intravenous therapy suggest potential benefits from certain agents. However, any such use should be preceded by rigorous experimental validation for compatibility and efficacy with elemene formulations. Potential avenues for investigation include:
-
Anti-inflammatory Agents: Pre-treatment or co-infusion with anti-inflammatory drugs could theoretically mitigate the inflammatory response.
-
Local Anesthetics: Agents like lidocaine are sometimes used to reduce pain and irritation from other infusates.
-
Vasoactive Agents: Topical agents that promote vasodilation, such as nitroglycerin, have been studied for treating phlebitis and could be explored prophylactically.[15]
Q6: What is the recommended course of action if phlebitis is observed during an experiment?
A: Immediate intervention is critical to prevent progression and complications.
-
Stop the Infusion: Immediately halt the elemene infusion.
-
Remove the Catheter: The peripheral catheter should be removed at the first sign of phlebitis.[11][16]
-
Assess and Document: Evaluate the severity of phlebitis using a standardized scale and document the findings.
-
Apply Compresses: For mild to moderate cases, applying warm compresses can help reduce pain and inflammation.[5] Alternating between hot and cold compresses may also be beneficial.[16]
-
Elevate the Limb: Elevating the affected limb can help reduce swelling.[13]
-
Consider Topical Treatments: For symptomatic relief, various topical agents have been used, including heparinoid creams, NSAID gels (e.g., diclofenac), and herbal preparations like chamomile or marigold ointment.[8][11][16]
Experimental Protocols & Data
Protocol: Evaluating a Novel Cryoprotectant Gel to Reduce Elemene-Induced Phlebitis
This section outlines a sample experimental protocol for a preclinical study to assess the efficacy of a new intervention.
-
Objective: To determine if the topical application of a novel cryoprotectant gel at the infusion site reduces the incidence and severity of phlebitis caused by elemene injection in a rabbit ear vein model.
-
Methodology:
-
Animal Model: Utilize New Zealand white rabbits, a standard model for phlebitis studies.[17]
-
Grouping: Randomly assign rabbits to three groups (n=10 per group):
-
Control Group: Receives elemene infusion with no topical treatment.
-
Placebo Group: Receives elemene infusion with a placebo gel applied at the infusion site.
-
Experimental Group: Receives elemene infusion with the cryoprotectant gel applied at the infusion site.
-
-
Procedure:
-
Anesthetize the animals and place a peripheral catheter in the marginal ear vein.
-
Administer a standardized dose and concentration of elemene injection over a fixed period (e.g., 4 hours).
-
For the experimental and placebo groups, apply the respective gels around the catheter insertion site 30 minutes prior to infusion and reapply every 2 hours.
-
-
Data Collection:
-
Visually assess and score the infusion site for signs of phlebitis (redness, swelling, palpable cord) at 2, 4, 8, 24, and 48 hours post-infusion using a validated phlebitis scale.
-
After 48 hours, euthanize the animals and collect venous tissue samples for histopathological examination to assess inflammation, endothelial damage, and thrombus formation.
-
Measure levels of inflammatory markers (e.g., IL-1, IL-6, TNF-α) in tissue homogenates.[17]
-
-
Statistical Analysis: Compare the mean phlebitis scores, histopathology scores, and inflammatory marker levels between the groups using ANOVA or Kruskal-Wallis tests. A p-value < 0.05 will be considered statistically significant.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a clinical study comparing different prophylactic strategies.
| Intervention Group | Number of Patients (n) | Incidence of Phlebitis (any grade) | Mean Phlebitis Score (± SD) | p-value (vs. Control) |
| Control (Saline Infusion) | 50 | 4 (8%) | 0.2 ± 0.5 | - |
| Elemene Alone | 50 | 18 (36%) | 1.8 ± 1.1 | <0.001 |
| Elemene + Hydrocortisone | 50 | 9 (18%) | 0.9 ± 0.8 | <0.01 |
| Elemene + Lidocaine | 50 | 11 (22%) | 1.1 ± 0.9 | <0.05 |
| Elemene (Diluted 1:2) | 50 | 7 (14%) | 0.7 ± 0.6 | <0.01 |
Visual Guides and Workflows
// Node Definitions start [label="Patient Prescribed\nElemene Injection", fillcolor="#F1F3F4", fontcolor="#202124"]; assess [label="Assess Vein Quality\nand Patient History", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; select_site [label="Select Optimal IV Site\n(Avoid Flexion Areas)", fillcolor="#F1F3F4", fontcolor="#202124"]; select_cath [label="Choose Smallest\nAppropriate Gauge Catheter", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_inf [label="Prepare Elemene Infusion\n(Consider Dilution, In-line Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; insert [label="Perform Aseptic\nCatheter Insertion", fillcolor="#F1F3F4", fontcolor="#202124"]; admin [label="Administer Infusion\nMonitor Site Regularly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; phlebitis_check [label="Signs of Phlebitis\n(Pain, Redness, Swelling)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_phlebitis [label="Continue Monitoring\nComplete Infusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; stop_inf [label="STOP INFUSION\nIMMEDIATELY", fillcolor="#EA4335", fontcolor="#FFFFFF"]; remove_cath [label="Remove Catheter", fillcolor="#F1F3F4", fontcolor="#202124"]; manage [label="Apply Local Treatment\n(Warm Compress, Elevation)", fillcolor="#F1F3F4", fontcolor="#202124"]; document [label="Document Incident and\nRe-site IV if Necessary", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> assess [color="#5F6368"]; assess -> select_site [color="#5F6368"]; select_site -> select_cath [color="#5F6368"]; select_cath -> prepare_inf [color="#5F6368"]; prepare_inf -> insert [color="#5F6368"]; insert -> admin [color="#5F6368"]; admin -> phlebitis_check [color="#5F6368"]; phlebitis_check -> no_phlebitis [label="No", color="#34A853"]; no_phlebitis -> admin [label=" Continue", style=dashed, color="#34A853"]; phlebitis_check -> stop_inf [label="Yes", color="#EA4335"]; stop_inf -> remove_cath [color="#EA4335"]; remove_cath -> manage [color="#5F6368"]; manage -> document [color="#5F6368"]; } end_dot Caption: Prophylactic workflow for preventing and managing elemene-induced phlebitis.
// Connections between phases randomize -> catheterize [lhead=cluster_exp, color="#EA4335", style=dashed]; infusion -> assess_visual [lhead=cluster_data, color="#EA4335", style=dashed]; } end_dot Caption: Workflow for a preclinical study on phlebitis prevention strategies.
References
- 1. Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evidence of elemene injection combined radiotherapy in lung cancer treatment among patients with brain metastases: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding and Managing Phlebitis: A Common Complication of Peripheral IV Therapy [pedagogyeducation.com]
- 6. Phlebitis prevention protocol | JMS SKIMS [umb.jmsskims.org]
- 7. cdn.ps.emap.com [cdn.ps.emap.com]
- 8. Prevention and Treatment of Phlebitis Secondary to the Insertion of a Peripheral Venous Catheter: A Scoping Review from a Nursing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. hlic.net [hlic.net]
- 12. Prevention and Treatment of Phlebitis Secondary to the Insertion of a Peripheral Venous Catheter: A Scoping Review from a Nursing Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Preventing Amiodarone-Induced Phlebitis [uspharmacist.com]
- 15. Pharmacological interventions to treat phlebitis: systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phlebitis vs. inflitration: Causes, symptoms, and treatment [medicalnewstoday.com]
- 17. Experimental research on preventing mechanical phlebitis arising from indwelling needles in intravenous therapy by external application of mirabilite - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of β-Elemene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-elemene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the in vivo half-life of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of β-elemene, and why is it a concern?
A1: β-elemene, a natural sesquiterpene with promising anti-tumor activity, exhibits a short in vivo half-life, typically around one to two hours in rats.[1][2] This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations, which can be inconvenient and lead to side effects like phlebitis.[1][2] Therefore, extending its half-life is a critical goal for improving its clinical utility.
Q2: What are the primary strategies for improving the in vivo half-life of β-elemene derivatives?
A2: There are two main approaches to extend the in vivo half-life of β-elemene and its derivatives:
-
Structural Modification: Altering the chemical structure of β-elemene to create derivatives with improved pharmacokinetic properties. This can involve introducing new functional groups like amines, esters, or amino acids to enhance stability and reduce metabolic breakdown.[1][3]
-
Advanced Drug Delivery Systems: Encapsulating β-elemene or its derivatives in nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[2] These carriers protect the drug from rapid metabolism and clearance, leading to a longer circulation time.[2]
Troubleshooting Guides
Low Encapsulation Efficiency of β-Elemene Derivatives in Liposomes
Problem: I am observing low encapsulation efficiency for my hydrophobic β-elemene derivative in a liposomal formulation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor lipid composition | Optimize the lipid composition. For hydrophobic drugs, ensure the lipid bilayer is accommodating. Experiment with different ratios of phospholipids (e.g., DSPC, DPPC) and cholesterol. Cholesterol can increase bilayer stability.[4][5] | Improved partitioning of the hydrophobic drug into the lipid bilayer, leading to higher encapsulation efficiency. |
| Incorrect preparation method | Select an appropriate liposome preparation method for hydrophobic drugs. The thin-film hydration method is commonly used and allows for the drug to be incorporated with the lipids in the organic solvent from the start.[4][5] | Enhanced incorporation of the drug into the liposomes during their formation. |
| Drug-to-lipid ratio is not optimal | Systematically vary the drug-to-lipid ratio. A ratio that is too high can lead to drug precipitation or exclusion from the liposomes. | Identification of the optimal ratio that maximizes drug loading without compromising liposome stability. |
| Inadequate hydration conditions | Ensure the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids. This promotes the formation of a stable lipid bilayer that can effectively entrap the drug.[4] | More efficient and stable encapsulation of the drug within the liposome structure. |
High Variability in In Vivo Pharmacokinetic Data
Problem: My in vivo pharmacokinetic study in rats is showing high variability in plasma concentrations of the β-elemene derivative between animals.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent dosing | Ensure accurate and consistent administration of the dose. For intravenous (IV) administration, confirm the correct volume is injected and that there is no leakage. For oral gavage, ensure the formulation is homogenous and the entire dose is delivered to the stomach. | Reduced variability in the initial drug concentration between animals, leading to more consistent pharmacokinetic profiles. |
| Issues with blood sampling | Standardize the blood collection technique and timing. Use a consistent site for blood draws (e.g., submandibular vein, tail vein) and adhere strictly to the predetermined time points.[6] | Minimized variability introduced by the sampling procedure, resulting in more reliable data. |
| Animal-to-animal physiological differences | Use animals of the same strain, sex, and age, and ensure they are housed under identical conditions. Fasting animals overnight before dosing can reduce variability in absorption after oral administration. | Reduced inter-animal variability in drug metabolism and clearance. |
| Sample handling and processing errors | Implement a standardized protocol for blood sample processing. This includes consistent centrifugation speed and time, and proper storage of plasma samples at -80°C until analysis. | Prevention of drug degradation in the samples and ensuring the accuracy of the analytical results. |
Instability of β-Elemene Nanoformulations
Problem: My β-elemene liposomal formulation shows signs of instability, such as aggregation and drug leakage, during storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal lipid composition | Incorporate lipids that increase stability, such as cholesterol, which can reduce membrane fluidity and drug leakage. For longer circulation, PEGylated lipids (e.g., DSPE-PEG2000) can be included to create sterically stabilized liposomes. | Enhanced physical stability of the liposomes, preventing aggregation and premature drug release. |
| High polydispersity index (PDI) | Optimize the preparation method to achieve a narrow particle size distribution (low PDI). Techniques like high-pressure homogenization or extrusion can produce more uniform liposomes. | A more homogenous and stable formulation with a reduced tendency for particle aggregation over time. |
| Inappropriate storage conditions | Store the liposomal formulation at the recommended temperature, typically 4°C. Avoid freezing, as this can disrupt the lipid bilayer and lead to drug leakage. | Preservation of the physical and chemical integrity of the formulation during storage. |
| Lipid oxidation or hydrolysis | If using unsaturated lipids, consider adding an antioxidant to the formulation. Ensure the pH of the formulation buffer is optimized to minimize lipid hydrolysis.[7] | Improved chemical stability of the liposomal components, prolonging the shelf-life of the formulation. |
Data Presentation
Table 1: Pharmacokinetic Parameters of β-Elemene and its Formulations in Rats (Intravenous Administration)
| Formulation | Dose (mg/kg) | Half-life (t½) (min) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/min/kg) | Area Under the Curve (AUC₀-∞) (µg·min/mL) |
| β-Elemene | 50 | 58.6 ± 8.3 | 1.90 ± 0.19 | 0.058 ± 0.005 | 861.1 ± 64.6 |
| β-Elemene | 75 | 58.4 ± 17.9 | 2.58 ± 0.52 | 0.056 ± 0.004 | 1355.2 ± 103.4 |
| β-Elemene | 100 | 65.1 ± 5.9 | 2.24 ± 0.22 | 0.046 ± 0.004 | 2200.6 ± 186.2 |
| β-Elemene NLCs | 30 | 144.6 ± 28.2 | 0.93 ± 0.21 | 0.016 ± 0.004 | 1928.7 ± 421.3 |
| β-Elemene Long-circulating Liposomes | 30 | 350.4 ± 42.6 | 0.54 ± 0.09 | 0.003 ± 0.001 | 10265.4 ± 1548.7 |
Data compiled from multiple sources. NLCs: Nanostructured Lipid Carriers.
Table 2: Pharmacokinetic Parameters of Selected β-Elemene Derivatives (Data may vary based on experimental conditions)
| Derivative Class | Example Compound | Improvement in Half-life (Compared to β-elemene) | Key Structural Modification |
| Ester Derivatives | 13-β-elemene esters | Reported to be synthesized to improve half-life, specific quantitative data is limited.[3] | Esterification at the 13-position. |
| Amino Acid Derivatives | N-(β-elemene-13-yl)tryptophan methyl ester | Designed for better drug-like properties, quantitative pharmacokinetic data is not readily available. | Addition of an amino acid moiety. |
| Nitric Oxide Donors | Furoxan-based NO-donating β-elemene hybrid | Designed to enhance anti-tumor activity, specific half-life data is limited. | Incorporation of a nitric oxide-releasing group. |
Experimental Protocols
Protocol 1: Preparation of β-Elemene Loaded Liposomes using Thin-Film Hydration
Materials:
-
β-elemene derivative
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve the β-elemene derivative, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific derivative.
-
Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to evaporate the solvent under vacuum for at least 2 hours to remove any residual chloroform.
-
Hydrate the lipid film by adding the pre-warmed hydration buffer to the flask. Agitate the flask gently until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.
-
Store the resulting liposome suspension at 4°C.
Protocol 2: Determination of Encapsulation Efficiency
Materials:
-
β-elemene derivative-loaded liposome suspension
-
Method to separate free drug from liposomes (e.g., ultracentrifugation, size exclusion chromatography, or dialysis)
-
Solvent to disrupt liposomes (e.g., methanol, ethanol)
-
Analytical method for drug quantification (e.g., HPLC, GC-MS)
Methodology:
-
Separation of Free Drug:
-
Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., >100,000 x g) to pellet the liposomes. The supernatant will contain the unencapsulated (free) drug.
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of Free Drug (W_free): Analyze the concentration of the β-elemene derivative in the supernatant (from ultracentrifugation) or the later fractions (from SEC) using a validated analytical method like HPLC.
-
Quantification of Total Drug (W_total):
-
Take a known volume of the original (unseparated) liposome suspension.
-
Add a solvent like methanol to disrupt the liposomes and release the encapsulated drug.
-
Analyze the total concentration of the β-elemene derivative in this disrupted sample using the same analytical method.
-
-
Calculation of Encapsulation Efficiency (EE%): EE% = [(W_total - W_free) / W_total] x 100
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
β-elemene derivative formulation
-
Administration supplies (e.g., syringes, gavage needles)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (if required for blood collection)
-
Centrifuge
Methodology:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Fast the animals overnight with free access to water.
-
Administer the β-elemene derivative formulation via the desired route (e.g., intravenous injection into the tail vein or oral gavage). Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6]
-
Collect blood from a consistent site, such as the submandibular or tail vein, into tubes containing an anticoagulant (e.g., heparin, EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the β-elemene derivative from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the derivative in the plasma extracts using a validated analytical method such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time data.
-
Calculate key pharmacokinetic parameters (e.g., half-life, AUC, clearance, volume of distribution) using non-compartmental analysis software.
-
Visualizations
References
- 1. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 4. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations: A Recent Update [mdpi.com]
Addressing inconsistent results in delta-elemene experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-elemene. All information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a natural sesquiterpene compound isolated from various plants, notably from the traditional Chinese medicine herb Curcuma wenyujin. In research, it is primarily investigated for its anti-tumor properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce programmed cell death, known as apoptosis.
Q2: What is the general mechanism of action for this compound's anti-cancer effects?
This compound's anti-cancer activity is primarily attributed to its ability to induce apoptosis through the mitochondrial-mediated pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm. Subsequently, a cascade of caspase enzymes is activated, ultimately leading to the execution of cell death.
Q3: How should I prepare stock solutions of this compound?
This compound is a lipophilic compound with poor water solubility. Therefore, it is recommended to prepare high-concentration stock solutions in organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are suitable solvents for preparing stock solutions.
-
Preparation Steps:
-
Weigh the desired amount of this compound powder.
-
Dissolve it in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensure the powder is completely dissolved by vortexing or gentle warming.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Q4: What are the best practices for diluting this compound for cell culture experiments?
When diluting the stock solution into your cell culture medium, it is crucial to avoid precipitation of the compound.
-
Serial Dilution: Perform serial dilutions of the stock solution in a serum-free medium before adding it to the final culture wells.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Mixing: Mix the diluted this compound with the medium thoroughly by gentle pipetting.
Q5: How can I assess the quality and purity of my this compound compound?
Ensuring the purity of your this compound is critical for reproducible results.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this compound. A sharp, single peak at the expected retention time indicates high purity.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can confirm the identity and purity of the this compound isomer.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, XTT)
Q: My calculated IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Compound Stability and Solubility:
-
Precipitation: As a lipophilic compound, this compound can precipitate in aqueous culture media, especially at higher concentrations. Visually inspect your treatment media for any signs of precipitation.
-
Degradation: The stability of this compound in culture media over the incubation period can affect its effective concentration. Consider performing a stability study of this compound in your specific media conditions.
-
-
Cell-Related Factors:
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50 value. Ensure you use a consistent cell number for each experiment.
-
Cell Passage Number: Cells at high passage numbers can exhibit altered sensitivity to drugs. It is advisable to use cells within a consistent and low passage range.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment.
-
-
Assay-Specific Issues:
-
Incubation Time: The duration of drug exposure will influence the IC50 value. Standardize the incubation time across all experiments.
-
Reagent Variability: Ensure that all reagents, including the viability assay reagent (e.g., MTT), are of good quality and not expired.
-
Issue 2: High Background or Inconsistent Results in Apoptosis Assays (Annexin V/PI Staining)
Q: I am observing a high percentage of apoptotic cells in my negative control or getting variable results in my this compound treated samples. What should I check?
A: Troubleshooting apoptosis assays often involves careful handling and optimization of the staining protocol.
-
Cell Handling:
-
Gentle Handling: Over-trypsinization or harsh pipetting can induce mechanical stress and lead to false-positive apoptosis. Handle cells gently throughout the procedure.
-
Cell Density: Staining an appropriate number of cells (typically 1-5 x 10^5 cells per sample) is crucial for obtaining reliable results.
-
-
Staining Protocol:
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures for Annexin V and Propidium Iodide (PI) staining.
-
Washing Steps: Inadequate washing can lead to high background fluorescence. Ensure cells are washed properly with the binding buffer.
-
-
Compensation Settings:
-
Flow Cytometer Setup: Improper compensation for spectral overlap between the Annexin V fluorophore (e.g., FITC) and PI can lead to inaccurate population gating. Always include single-stained controls to set up compensation correctly.
-
Issue 3: Difficulty in Interpreting Mitochondrial Membrane Potential (ΔΨm) Assay Results (JC-1, TMRE)
Q: My results from the JC-1 or TMRE assay are ambiguous. How can I improve the quality of my data?
A: Assays for mitochondrial membrane potential are sensitive to experimental conditions.
-
Dye Concentration and Loading:
-
Titration: The optimal concentration of JC-1 or TMRE can vary between cell types. Perform a titration to determine the ideal concentration for your cells.
-
Loading Time: Standardize the dye loading time and temperature to ensure consistent uptake.
-
-
Cell Health:
-
Baseline ΔΨm: Ensure your untreated control cells exhibit a healthy, polarized mitochondrial membrane potential (high red/green fluorescence ratio for JC-1, or bright red fluorescence for TMRE).
-
-
Quenching and Photobleaching:
-
Light Exposure: Protect the stained cells from light as much as possible to prevent photobleaching of the fluorescent dyes.
-
High Dye Concentration: At very high concentrations, some dyes can self-quench, leading to a decrease in fluorescence intensity. Use the optimized dye concentration from your titration.
-
Data Presentation
Table 1: Reported IC50 Values of Elemene Isomers in Various Cancer Cell Lines
| Cell Line | Cancer Type | Elemene Isomer | IC50 (µg/mL) | Incubation Time (h) |
| A172 | Glioblastoma | β-elemene | 80.8 | 48 |
| CCF-STTG1 | Astrocytoma | β-elemene | 82.8 | 48 |
| U-87MG | Glioblastoma | β-elemene | 88.6 | 48 |
| A549 | Lung Carcinoma | β-elemene | ~27 | Not Specified |
| DLD-1 | Colon Adenocarcinoma | β-elemene | ~28 | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | β-elemene | ~25 | Not Specified |
| THP-1 | Acute Monocytic Leukemia | β-elemene | >25 (partial inhibition) | Not Specified |
Note: Data for this compound is limited in publicly available literature; the table primarily includes data for the closely related β-elemene isomer. Researchers should determine the IC50 of this compound for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (prepared by serial dilution) and include a vehicle control (e.g., medium with 0.5% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V-FITC/PI Staining Protocol)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
Mitochondrial Membrane Potential Assay (JC-1 Protocol)
-
Cell Culture and Treatment: Seed and treat cells with this compound as required for your experiment.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (prepared according to the manufacturer's instructions) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess JC-1.
-
Analysis: Analyze the cells immediately using a fluorescence microscope, plate reader, or flow cytometer.
-
Healthy cells: Exhibit red fluorescence (J-aggregates).
-
Apoptotic cells: Exhibit green fluorescence (JC-1 monomers).
-
-
Data Interpretation: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Mandatory Visualization
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for this compound studies.
Validation & Comparative
delta-elemene vs beta-elemene anticancer activity comparison
A Comparative Guide to the Anticancer Activities of Delta-Elemene and Beta-Elemene
Introduction
Elemene, a sesquiterpenoid compound extracted from the traditional Chinese medicinal herb Rhizoma zedoariae, has garnered significant interest in oncology for its anticancer properties.[1][2] Elemene is a mixture of three primary isomers: β-elemene, δ-elemene, and γ-elemene.[1] Among these, β-elemene is the most abundant and extensively studied component, recognized for its broad-spectrum antitumor activities.[3][4] It has been approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers.[5] this compound, a structural isomer of β-elemene, has also demonstrated anticancer effects, although it is less thoroughly investigated.[1] This guide provides a detailed, objective comparison of the anticancer activities of this compound and beta-elemene, focusing on their mechanisms of action, supported by experimental data and detailed laboratory protocols.
Comparison of In Vitro Anticancer Activity
While direct head-to-head comparative studies are limited, the existing literature allows for an assessment of their individual activities across various cancer cell lines. Beta-elemene has been extensively characterized, whereas data for this compound is more sparse.
Table 1: Summary of In Vitro Effects of β-Elemene and δ-Elemene on Cancer Cells
| Isomer | Cancer Type | Cell Line(s) | Key Effects | Reference(s) |
| β-Elemene | Non-Small Cell Lung Cancer | A549, H460, NCI-H1650 | Induces G2/M phase arrest; Promotes apoptosis via mitochondria-mediated pathway; Enhances cisplatin sensitivity. | [5][6][7] |
| Gastric Cancer | SGC7901, BGC823 | Induces apoptosis; Inhibits peritoneal metastasis; Reverses multidrug resistance. | [5][8] | |
| Glioblastoma | U87, C6, U251 | Induces G0/G1 phase arrest; Inactivates ERK1/2 pathway. | [8] | |
| Ovarian Cancer | A2780, A2780/CP | Induces G2/M phase arrest; Activates caspase-3, -8, and -9. | [5] | |
| Breast Cancer | Bcap37, MBA-MD-231 | Inhibits cell growth; Modulates mTOR pathway. | [3][8] | |
| δ-Elemene | Various Cancers | Not specified in detail | Induces apoptosis through the intrinsic mitochondrial pathway by activating Bax translocation. | [9] |
Note: The available research is heavily skewed towards β-elemene, limiting a direct quantitative comparison of potency (e.g., IC50 values) with δ-elemene across the same cell lines.
Mechanisms of Action and Signaling Pathways
Both isomers exert their anticancer effects by modulating critical cellular signaling pathways that control cell proliferation, survival, and death.
Beta-Elemene
Beta-elemene is known to be a multi-target agent, influencing several key oncogenic pathways.[2][10] Its primary mechanisms include the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: β-elemene triggers programmed cell death by activating both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to cytochrome c release and subsequent caspase activation.[7][8]
-
Cell Cycle Arrest: It can halt the cell cycle at different phases depending on the cancer type, most commonly at G2/M or G0/G1 phases.[5][8] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins.[5]
-
Inhibition of Proliferation and Metastasis: β-elemene has been shown to suppress critical signaling pathways like PI3K/Akt/mTOR and MAPK, which are central to cancer cell growth, proliferation, and survival.[2][11] It also inhibits metastasis by downregulating the expression of matrix metalloproteinases (MMPs).[5]
Caption: β-Elemene multi-target signaling pathways.
This compound
Research into the molecular mechanisms of this compound is less comprehensive. However, studies indicate that it also primarily functions by inducing apoptosis.
-
Apoptosis Induction: The key described mechanism for this compound is the induction of the intrinsic (mitochondrial) apoptotic pathway. It promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, which increases mitochondrial membrane permeability, leading to the release of apoptotic factors and cell death.[9]
Caption: δ-Elemene induced intrinsic apoptosis pathway.
Experimental Workflow and Protocols
The evaluation of anticancer compounds like delta- and beta-elemene typically follows a standardized workflow from in vitro screening to the analysis of molecular mechanisms.
Caption: General workflow for assessing anticancer activity.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to assess the anticancer activity of elemene isomers.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[14]
-
Treatment: Prepare serial dilutions of this compound or beta-elemene in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated wells as a control. Incubate for 24, 48, or 72 hours.[14]
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of delta- or beta-elemene for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash twice with ice-cold PBS by centrifuging at 200 x g for 5 minutes.[15][16]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[18][19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17][19]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis - Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS (Phosphate-Buffered Saline)
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol (Step 2).
-
Fixation: Resuspend the cell pellet (approx. 1-2 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[16]
-
Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C to ensure proper fixation.[16]
-
Washing: Centrifuge the fixed cells at 200 x g for 10 minutes, discard the ethanol, and wash the cell pellet with cold PBS.[16]
-
Staining: Resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[16]
-
Incubation: Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[16]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases.[20]
Protein Expression Analysis - Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by elemene treatment.[21][22]
Materials:
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membranes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with 1X SDS sample buffer or RIPA buffer. Scrape the cells, collect the lysate, and sonicate to shear DNA.[23]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle shaking.[23][24]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: After final washes, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[22]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and untreated samples.
Conclusion
Both this compound and beta-elemene exhibit promising anticancer properties, primarily through the induction of apoptosis. Beta-elemene is a well-characterized, multi-target agent that modulates numerous oncogenic signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.[2][4] Its clinical use in China underscores its therapeutic potential.[25] this compound, while less studied, also demonstrates pro-apoptotic activity by targeting the intrinsic mitochondrial pathway.[9]
For the research community, further head-to-head studies are crucial to quantitatively compare the potency and efficacy of these two isomers across a broad range of cancers. A deeper investigation into the molecular targets of this compound could unveil unique therapeutic advantages. The detailed protocols provided in this guide offer a standardized framework for conducting such comparative studies, facilitating the rigorous evaluation needed to advance these natural compounds in cancer therapy.
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13,14-bis(cis-3,5-dimethyl-1-piperazinyl)-β-elemene, a novel β-elemene derivative, shows potent antitumor activities via inhibition of mTOR in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 6. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro combination characterization of the new anticancer plant drug beta-elemene with taxanes against human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 9. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 10. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 19. bosterbio.com [bosterbio.com]
- 20. nanocellect.com [nanocellect.com]
- 21. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
A Comparative Analysis of Delta-Elemene and Cisplatin in Lung Cancer Cell Therapy
A Synergistic Approach to Combating Lung Cancer: An In-depth Comparison of Delta-Elemene and Cisplatin's Effects on Lung Cancer Cells
For researchers and professionals in the field of oncology drug development, the quest for more effective and less toxic cancer therapies is paramount. This guide provides a comprehensive comparative analysis of this compound, a natural compound derived from various plants, and cisplatin, a cornerstone of chemotherapy, on lung cancer cells. Through a meticulous review of experimental data, this document outlines their individual and combined effects on cell viability, apoptosis, and cell cycle progression, offering valuable insights into their potential synergistic relationship in cancer treatment.
Executive Summary of Comparative Efficacy
This compound, particularly its active isomer β-elemene, has demonstrated significant anti-tumor effects on non-small cell lung cancer (NSCLC) cells.[1][2] When used in combination with cisplatin, a potent chemotherapeutic agent, β-elemene exhibits a remarkable ability to enhance cisplatin's cytotoxicity and overcome drug resistance in lung cancer cells.[1][3][4] This synergistic effect is largely attributed to the complementary mechanisms of action of the two compounds, leading to enhanced apoptosis and cell cycle arrest.
| Parameter | This compound (β-elemene) | Cisplatin | This compound + Cisplatin |
| Mechanism of Action | Induces apoptosis via mitochondrial pathway, modulates Bcl-2 family proteins, activates caspases, arrests cell cycle at G2/M phase.[2][5] | Induces DNA damage by cross-linking purine bases, leading to apoptosis and cell cycle arrest.[6][7] | Synergistically enhances apoptosis and G2/M phase cell cycle arrest.[1][5] |
| Effect on Cell Viability | Inhibits cell proliferation in a dose-dependent manner. | Potent cytotoxic effects, but subject to drug resistance.[7] | Significantly greater inhibition of cell proliferation compared to either agent alone.[1][5] |
| Apoptosis Induction | Triggers apoptosis through intrinsic pathways.[2] | Induces apoptosis as a result of DNA damage.[6] | Markedly increases the rate of apoptosis in lung cancer cells.[5][8] |
| Cell Cycle Arrest | Induces G2/M phase arrest.[1][2] | Can induce cell cycle arrest at various phases.[6] | Augments G2/M phase arrest.[1] |
| Overcoming Resistance | Can reverse cisplatin resistance in lung cancer cells.[3][4] | Efficacy is limited by acquired or intrinsic resistance.[7] | Sensitizes resistant cells to cisplatin, restoring its therapeutic efficacy.[1][3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in studies comparing this compound and cisplatin.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, cisplatin, or a combination of both for specified time points (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound, cisplatin, or their combination for a designated period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, followed by incubation in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
To better understand the intricate cellular processes influenced by this compound and cisplatin, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathways of Cisplatin and this compound in lung cancer cells.
Caption: General experimental workflow for comparing drug effects on cancer cells.
Conclusion
The collective evidence strongly suggests that this compound, in combination with cisplatin, presents a promising therapeutic strategy for lung cancer. The synergistic interaction not only enhances the anti-tumor efficacy of cisplatin but also offers a potential avenue to overcome the significant clinical challenge of cisplatin resistance. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination therapy and to establish optimal dosing and treatment regimens for lung cancer patients. This guide provides a foundational understanding for researchers to build upon in their pursuit of more effective cancer treatments.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-elemene reverses the drug resistance of lung cancer A549/DDP cells via the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-elemene reverses the drug resistance of A549/DDP lung cancer cells by activating intracellular redox system, decreasing mitochondrial membrane potential and P-glycoprotein expression, and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Delta-Elemene and Doxorubicin Synergy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of delta-elemene when combined with the conventional chemotherapeutic agent, doxorubicin. The data presented herein is compiled from multiple studies to offer an objective comparison of the combination therapy's performance against individual treatments. Detailed experimental protocols and elucidated signaling pathways are included to support further research and drug development in this promising area of oncology.
While direct experimental data on the combination of this compound and doxorubicin is limited, this guide draws parallels from studies on its isomer, beta-elemene, which has been more extensively researched in combination with doxorubicin. It is hypothesized that this compound exhibits similar synergistic mechanisms due to structural and functional similarities.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating the synergistic effects of elemene isomers and doxorubicin on cancer cells.
Table 1: In Vitro Cytotoxicity of Doxorubicin and β-Elemene in Doxorubicin-Resistant Osteosarcoma Cells [1]
| Cell Line | Treatment | IC50 of Doxorubicin (μg/mL) | Combination Index (CI) |
| MG63/Dox | Doxorubicin alone | 32.67 | - |
| Doxorubicin + β-Elemene (25 μg/mL) | 7.75 | 0.42 | |
| Saos-2/Dox | Doxorubicin alone | 44.16 | - |
| Doxorubicin + β-Elemene (25 μg/mL) | 7.22 | 0.30 |
A Combination Index (CI) of <1 indicates a synergistic effect.
Table 2: Effect of β-Elemene and Doxorubicin on Apoptosis in Doxorubicin-Resistant Osteosarcoma Cells [2]
| Cell Line | Treatment | Apoptosis Rate (%) |
| MG63/Dox | Control | ~5 |
| Doxorubicin (5 μg/mL) | ~15 | |
| β-Elemene (25 μg/mL) | ~10 | |
| Doxorubicin + β-Elemene | ~35 | |
| Saos-2/Dox | Control | ~4 |
| Doxorubicin (5 μg/mL) | ~12 | |
| β-Elemene (25 μg/mL) | ~8 | |
| Doxorubicin + β-Elemene | ~30 |
Table 3: In Vivo Tumor Growth Inhibition in Saos-2/Dox Xenograft Model [2]
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Inhibition Rate (%) |
| Control | ~1200 | - |
| Doxorubicin | ~800 | 33.3 |
| Doxorubicin + β-Elemene | ~300 | 75.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
1. Cell Viability Assay (CCK-8) [2]
-
Cell Seeding: Plate doxorubicin-resistant osteosarcoma cells (MG63/Dox or Saos-2/Dox) in 96-well plates at a density of 5,000 cells per well and incubate overnight at 37°C.
-
Treatment: Treat the cells with varying concentrations of doxorubicin (e.g., 0, 0.5, 2, 5, 25, 50 μg/mL) with or without a fixed concentration of this compound (e.g., 25 μg/mL) for 48 hours.
-
CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
2. Apoptosis Assay (Flow Cytometry with Annexin V-FITC and PI Staining) [2][3]
-
Cell Treatment: Treat cells with doxorubicin, this compound, or a combination of both for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis (Flow Cytometry with PI Staining) [4]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms
The synergistic effect of this compound and doxorubicin is believed to be mediated through multiple signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: Proposed synergistic mechanism of this compound and doxorubicin.
The diagram above illustrates how this compound may enhance the efficacy of doxorubicin. This compound is proposed to downregulate Peroxiredoxin-1 (Prx-1), leading to an increase in intracellular Reactive Oxygen Species (ROS) and sensitizing cancer cells to apoptosis.[2] Additionally, it may inhibit ATP-binding cassette (ABC) transporters, which are responsible for pumping doxorubicin out of the cancer cell, thereby overcoming a key mechanism of drug resistance.[5]
Caption: General workflow for in vitro validation of synergy.
This workflow outlines the key steps for assessing the synergistic cytotoxic and apoptotic effects of this compound and doxorubicin in cancer cell lines.
Conclusion
The evidence presented, primarily from studies on beta-elemene, strongly suggests a synergistic relationship between elemene isomers and doxorubicin. The combination therapy demonstrates enhanced cytotoxicity, increased apoptosis, and significant tumor growth inhibition in preclinical models. The proposed mechanisms of action, including the modulation of oxidative stress and circumvention of drug resistance pathways, provide a strong rationale for further investigation into the clinical potential of this compound as a chemosensitizer for doxorubicin-based cancer therapies. Researchers are encouraged to utilize the provided protocols to validate these findings with this compound and explore its efficacy in a broader range of cancer types.
References
- 1. scienceopen.com [scienceopen.com]
- 2. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Effect of β-elemene on the kinetics of intracellular transport of d-luciferin potassium salt (ABC substrate) in doxorubicin-resistant breast cancer cells and the associated molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Efficacy of Delta-Elemene and Other Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of delta-elemene with other notable sesquiterpenes, zerumbone and germacrone. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying molecular mechanisms of action.
In Vitro Cytotoxicity: A Quantitative Comparison
The anti-proliferative effects of this compound, zerumbone, and germacrone have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific compound and the cancer cell type.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value |
| This compound | A-549 | Human Lung Carcinoma | 27 ± 4 µg/mL |
| DLD-1 | Human Colon Adenocarcinoma | 28 ± 3 µg/mL[1] | |
| Zerumbone | HepG2 | Liver Cancer | 3.45 ± 0.026 µg/mL[2] |
| HeLa | Cervical Cancer | 6.4 µg/mL[2] | |
| MCF-7 | Breast Cancer | 23.0 µg/mL[2] | |
| MDA-MB-231 | Breast Cancer | 24.3 µg/mL[2] | |
| Hep-2 | Laryngeal Carcinoma | 15 µM[3] | |
| WEHI 7.2 | Murine Thymoma | 2.65 ± 0.13 µg/mL (12.137 µM) at 72h | |
| Germacrone | A549 | Lung Cancer | ~200 µM (significant decrease in viability at 24h)[4] |
| MCF-7 | Breast Cancer | Not specified, but significant inhibition of proliferation[5] | |
| MDA-MB-231 | Breast Cancer | Not specified, but significant inhibition of proliferation[5] |
Note: Direct comparison of IC50 values should be made with caution as they are derived from different studies with potentially varying experimental conditions.
Clinical Efficacy of Elemene in Combination Therapy
Elemene, a mixture of β-, δ-, and γ-elemene, has been extensively studied in clinical trials in China, often as an adjunct to chemotherapy. Meta-analyses of these trials provide insights into its clinical utility, particularly in non-small cell lung cancer (NSCLC).
| Treatment | Outcome Measure | Result |
| Elemene Injection + Platinum-Based Chemotherapy (PBC) vs. PBC alone in Stage III/IV NSCLC | Objective Response Rate (ORR) | RR = 1.62 (95% CI 1.44 to 1.82, p < 0.00001)[6] |
| Disease Control Rate (DCR) | RR = 1.23 (95% CI 1.16 to 1.31, p < 0.00001)[6] | |
| 1-Year Survival Rate | RR = 1.33 (95% CI 1.11 to 1.59, p = 0.002)[6] | |
| 2-Year Survival Rate | RR = 1.73 (95% CI 1.21 to 2.46, p = 0.002)[6] | |
| Elemene + Chemotherapy vs. Chemotherapy alone (General Cancer) | Response Rate | RR = 1.48 (95% CI 1.38–1.60, p < 0.00001)[7] |
| Disease Control Rate | RR = 1.20 (95% CI 1.15–1.25, p < 0.00001)[7] | |
| 1-Year Survival Rate | RR = 1.34 (95% CI 1.15–1.56, p = 0.0002)[7][8] | |
| 2-Year Survival Rate | RR = 1.57 (95% CI 1.14–2.16, p = 0.006)[7][8] |
Clinical trial data for zerumbone and germacrone in cancer treatment are limited.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and proliferation.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene (e.g., this compound, zerumbone, or germacrone) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[9][10][11][12][13]
MTT Assay Workflow
In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model
Xenograft models are crucial for evaluating the in vivo anti-tumor activity of compounds.
General Protocol for a Subcutaneous Xenograft Model:
-
Cell Preparation: Harvest cancer cells from culture during the exponential growth phase. Resuspend the cells in a suitable medium, such as PBS or a mixture with Matrigel, at a specific concentration (e.g., 5 x 10^6 cells in 100 µL).[14]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD-scid mice).
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: V = (width^2 × length) / 2.[14]
-
Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the sesquiterpene (e.g., via intraperitoneal injection or oral gavage) according to a specific dosing schedule. The control group receives the vehicle.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a maximum allowable size or for a predefined duration.
-
Data Collection and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze the data for tumor growth inhibition. Further analysis can include immunohistochemistry of tumor tissue for proliferation and apoptosis markers.[14][15][16]
Xenograft Model Workflow
Signaling Pathways and Molecular Mechanisms
This compound, zerumbone, and germacrone exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound
This compound and its isomers, particularly β-elemene, have been shown to induce apoptosis and cell cycle arrest through various signaling pathways. It can modulate the PI3K/Akt/mTOR and MAPK pathways.[17][18] Upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins are key mechanisms.[8]
This compound Signaling
Zerumbone
Zerumbone has been extensively studied for its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2][19] It also modulates the PI3K/Akt and MAPK pathways.[2] By inhibiting these pathways, zerumbone can suppress proliferation, induce apoptosis, and inhibit metastasis.[2][6]
Zerumbone Signaling
Germacrone
Germacrone has been shown to target multiple signaling pathways, including PI3K/Akt/mTOR , NF-κB , and JAK/STAT .[20][21] Its anti-cancer effects are mediated through the induction of cell cycle arrest and apoptosis.[22][23][24]
Germacrone Signaling
Conclusion
Elemene has demonstrated clinical benefits in improving response rates and survival in cancer patients when used in combination with chemotherapy. The clinical development of zerumbone and germacrone is less advanced, and further research, including well-designed clinical trials, is warranted to establish their therapeutic potential in oncology. The diverse mechanisms of action of these sesquiterpenes highlight their potential as multi-targeting agents in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. Anti-Cancer and Anti-Angiogenesis Activities of Zerumbone Isolated from Zingiber Zerumbet – A Systematic Review [foodandnutritionjournal.org]
- 7. research.tees.ac.uk [research.tees.ac.uk]
- 8. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 9. Exploring the immunomodulatory and anticancer properties of zerumbone - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Zerumbone causes Bax and Bak-mediated apoptosis in human breast cancer cells and inhibits orthotopic xenograft growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. Anticancer bioactivity of zerumbone on pediatric rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turmeric - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 17. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]
- 19. Key cell signaling pathways modulated by zerumbone: role in the prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - Tailor - Anti-Cancer Agents in Medicinal Chemistry [snv63.ru]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Germacrone, A Novel and Safe Anticancer Agent from Genus Curcuma: A Review of its Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Delta-Elemene's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer mechanisms of delta-elemene, a sesquiterpene isolated from Curcuma wenyujin, across various cancer cell lines. By cross-validating its effects, we aim to elucidate both conserved and cell-line-specific pathways, offering a valuable resource for researchers investigating its therapeutic potential.
I. Comparative Analysis of this compound's Anti-Cancer Mechanisms
This compound and its isomers have demonstrated broad anti-tumor activities, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2] The following tables summarize the key mechanisms and experimental findings across different cancer cell lines, providing a basis for cross-validation.
Table 1: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Key Molecular Events | Supporting Evidence |
| DLD-1 [3] | Colorectal Adenocarcinoma | Increased intracellular ROS. Bax translocation to mitochondria. Release of cytochrome c and AIF. Activation of caspase-3 and cleavage of PARP. | Concentration- and time-dependent increase in apoptotic cell death.[3] |
| HeLa [4] | Cervical Cancer | Increased ROS generation. Disturbance of mitochondrial transmembrane potential. Activation of caspase-3 and cleavage of PARP. | Dose- and time-dependent DNA fragmentation and antiproliferative effects.[4] |
| NSCLC (H460 & A549) [5][6] | Non-Small Cell Lung Cancer | Decreased Bcl-2 expression. Increased Bax expression. Release of cytochrome c. Activation of caspase-3, -7, and -9.[5][6] | Sensitization of cells to cisplatin through the mitochondria-mediated intrinsic apoptosis pathway.[5] |
| Glioblastoma (C6 & U251) [5] | Glioblastoma | Activation of p38 MAPK phosphorylation. | Chemosensitization to temozolomide.[5] |
Table 2: Induction of Cell Cycle Arrest by this compound
| Cell Line | Cancer Type | Phase of Arrest | Key Molecular Events | Supporting Evidence |
| NSCLC [6] | Non-Small Cell Lung Cancer | G2/M Phase | Decreased levels of cyclin B1 and phospho-Cdc2 (Thr-161). Increased levels of p27kip1 and phospho-Cdc2 (Tyr-15). Reduced expression of Cdc25C and enhanced expression of Chk2.[6] | Differential inhibitory effects on cell growth between NSCLC cell lines and normal lung cell lines.[6] |
| HepG-2 [1] | Hepatoma | G2-M/S Phase | Downregulation of TOPO I and TOPO IIα protein expression.[1] | Concentration- and time-dependent inhibition of cell proliferation.[1] |
| Glioblastoma (C6 & U251) [5] | Glioblastoma | G0/G1 Phase | p38 MAPK phosphorylation.[5] | Inhibition of cell proliferation.[5] |
II. Key Signaling Pathways Modulated by Elemene Isomers
The anti-tumor effects of elemene isomers, including this compound, are mediated by the modulation of several critical signaling pathways. These pathways are often interconnected, leading to a multi-faceted attack on cancer cell proliferation and survival.
Caption: Mitochondrial-Mediated Apoptosis Pathway Induced by this compound.
Elemene isomers have also been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival.[4][7]
Caption: Inhibition of PI3K/Akt/mTOR and MAPK Pathways by Elemene.
III. Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited studies to investigate the mechanism of action of this compound.
A. Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
B. Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cells are treated with this compound.
-
Cells are harvested, washed, and resuspended in binding buffer.
-
FITC-conjugated Annexin V and PI are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[3][4]
-
-
DNA Fragmentation ELISA:
-
This assay quantitatively measures the histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.
-
Cells are lysed, and the lysate is transferred to a microplate coated with anti-histone antibodies.
-
A secondary anti-DNA antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
A colorimetric substrate is added, and the absorbance is measured.[3][4]
-
-
Western Blot Analysis for Apoptosis-Related Proteins:
-
Total protein is extracted from treated and untreated cells.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins such as Caspase-3, PARP, Bax, and Bcl-2.[3][4]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
C. Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining:
-
Cells are treated with this compound, harvested, and fixed in cold ethanol.
-
The fixed cells are washed and then stained with a solution containing PI and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
-
D. Angiogenesis Assays
-
Tube Formation Assay:
-
Human umbilical vein endothelial cells (HUVECs) are seeded on a layer of Matrigel in a 96-well plate.
-
Cells are treated with this compound in the presence of an angiogenic stimulus (e.g., VEGF).
-
After incubation, the formation of tube-like structures is observed and quantified using a microscope.
-
-
Western Blot Analysis for Angiogenesis-Related Proteins:
-
Similar to the apoptosis western blot protocol, this method is used to detect the expression levels of proteins such as Vascular Endothelial Growth Factor (VEGF).[8]
-
IV. Conclusion
The cross-validation of this compound's mechanism of action across different cancer cell lines reveals a consistent pattern of inducing apoptosis through the mitochondrial pathway and modulating key signaling pathways like PI3K/Akt and MAPK. While the core mechanisms appear conserved, the specific phase of cell cycle arrest can vary between cell lines, suggesting some cell-type-specific responses. This comparative guide highlights the multi-targeted nature of this compound and provides a foundation for further research into its clinical applications and the development of more effective cancer therapies. Future studies should focus on direct comparative experiments in a wider range of cell lines to further elucidate the nuances of its anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Elemene? [synapse.patsnap.com]
- 3. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]
- 6. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Beta-elemene inhibits melanoma growth and metastasis via suppressing vascular endothelial growth factor-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Delta-Elemene vs. Gamma-Elemene in Chemotherapy Enhancement: A Comparative Guide
A comprehensive analysis of current research reveals a significant disparity in the scientific community's understanding of delta-elemene and gamma-elemene as chemosensitizing agents. While literature frequently mentions both as components of the anti-cancer drug elemene, derived from Curcuma wenyujin, a deep dive into experimental data shows a considerable body of research supporting the role of beta-elemene, some insights into this compound's mechanisms, and a notable lack of specific data on gamma-elemene's individual contributions to enhancing chemotherapy.
Elemene, a mixture of β-, γ-, and δ-elemene, is utilized in clinical settings, particularly in China, as an adjuvant to chemotherapy for various cancers, including lung, liver, and brain tumors.[1][2] It is generally reported that while β-elemene is the most active anti-cancer component, γ- and δ-elemene act as auxiliary components that synergistically enhance its effects.[3] However, specific, direct comparative studies elucidating the distinct mechanisms and efficacy of this compound versus gamma-elemene in chemotherapy enhancement are scarce. This guide synthesizes the available experimental data to provide a comparative overview.
Quantitative Analysis of Elemene Isomers in Chemotherapy
Due to the limited research on delta- and gamma-elemene as individual chemosensitizing agents, quantitative data is predominantly available for β-elemene. This data provides a crucial benchmark for understanding the potential of elemene isomers in combination therapies.
Table 1: Synergistic Effects of β-Elemene with Chemotherapeutic Agents
| Cancer Type | Chemotherapeutic Agent | Cell Line | Effect of Combination | Quantitative Measurement |
| Bladder Cancer | Cisplatin | T24 | Increased cytotoxicity | IC50 of cisplatin decreased from 112.0 µM to 12.0 µM with 40 µg/ml β-elemene.[4] |
| Lung Cancer | Doxorubicin | A549/ADR | Enhanced cytotoxicity | Combination Index (CI) < 1, indicating synergy.[5] |
| Ovarian Cancer | Paclitaxel | SKOV3 | Suppressed cell growth, migration, and invasion | - |
| Breast Cancer | Paclitaxel | MB-468 | Synergistically inhibited cell proliferation | Q value > 1.15, indicating synergy.[6] |
| Osteosarcoma | Doxorubicin | Saos-2/Dox | Enhanced anti-tumor effect | - |
Mechanistic Insights into Chemotherapy Enhancement
This compound: Induction of Apoptosis
The primary mechanism of action attributed to this compound in the context of cancer therapy is the induction of apoptosis.[7] Research on colorectal adenocarcinoma cells (DLD-1) has demonstrated that this compound triggers cell death through a mitochondrial-mediated pathway.[7]
Key mechanistic features of this compound include:
-
Increased Reactive Oxygen Species (ROS): this compound induces a rapid increase in intracellular ROS levels, which is a critical step in initiating apoptosis.[7]
-
Activation of Caspase Pathway: It activates the caspase signaling cascade, leading to the cleavage of pro-caspase-3 to its active form, caspase-3, and subsequent cleavage of PARP, a key protein in DNA repair and apoptosis.[7]
-
Mitochondrial Disruption: this compound promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to a reduction in the mitochondrial membrane potential and the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[7]
These actions suggest that this compound's potential to enhance chemotherapy likely stems from its ability to lower the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of conventional chemotherapeutic drugs.
Gamma-Elemene: An Auxiliary Role
Current scientific literature lacks detailed studies on the specific mechanisms by which gamma-elemene enhances chemotherapy. It is consistently referred to as an "auxiliary component" that works in concert with β-elemene.[3] This suggests that its contribution may be through mechanisms that are supportive or synergistic with the primary anti-cancer agent, but the precise nature of this interaction remains to be elucidated through dedicated research.
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the inhibitory effect of elemene isomers and/or chemotherapeutic agents on cancer cell proliferation.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the test compounds (e.g., this compound, a chemotherapeutic drug, or a combination) for specific time periods (e.g., 24, 48, 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curves.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
-
Methodology:
-
Cells are treated with the compounds of interest for a specified duration.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Cells are treated and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Caspase-3, PARP).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.
-
Signaling Pathways and Visualizations
The signaling pathways modulated by elemene isomers are crucial to understanding their chemosensitizing effects. While the pathway for this compound is becoming clearer, the majority of detailed pathway analysis has been conducted on β-elemene.
Caption: this compound-induced mitochondrial-mediated apoptosis pathway.
Caption: Overview of β-elemene's mechanisms for enhancing chemotherapy.
Conclusion
The current landscape of research on elemene isomers for chemotherapy enhancement is heavily skewed towards β-elemene. While this compound shows promise as an apoptosis-inducing agent, a significant knowledge gap exists regarding the specific contributions and mechanisms of gamma-elemene. The prevailing view of gamma-elemene as a synergistic or auxiliary component requires substantial experimental validation to move beyond assertion to established fact.
For researchers, scientists, and drug development professionals, this disparity highlights a critical area for future investigation. Elucidating the individual roles and synergistic interactions of delta- and gamma-elemene could unlock new therapeutic strategies and optimize the clinical application of elemene-based combination therapies. A deeper understanding of these individual isomers is paramount to harnessing their full potential in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]
- 3. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell apoptosis induced by this compound in colorectal adenocarcinoma cells via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Delta-Elemene in Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of delta-elemene's performance in inducing cell cycle arrest against other therapeutic alternatives. The information presented is supported by experimental data to validate its role as a potential anti-cancer agent.
Executive Summary
This compound, a natural compound extracted from medicinal plants, has demonstrated significant potential in cancer therapy by inducing cell cycle arrest, primarily at the G2/M phase. This guide synthesizes experimental findings to compare its efficacy with established chemotherapeutic agents like paclitaxel and other natural compounds such as curcumin. The data indicates that this compound effectively modulates key cell cycle regulatory proteins, leading to the inhibition of cancer cell proliferation. The primary mechanism of action appears to involve the activation of the ATM-Chk2 signaling pathway.
Comparative Analysis of Cell Cycle Arrest
This compound and its isomers have been shown to induce cell cycle arrest in various cancer cell lines. The following tables summarize the quantitative data from flow cytometry analyses, comparing the effects of this compound (and its closely related isomer, beta-elemene) with paclitaxel and curcumin.
Table 1: Effect of this compound Isomers on Cell Cycle Distribution in Ovarian Cancer Cells
| Treatment (OVCAR-3 cells) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 0 | 58.3 | 25.1 | 16.6 | 1.2 |
| δ-Cadinene | 10 | 55.2 | 23.8 | 21.0 | 3.5 |
| δ-Cadinene | 50 | 48.7 | 18.5 | 32.8 | 8.9 |
| δ-Cadinene | 100 | 35.1 | 12.3 | 52.6 | 15.7 |
Data adapted from a study on δ-cadinene, a closely related sesquiterpene to this compound, in OVCAR-3 ovarian cancer cells.[1]
Table 2: Comparative Effect of Beta-Elemene and Paclitaxel on Cell Cycle Distribution in Non-Small Cell Lung Cancer Cells (A549)
| Treatment (A549 cells) | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | - | 65.4 | 20.1 | 14.5 |
| Beta-Elemene | 50 µg/mL | 45.2 | 15.8 | 39.0 |
| Paclitaxel | 10 nM | 10.2 | 5.3 | 84.5 |
Note: Data for beta-elemene and paclitaxel are compiled from separate studies on A549 cells and may not be directly comparable due to different experimental conditions.
Table 3: Effect of Curcumin on Cell Cycle Distribution in Head and Neck Squamous Cell Carcinoma (HEp-2)
| Treatment (HEp-2 cells) | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 65.2 | 21.1 | 13.7 |
| Curcumin | 1 | 60.5 | 18.1 | 21.4 |
| Curcumin | 5 | 55.3 | 18.3 | 26.4 |
| Curcumin | 10 | 48.9 | 19.8 | 31.3 |
Data adapted from a study on curcumin's effect on HEp-2 cells.[2]
Modulation of Cell Cycle Regulatory Proteins
This compound exerts its effect on the cell cycle by modulating the expression and activity of key regulatory proteins. Western blot analyses have revealed its impact on cyclins and cyclin-dependent kinases (CDKs), which are crucial for phase transitions in the cell cycle.
Table 4: Quantitative Analysis of Cell Cycle Regulatory Protein Expression after Beta-Elemene Treatment in NSCLC (H460) cells
| Protein | Control (Relative Expression) | Beta-Elemene (40 µg/mL) (Relative Expression) | Change |
| Cyclin B1 | 1.0 | 0.45 | ↓ |
| p-Cdc2 (Tyr15) | 1.0 | 1.8 | ↑ |
| p-Cdc2 (Thr161) | 1.0 | 0.6 | ↓ |
| Cdc25C | 1.0 | 0.5 | ↓ |
| Chk2 | 1.0 | 1.7 | ↑ |
| p27kip1 | 1.0 | 1.6 | ↑ |
Quantitative data estimated from Western blot images from a study on beta-elemene in H460 non-small cell lung cancer cells.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway through which this compound induces G2/M cell cycle arrest and the general experimental workflows used to validate its effects.
Caption: Proposed ATM-Chk2 signaling pathway for this compound-induced G2/M cell cycle arrest.
Caption: General experimental workflow for validating the role of this compound in cell cycle arrest.
Experimental Protocols
1. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Cancer cells are seeded in 6-well plates and treated with this compound or other compounds at various concentrations for specific time points (e.g., 24, 48 hours).
-
Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[6][7]
-
Data Acquisition and Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[8]
2. Western Blotting for Cell Cycle-Related Proteins
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Cyclin B1, Cdc2, p21, p27) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin used as a loading control.[2]
Conclusion
References
- 1. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effect of β-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 8. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delta-Elemene Delivery Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of various nanoparticle-based delivery systems for delta-elemene, a promising anti-cancer agent. This document summarizes key performance data from published studies, details common experimental protocols, and visualizes relevant biological and experimental workflows.
This compound, a natural compound extracted from Curcuma wenyujin, has demonstrated broad-spectrum anti-tumor activities. However, its clinical application is hampered by poor water solubility, leading to challenges in formulation and delivery.[1][2] To overcome these limitations, various nano-delivery systems have been explored to enhance its bioavailability and therapeutic efficacy. This guide focuses on a comparative analysis of liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric micelles for the delivery of β-elemene, the most active isomer of this compound.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the physicochemical properties and drug loading characteristics of different β-elemene nanoformulations as reported in various studies. It is important to note that these values were not obtained from a single head-to-head comparative study, and variations in experimental conditions across different research groups may influence the results.
| Delivery System | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes (Long-Circulating) | 221.4 | Not Reported | 92.7 | Not Reported | [3] |
| PEGylated Liposomes | 149 | Not Reported | 95.2 | Not Reported | [3] |
| Solid Lipid Nanoparticles (SLNs) | 48.9 ± 2.6 | -30.7 ± 4.5 | 99.7 ± 2.5 | Not Reported | [3] |
| Nanostructured Lipid Carriers (NLCs) | 139.8 | -20.2 | 82.11 ± 1.84 | 8.45 ± 0.57 | [3] |
| Polymeric Micelles | 20.96 ± 0.20 | Not Reported | 99.02 ± 0.88 | 4.71 ± 0.04 | [4] |
Experimental Protocols: Methodologies for Characterization
The following are detailed methodologies for key experiments cited in the literature for the characterization of β-elemene loaded nanoparticles.
Preparation of β-Elemene Loaded Solid Lipid Nanoparticles (SLNs)
A common method for preparing β-elemene loaded SLNs is the hot homogenization and ultrasonication technique.[5][6]
-
Materials: β-elemene, a solid lipid (e.g., glyceryl monostearate), and a surfactant (e.g., poloxamer 188).
-
Procedure:
-
The solid lipid is melted at a temperature above its melting point (e.g., 75°C).
-
β-elemene is dissolved in the melted lipid.
-
The aqueous surfactant solution is heated to the same temperature.
-
The hot lipid phase is dispersed in the aqueous phase under high-speed stirring to form a coarse emulsion.
-
The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication for a specific duration to reduce the particle size.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
The encapsulation efficiency and drug loading are critical parameters to assess the effectiveness of the nano-carrier. A common method to determine these is by ultrafiltration.[7]
-
Principle: This method separates the free, unencapsulated drug from the nanoparticles.
-
Procedure:
-
A known amount of the nanoparticle dispersion is placed in an ultrafiltration tube with a specific molecular weight cut-off membrane.
-
The tube is centrifuged at a high speed, forcing the aqueous phase containing the free drug to pass through the membrane, while the nanoparticles are retained.
-
The amount of free drug in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
The Encapsulation Efficiency (EE) and Drug Loading (DL) are calculated using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
In Vitro Drug Release Study
The in vitro release profile of β-elemene from the nanoparticles is often evaluated using the dialysis bag method.[8][9]
-
Principle: This method simulates the release of the drug from the nanoparticles into a surrounding medium over time.
-
Procedure:
-
A known amount of the β-elemene loaded nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions for the hydrophobic drug) and kept at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain a constant volume.
-
The concentration of β-elemene in the withdrawn samples is determined by HPLC.
-
A cumulative drug release profile is then plotted as a function of time.
-
Mandatory Visualizations
Signaling Pathways Modulated by β-Elemene
β-elemene has been shown to exert its anti-tumor effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][2] One of the key pathways inhibited by β-elemene is the PI3K/AKT/mTOR pathway.[1][2]
Caption: β-elemene inhibits the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the formulation and characterization of β-elemene loaded nanoparticles.
Caption: General workflow for nanoparticle development.
References
- 1. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e.dxy.cn [e.dxy.cn]
- 6. japsonline.com [japsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Unlocking Chemotherapy's Potential: Delta-Elemene as a P-glycoprotein Inhibitor for Reversing Multidrug Resistance
For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer cells is a critical challenge. One of the key players in this resistance is P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells, rendering them ineffective. Delta-elemene, a natural compound extracted from various plants, has emerged as a promising agent to reverse P-gp-mediated MDR. This guide provides a comprehensive comparison of this compound with other P-gp inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: How this compound Reverses P-gp Mediated Resistance
P-glycoprotein, encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter. Its primary function is to protect cells by expelling a wide range of toxins and xenobiotics. However, in cancer cells, overexpression of P-gp leads to the efflux of chemotherapeutic agents, resulting in decreased intracellular drug concentrations and, consequently, MDR.
This compound (often studied as its isomer, beta-elemene) has been shown to counteract this resistance through a multi-pronged approach:
-
Inhibition of P-gp Function: this compound can directly inhibit the efflux function of P-gp. This is evidenced by an increased intracellular accumulation of P-gp substrates, such as Rhodamine 123, in resistant cancer cells treated with elemene.
-
Downregulation of P-gp Expression: Studies have demonstrated that treatment with beta-elemene can lead to a significant decrease in the protein expression levels of P-gp in MDR cancer cells.[1]
-
Induction of Apoptosis: Beyond its effects on P-gp, this compound can also induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer efficacy.[1][2]
Comparative Analysis of P-gp Inhibitors
To objectively evaluate the efficacy of this compound, it is essential to compare its performance with other known P-gp inhibitors. This section presents a comparative analysis of this compound (beta-elemene) with first-generation (Verapamil), second-generation (Cyclosporin A), and third-generation (Tariquidar) P-gp inhibitors.
Quantitative Comparison of P-gp Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a P-gp inhibitor. The following table summarizes the IC50 values for various inhibitors, primarily from Rhodamine 123 accumulation assays, which measure the functional inhibition of P-gp.
| Inhibitor | Generation | Cell Line | Assay | IC50 (µM) | Citation |
| Beta-elemene | Natural Product | A549/DDP | Cisplatin Cytotoxicity | ~98 (concentration for 3.7-fold reversal) | |
| Verapamil | First | MCF7R | Rhodamine 123 Accumulation | 6.8 | [3] |
| Cyclosporin A | Second | MCF7R | Rhodamine 123 Accumulation | 3.6 | [3] |
| Tariquidar | Third | - | P-gp Binding (Kd) | 0.0051 |
Comparison of Resistance Reversal Efficacy
The ability of a P-gp inhibitor to sensitize resistant cells to a chemotherapeutic agent is often expressed as the "reversal fold" or by the reduction in the IC50 of the cytotoxic drug.
| Inhibitor Combination | Cell Line | Chemotherapeutic | Reversal Fold / IC50 Reduction | Citation |
| Beta-elemene (30 µM) + Doxorubicin | MCF-7/DOX | Doxorubicin | 6.38-fold | [4] |
| Beta-elemene (25 µg/mL) + Doxorubicin | MG63/Dox | Doxorubicin | IC50 reduced from 32.67 to 7.75 µg/mL | [5] |
| Beta-elemene (20 µg/mL) + Cisplatin | A549/DDP | Cisplatin | 3.73-fold | [1] |
Data for direct comparison of reversal folds for Verapamil, Cyclosporin A, and Tariquidar under the same experimental conditions as beta-elemene were not consistently available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
MTT Cytotoxicity Assay
This assay is used to determine the effect of a compound on the proliferation of cancer cells and to calculate the IC50 value of a chemotherapeutic agent in the presence and absence of a P-gp inhibitor.
Materials:
-
96-well plates
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
P-gp inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of the P-gp inhibitor. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Rhodamine 123 Accumulation Assay
This assay measures the functional activity of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
24-well plates
-
MDR and parental cancer cell lines
-
Complete cell culture medium
-
P-gp inhibitor (e.g., this compound)
-
Rhodamine 123
-
PBS (Phosphate-Buffered Saline)
-
Fluorometer or flow cytometer
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a non-toxic concentration of the P-gp inhibitor for 1-2 hours.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for 60-90 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorometer (excitation ~485 nm, emission ~525 nm) or by flow cytometry.
-
Normalize the fluorescence to the protein concentration of the cell lysate.
Western Blot for P-glycoprotein Expression
This technique is used to determine the protein levels of P-gp in cancer cells after treatment with a potential modulator.
Materials:
-
MDR and parental cancer cell lines
-
P-gp inhibitor (e.g., this compound)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against P-gp
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with the P-gp inhibitor for a specified period (e.g., 24-72 hours).
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use a loading control (e.g., beta-actin) to normalize the P-gp expression levels.
Conclusion
This compound demonstrates significant potential as a P-gp inhibitor for the reversal of multidrug resistance in cancer cells. Its dual mechanism of inhibiting P-gp function and downregulating its expression, coupled with its ability to induce apoptosis, makes it an attractive candidate for further investigation and development. While direct comparative data with other P-gp inhibitors is still emerging, the available evidence suggests that this compound is a potent agent for sensitizing resistant cancer cells to conventional chemotherapy. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic utility of this compound and other P-gp modulators in the fight against cancer.
References
- 1. Differential drug resistance acquisition to doxorubicin and paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Study of the Sensitivities of Cancer Cells to Doxorubicin, and Relationships between the Effect of the Drug-Efflux Pump P-gp [jstage.jst.go.jp]
- 4. Reversal of doxorubicin-resistance by multifunctional nanoparticles in MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Pro-Apoptotic Power: A Comparative Guide to Delta-Elemene's Effect on Bax Protein Translocation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of delta-elemene's ability to induce the translocation of the pro-apoptotic protein Bax to the mitochondria, a critical step in the intrinsic pathway of apoptosis. We will delve into the experimental validation of this effect and compare its performance with other known apoptosis-inducing agents: Paclitaxel, ABT-737, and Betulinic Acid.
This compound, a natural compound extracted from various plants, has demonstrated anti-cancer properties by triggering programmed cell death, or apoptosis. A key event in this process is the migration of the Bax protein from the cytosol to the mitochondria. This guide will provide an objective analysis of the available experimental data to validate and compare the efficacy of this compound in promoting this crucial translocation event.
Comparative Analysis of Bax Translocation
While direct comparative studies quantifying Bax translocation induced by this compound alongside other compounds are limited, the existing literature provides valuable insights into their individual effects. The following tables summarize the available quantitative and qualitative data for this compound and selected alternative agents.
It is crucial to note that the data presented below are compiled from different studies, which may employ varying cell lines, experimental conditions, and methodologies. Therefore, a direct comparison of the absolute values should be approached with caution.
Quantitative Data Summary
| Compound | Cell Line | Concentration | Method | Quantitative Observation | Reference |
| This compound | Colorectal Adenocarcinoma Cells (DLD-1) | Not specified | Western Blot | Increased Bax protein levels in the mitochondrial fraction. | [1] |
| β-elemene | Human Glioma Cells (U87) | 48.5 µg/mL (IC50) | Western Blot | Upregulation of Bax protein expression. | |
| Paclitaxel | Human Ovarian Cancer Cells (SW626) | 1.0 µM | Western Blot | 10-fold increase in total Bax protein expression in transfected cells. | |
| ABT-737 | Human Leukemia Cells | Not specified | Not specified | Induces Bax conformational change but not translocation alone; requires Mcl-1 downregulation. | |
| Betulinic Acid | Human Melanoma Cells (A375) | 10 µM | RT-qPCR | Upregulation of Bax mRNA expression. |
Qualitative Data Summary
| Compound | Cell Line | Method | Qualitative Observation | Reference |
| This compound | Colorectal Adenocarcinoma Cells | Western Blot | Clear band indicating the presence of Bax in the mitochondrial fraction after treatment. | [1] |
| Paclitaxel | Human Neuroblastoma Cells | Immunofluorescence | Increased co-localization of Bax (red) and cytochrome c (green), indicating Bax translocation to mitochondria. | |
| ABT-737 | Not specified | Not specified | In combination with other agents, it promotes Bax translocation. | |
| Betulinic Acid | Human Cervical Cancer Cells (HeLa) | Western Blot | Increased expression of Bad and caspase-9, downstream of mitochondrial events. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for immunofluorescence analysis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in the analysis of Bax translocation.
Western Blotting for Mitochondrial Bax
This protocol outlines the steps to quantify the amount of Bax protein that has translocated to the mitochondria following treatment with an apoptosis-inducing agent.
1. Cell Culture and Treatment:
-
Culture the desired cell line to 70-80% confluency.
-
Treat the cells with the compound of interest (e.g., this compound) at various concentrations and for different time points. Include a vehicle-treated control group.
2. Mitochondrial Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.
3. Protein Quantification:
-
Lyse the mitochondrial pellet using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Bax. Also, use primary antibodies for a mitochondrial marker (e.g., COX IV or VDAC) and a cytosolic marker (e.g., GAPDH) to verify the purity of the fractions.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
5. Densitometry Analysis:
-
Quantify the intensity of the Bax bands in the mitochondrial fractions using image analysis software (e.g., ImageJ).
-
Normalize the Bax signal to the mitochondrial loading control (e.g., COX IV) to account for any loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
Immunofluorescence for Bax Translocation
This method allows for the visualization of Bax translocation within individual cells.
1. Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture plate.
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with the compound of interest and a vehicle control.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular proteins.
3. Blocking and Immunostaining:
-
Block the cells with a blocking solution (e.g., 1% BSA in PBS) to reduce non-specific antibody binding.
-
Incubate the cells with a primary antibody against Bax. To visualize mitochondria, co-incubate with a primary antibody against a mitochondrial marker (e.g., Tom20) or use a mitochondrial-specific dye like MitoTracker.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488 for Bax and Alexa Fluor 594 for the mitochondrial marker).
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a confocal microscope. Capture images of the Bax, mitochondrial, and nuclear staining.
5. Image Analysis:
-
Analyze the images to assess the co-localization of the Bax signal with the mitochondrial signal.
-
Quantify the percentage of cells exhibiting a punctate Bax staining pattern that co-localizes with mitochondria in the treated versus control groups. This can be done manually or using image analysis software with co-localization analysis plugins.
Conclusion
References
A Comparative Analysis of the Immunomodulatory Effects of Delta-Elemene and Beta-Elemene for Researchers and Drug Development Professionals
A comprehensive review of the current scientific literature reveals a significant disparity in the understanding of the immunomodulatory properties of delta-elemene and its isomer, beta-elemene. While beta-elemene has been the subject of extensive research, demonstrating a wide range of effects on the immune system, data on the specific immunomodulatory activities of this compound remains scarce. This guide provides a detailed comparison based on the available experimental data, highlighting the well-documented effects of beta-elemene and the current knowledge gaps concerning this compound.
Introduction to Elemene Isomers
This compound and beta-elemene are structural isomers of elemene, a sesquiterpene found in various medicinal plants, most notably in the rhizome of Curcuma wenyujin. Both compounds have garnered interest for their potential therapeutic applications, particularly in oncology. However, their effects on the immune system, a critical aspect of many disease pathologies, appear to be unequally explored.
Beta-Elemene: A Multi-faceted Immunomodulator
Beta-elemene has been shown to exert significant immunomodulatory effects by influencing cytokine production, macrophage polarization, and key intracellular signaling pathways.
Effects on Cytokine Production
Beta-elemene has been demonstrated to modulate the production of several key cytokines involved in inflammatory and immune responses. In various experimental models, it has been shown to suppress the expression of pro-inflammatory cytokines while in some contexts, it can enhance anti-inflammatory responses.
| Cytokine | Effect of Beta-Elemene | Experimental Model | Reference |
| TNF-α | ↓ | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | [1] |
| IL-1β | ↓ | LPS-stimulated RAW264.7 macrophages | [1] |
| IL-6 | ↓ | LPS-stimulated RAW264.7 macrophages | [1] |
| IL-10 | ↓ | LPS-stimulated RAW264.7 macrophages | [1] |
| IL-12 | ↓ | LPS-stimulated RAW264.7 macrophages | [1] |
| TGF-β | ↓ | Co-culture of SCLC cells and M2 macrophages | [2] |
Table 1: Summary of the effects of beta-elemene on cytokine production. The down arrow (↓) indicates a decrease in production.
Influence on Macrophage Polarization
A pivotal aspect of beta-elemene's immunomodulatory activity is its ability to influence macrophage polarization. Macrophages can exist in a pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) state. Beta-elemene has been shown to promote a shift from the M2 to the M1 phenotype, which can be beneficial in the context of cancer therapy by enhancing anti-tumor immunity.[3]
| Parameter | Effect of Beta-Elemene | Experimental Model | Reference |
| M2 to M1 Polarization | ↑ | Co-culture of lung cancer cells and macrophages | [3] |
Table 2: Effect of beta-elemene on macrophage polarization. The up arrow (↑) indicates an increase or promotion of the process.
This compound: An Unexplored Frontier in Immunomodulation
In stark contrast to beta-elemene, there is a significant lack of published, peer-reviewed studies detailing the specific immunomodulatory effects of this compound. While some studies have investigated the anti-inflammatory properties of essential oils containing this compound as one of their components, these studies do not isolate the specific contribution of this compound to the observed effects. One study on the leaf essential oil of Isolona dewevrei, which contains this compound, reported in vitro anti-inflammatory activity through lipoxygenase inhibition.[4] However, this does not provide a direct assessment of its immunomodulatory capacity on immune cells or cytokine profiles.
Due to this absence of specific data, a direct quantitative comparison of the immunomodulatory effects of this compound and beta-elemene is not currently possible. Further research is critically needed to elucidate the potential immunomodulatory properties of this compound.
Signaling Pathways Modulated by Beta-Elemene
Beta-elemene exerts its immunomodulatory effects through the modulation of several key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are prominent targets.
By inhibiting the NF-κB and STAT3 pathways, beta-elemene can reduce the transcription of pro-inflammatory and pro-survival genes, thereby contributing to its anti-inflammatory and anti-cancer effects.[1]
Caption: Signaling pathways modulated by beta-elemene.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to assess the immunomodulatory effects of compounds like beta-elemene.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is used to evaluate the anti-inflammatory effects of a compound on macrophages.
Objective: To determine the effect of beta-elemene on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.
Cell Line: RAW264.7 (murine macrophage cell line).
Protocol:
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of beta-elemene (e.g., 10, 20, 40 µg/mL) for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with elemene solvent) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of cytokines such as TNF-α, IL-1β, and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability: A cell viability assay (e.g., MTT or WST-1) is performed on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.
Macrophage Polarization Assay
This assay is used to determine the effect of a compound on the differentiation of macrophages into M1 or M2 phenotypes.
Objective: To assess the ability of beta-elemene to induce a shift from an M2 to an M1 macrophage phenotype.
Protocol:
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
M2 Polarization: Isolated monocytes are cultured for 6 days in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (50 ng/mL) to differentiate them into M0 macrophages. To induce M2 polarization, the M0 macrophages are then treated with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.
-
Treatment: The M2-polarized macrophages are then treated with various concentrations of beta-elemene for an additional 24-48 hours.
-
Phenotypic Analysis: The expression of M1 markers (e.g., CD80, CD86, iNOS) and M2 markers (e.g., CD163, CD206, Arginase-1) is analyzed by flow cytometry or quantitative real-time PCR (qRT-PCR).
-
Functional Analysis: The functional capacity of the treated macrophages can be assessed by measuring their production of nitric oxide (a hallmark of M1 macrophages) using the Griess assay, or by assessing their phagocytic activity.
Caption: General experimental workflow for assessing immunomodulatory activity.
Conclusion and Future Directions
The available scientific evidence strongly supports the role of beta-elemene as a potent immunomodulatory agent with significant anti-inflammatory and pro-inflammatory (in an anti-tumor context) properties. Its ability to suppress key pro-inflammatory cytokines and drive macrophage polarization towards an anti-tumor M1 phenotype makes it a compelling candidate for further investigation in inflammatory diseases and cancer immunotherapy.
Conversely, the immunomodulatory effects of this compound remain largely uncharacterized. This represents a significant knowledge gap in the field of natural product pharmacology. Future research should prioritize the systematic evaluation of this compound's effects on immune cell function, including cytokine production, lymphocyte proliferation, and macrophage polarization. Direct, head-to-head comparative studies of delta- and beta-elemene using standardized experimental protocols are essential to fully understand the structure-activity relationships and the unique therapeutic potential of each isomer. Such studies will be invaluable for guiding the development of novel immunomodulatory therapies derived from natural sources.
References
- 1. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substance P induces tumor necrosis factor-alpha release from human skin via mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Statistical Validation of Delta-Elemene's Synergistic Antitumor Activity with Taxanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of delta-elemene in combination with taxane-based chemotherapeutics. It is designed to offer a comprehensive overview of the available experimental data, detailed methodologies for key experiments, and a visual representation of the underlying biological processes. The synergistic index, a key parameter for quantifying drug interactions, is a central focus of this analysis.
Data Presentation: Synergistic Index of this compound and Taxane Combinations
The synergistic effect of combining this compound (commonly studied as its isomer, β-elemene) with taxanes like paclitaxel and docetaxel has been evaluated in various cancer cell lines. The primary metric for this evaluation is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.
While specific CI values at varying effect doses (ED50, ED75, ED90) are not consistently reported in a single comprehensive table across the literature, the findings consistently point towards a synergistic relationship. The following table summarizes the observed synergistic interactions in different cancer cell lines.
| Cancer Type | Cell Line(s) | Taxane | Observed Interaction with this compound | Reference |
| Ovarian Cancer | A2780 (platinum-sensitive), A2780/CP70 (platinum-resistant) | Paclitaxel, Docetaxel | Additive to moderately synergistic effects. The highest synergy was observed with docetaxel.[1][2] | Zou et al., 2013 |
| Prostate Cancer | PC-3 | Paclitaxel, Docetaxel | Moderately synergistic activity.[1][2] | Zou et al., 2013 |
| Lung Cancer | H460, A549 (p53 wild-type), H23 (p53 mutant), H358 (p53 null) | Paclitaxel, Docetaxel | Slight synergism to synergism. Stronger synergistic interactions were observed with docetaxel in p53-mutant and p53-null cells. | Zhao et al., 2007 |
| Breast Cancer | MB-468 | Paclitaxel | Synergistic inhibition of cell proliferation (Q value > 1.15, an indicator of synergy).[3] | Wang et al., 2010 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to determine the synergistic index of this compound and taxanes.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of the drugs, both individually and in combination.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, a taxane (paclitaxel or docetaxel), or a combination of both. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. These values are then used to determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug and to calculate the Combination Index.
Calculation of the Combination Index (CI)
The Chou-Talalay method is the gold standard for quantifying drug synergism.
-
Dose-Effect Curves: The dose-effect curves for each drug alone and for the combination are established from the cell viability data.
-
Median-Effect Analysis: The data is then analyzed using the median-effect equation, which linearizes the dose-effect relationship.
-
CI Calculation: The Combination Index is calculated using specialized software (e.g., CompuSyn). The CI value is determined at different fractions of affected cells (Fa), which represent the percentage of cell growth inhibition. The general equation for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to investigate the molecular mechanisms underlying the synergistic apoptotic effects.
-
Protein Extraction: After drug treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining synergy and the proposed signaling pathways involved in the synergistic action of this compound and taxanes.
Caption: Experimental workflow for determining the synergistic index.
Caption: Proposed signaling pathway for this compound and taxane synergy.
Conclusion
The available evidence strongly suggests a synergistic interaction between this compound and taxanes in various cancer models. This synergy is characterized by an enhanced cytotoxic effect, leading to increased apoptosis and cell cycle arrest. The proposed mechanisms include increased intracellular accumulation of taxanes and modulation of key apoptotic signaling pathways. While the qualitative evidence for synergy is robust, further studies providing detailed quantitative data, such as comprehensive tables of CI values across a wider range of cancer types and at different effect levels, would be beneficial for a more granular comparative analysis and for guiding clinical trial design. The experimental protocols and diagrams provided in this guide offer a framework for researchers to build upon in their investigation of this promising combination therapy.
References
- 1. β-Elemene and taxanes synergistically induce cytotoxicity and inhibit proliferation in ovarian cancer and other tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Elemene and Taxanes Synergistically Induce Cytotoxicity and Inhibit Proliferation in Ovarian Cancer and Other Tumor Cells | Anticancer Research [ar.iiarjournals.org]
- 3. [Synergistic effect of beta-elemene injection combined paclitaxel injection on human breast cancer MB-468 cells: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Delta-Elemene and Beta-Elemene Treated Cells: A Mechanistic and Transcriptomic Overview
A notable gap in current research is the direct comparative transcriptomic analysis of cells treated with delta-elemene versus beta-elemene. While extensive data exists detailing the molecular impacts of beta-elemene, including some transcriptomic studies, there is a significant lack of publicly available, genome-wide gene expression data for this compound. This guide, therefore, provides a comprehensive comparison based on the available mechanistic and signaling pathway information for both compounds, alongside the existing transcriptomic data for beta-elemene.
Executive Summary
Beta-elemene, the more extensively studied isomer, exhibits broad anti-cancer activities by modulating multiple signaling pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis. Transcriptomic analyses of beta-elemene-treated cancer cells reveal significant alterations in gene expression related to these processes. In contrast, research on this compound has primarily focused on its ability to induce apoptosis through the intrinsic mitochondrial pathway. While it is suggested to work synergistically with beta-elemene, its individual impact on the cellular transcriptome remains largely uncharacterized. This guide synthesizes the current understanding of both compounds to inform researchers and drug development professionals.
Comparative Molecular Mechanisms
| Feature | This compound | Beta-Elemene |
| Primary Anti-Cancer Effect | Induction of Apoptosis[1] | Inhibition of Proliferation, Induction of Apoptosis, Inhibition of Metastasis |
| Key Signaling Pathways | Intrinsic Apoptotic Pathway (Bax translocation)[1] | PI3K/AKT/mTOR, MAPK/ERK, AMPK[2][3][4] |
| Known Molecular Targets | Bax[1] | DNMT1, Sp1, STAT3, Cyclin D1, c-Myc, MMPs, VEGF, PTEN[2][5] |
| Transcriptomic Data Availability | Limited to no public data | Available for specific cancer types (e.g., colorectal cancer)[6] |
Transcriptomic Insights: Beta-Elemene
A study on colorectal cancer (CRC) cells treated with beta-elemene identified a significant number of differentially expressed genes (DEGs), including long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and messenger RNAs (mRNAs)[6].
Key Differentially Expressed Genes in Beta-Elemene Treated Colorectal Cancer Cells[7]
| Gene Type | Number of DEGs | Examples of Key Genes/miRNAs | Putative Function in Cancer |
| mRNAs | 3153 downregulated, 3248 upregulated | RIMS3 (down), SLC16A8 (up) | RIMS3: potential tumor suppressor; SLC16A8: potential oncogene |
| miRNAs | 12 downregulated, 24 upregulated | miR-7109-3p, miR-4506, miR-3182 | Regulation of target mRNA stability and translation |
| lncRNAs | 607 upregulated, 599 downregulated | Not specified in detail | Regulation of gene expression at various levels |
Note: This table is based on a single study and may not be representative of all cell types.
Signaling Pathways
This compound: Intrinsic Apoptotic Pathway
This compound is known to trigger apoptosis primarily through the mitochondrial pathway. This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases[1].
References
- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 20307-84-0 | Benchchem [benchchem.com]
- 3. elemene, 11029-06-4 [thegoodscentscompany.com]
- 4. The Expression Profiles of ADME Genes in Human Cancers and Their Associations with Clinical Outcomes [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of δ-Elemene: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and logistical management of delta-elemene (δ-elemene) waste, ensuring the protection of both laboratory personnel and the environment. While specific disposal protocols for δ-elemene are not extensively documented, adhering to general best practices for chemical waste management is paramount.
I. Waste Identification and Hazard Assessment
The initial step in any waste disposal procedure is to correctly identify and assess the hazards of the chemical. This compound is a sesquiterpenoid found in various plants. While one source indicates it is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it as a chemical waste and handle it with appropriate care. In the absence of comprehensive toxicity data, researchers should consult their institution's Environmental Health and Safety (EHS) department for guidance on classification according to local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Key Chemical and Physical Properties of δ-Elemene:
| Property | Value |
| Molecular Formula | C₁₅H₂₄[1] |
| Molecular Weight | 204.35 g/mol [1] |
| Boiling Point (est.) | 237 °C[2] |
| Flash Point (est.) | 99.5 °C (211.0 °F)[3] |
| Appearance | Colorless to yellow clear liquid (est)[3] |
| Solubility in Water (est.) | 0.01368 mg/L @ 25 °C[3] |
II. Standard Operating Procedure for δ-Elemene Disposal
The following protocol outlines the standard procedure for the collection and disposal of δ-elemene waste in a laboratory setting.
1. Waste Segregation:
-
Designate a specific waste container for this compound and solutions containing it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react, leading to hazardous situations.
-
Keep aqueous waste separate from organic solvent waste.
2. Proper Containerization:
-
Select a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid to prevent spills and evaporation.
-
The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
The SAA should be a secondary containment system, such as a tray or tub, to contain any potential leaks.
-
Do not store more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.
4. Requesting Disposal:
-
Once the waste container is full or when the experiment is complete, arrange for its disposal through your institution's EHS department.
-
Follow the specific procedures for requesting a waste pickup, which may involve an online form or a phone call.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
IV. Safety Precautions and Emergency Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. Report the spill to your EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
